Aluminum phenoxide
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
aluminum;triphenoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSWAWSNPREEFQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AlO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015343 | |
| Record name | Phenol, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15086-27-8 | |
| Record name | Phenol, aluminum salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015086278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, aluminum salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium triphenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of aluminum phenoxide?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of aluminum phenoxide, an organoaluminum compound with significant applications in organic synthesis and polymer chemistry. This document consolidates key data, outlines experimental protocols for its characterization, and visualizes fundamental concepts related to its synthesis and reactivity.
Core Physical and Chemical Properties
This compound, with the chemical formula C₁₈H₁₅AlO₃, is typically a white to light yellow solid.[1] It is an organometallic compound where aluminum is coordinated to three phenoxide groups.[1][2] Due to its reactivity, particularly with moisture, it should be handled with care in an inert atmosphere.[1][3]
Quantitative Physical Properties
A summary of the key quantitative physical properties of this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅AlO₃ | [1][3][4][5][6] |
| Molecular Weight | 306.30 g/mol | [3][4][7] |
| Appearance | White to light yellow powder/solid | [1][2][3] |
| Melting Point | 156 °C (decomposes) | [4][8] |
| 265 °C (decomposes) | [3] | |
| Boiling Point | >250 °C | [3] |
| Density | 1.23 g/cm³ | [3][4][8] |
| Solubility | Soluble in organic solvents (e.g., alcohols, ethers, benzene (B151609) derivatives). Reacts with water. | [1][2] |
Structural and Spectroscopic Properties
The molecular structure of this compound is more complex than a simple monomeric species. In non-coordinating solvents like benzene, it can exist as a mixture of dimeric and trimeric species.[2] X-ray crystallography studies have revealed the formation of a dimeric THF adduct, [Al(OPh)₃·THF]₂, when crystallized from tetrahydrofuran.[9][10][11] In this structure, two aluminum centers are bridged by two phenoxide ligands, forming a central [Al(μ-OPh)₂Al] core.[9] Each aluminum atom is five-coordinate, with a disordered trigonal bipyramidal geometry.[9][10]
Spectroscopic techniques are crucial for the characterization of this compound. A summary of key spectroscopic data is provided in Table 2.
| Technique | Observation | Significance | Source(s) |
| ¹H NMR | Allows for the identification and positioning of substituents on the phenoxide ligands. | Confirms the structure of the aromatic rings. | [9] |
| ¹³C NMR | Provides detailed information about the carbon skeleton of the phenoxide ligands. | Characterizes the aromatic ring and any substituents. | [9] |
| ²⁷Al NMR | Chemical shifts indicate the coordination environment of the aluminum atom (tetrahedral, trigonal bipyramidal, or octahedral). | Reveals the coordination state of aluminum in solution, which can be an equilibrium between different species. | [2][5][9][10] |
| Infrared (IR) Spectroscopy | Disappearance of the phenolic O-H stretching band and appearance of new bands corresponding to the Al-O coordination (typically in the 1030-1080 cm⁻¹ region). | Confirms the formation of the aluminum-oxygen bond. | [9] |
| Mass Spectrometry (MS) | The molecular ion peak can confirm the molecular weight of the monomeric species (m/z ≈ 306.29). | Determines the molecular weight and provides structural information through fragmentation patterns. | [9] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of aluminum alkoxides.[1] Its key chemical properties include:
-
Hydrolysis: It is highly sensitive to moisture and air, readily hydrolyzing to form aluminum hydroxide (B78521) and phenol (B47542).[1][2][3] This reaction is exothermic.[9]
-
Lewis Acidity: The aluminum center acts as a Lewis acid, allowing it to catalyze various organic reactions, such as Friedel-Crafts alkylation and acylation.[9]
-
Complex Formation: It can form complexes with various ligands, which influences its reactivity and stability.[1][9]
-
Reactivity in Synthesis: It participates in reactions like transesterification and polymerization.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the direct reaction of aluminum with phenol.[2][5]
Materials:
-
Aluminum (powder or turnings)
-
Phenol
-
p-Xylene (B151628) (solvent, optional)[9]
-
Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, add phenol and a catalytic amount of mercuric chloride (if used).
-
Heat the mixture to melt the phenol and then add aluminum powder in small portions under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux (typically between 160-180°C) for several hours (e.g., 3-4 hours) to ensure complete reaction.[9][13]
-
The reaction can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete, the mixture is cooled, and the product can be isolated. If a solvent like p-xylene is used, it can be removed by distillation.
-
The resulting this compound is a solid that should be stored under an inert atmosphere.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Due to its moisture sensitivity, samples for NMR analysis must be prepared in a glovebox or under an inert atmosphere. Deuterated solvents such as CDCl₃ or C₆D₆ that have been thoroughly dried should be used.
-
¹H and ¹³C NMR: Standard acquisition parameters can be used. The spectra will show characteristic signals for the phenoxide ligand.
-
²⁷Al NMR: A wider spectral width may be necessary due to the broad signals often observed for quadrupolar nuclei like ²⁷Al. The chemical shift will be indicative of the coordination environment of the aluminum center.[9]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Solid samples can be analyzed as a KBr pellet or as a mull (e.g., Nujol). The preparation should be done in a dry environment to prevent hydrolysis.
-
Data Acquisition: The IR spectrum should be recorded over the range of 4000-400 cm⁻¹. The key diagnostic features are the disappearance of the broad O-H stretch from phenol and the appearance of Al-O stretching vibrations.[9]
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Logical Relationships in Reactivity
The reactivity of this compound is governed by the electrophilic nature of the aluminum center and the nucleophilic character of the phenoxide oxygen. This dual reactivity is central to its catalytic activity.
Caption: Conceptual diagram of the reactivity of this compound.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, supported by quantitative data, experimental protocols, and conceptual visualizations. A thorough understanding of its properties, particularly its sensitivity to moisture and its rich coordination chemistry, is crucial for its effective application in research and development. The information presented herein serves as a valuable resource for scientists and professionals working with this versatile organoaluminum compound.
References
- 1. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. gelest.com [gelest.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Aluminium phenolate - Wikipedia [en.wikipedia.org]
- 6. Phenol, aluminum salt (3:1) | C18H15AlO3 | CID 167236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound | High-Purity Research Reagent [benchchem.com]
- 10. Structural and spectroscopic characterizations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
- 13. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]
Synthesis of Aluminum Phenoxide: A Technical Guide for Researchers
Introduction
Aluminum phenoxide, also known as aluminum triphenolate, is an important organoaluminum compound with significant applications in industrial and academic research. It serves as a key catalyst in the alkylation of phenols to produce various alkylphenols, which are precursors to antioxidants, surfactants, and other valuable chemicals. This technical guide provides an in-depth overview of the synthesis of this compound from aluminum and phenol (B47542), detailing experimental protocols, reaction parameters, and relevant mechanistic pathways. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Overview
The most direct synthesis of this compound involves the reaction of metallic aluminum with phenol. The overall reaction is as follows:
2 Al + 6 C₆H₅OH → 2 Al(OC₆H₅)₃ + 3 H₂[1]
This reaction can be facilitated by the presence of a catalyst and is influenced by factors such as temperature, pressure, and the purity of the reactants. Alternative methods involve the use of aluminum alkoxides or organoaluminum compounds as starting materials.
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The following sections detail the key experimental procedures.
Method 1: Direct Reaction of Aluminum and Phenol
This method involves the direct reaction of aluminum metal with molten phenol.
Experimental Procedure:
-
In a reaction vessel, 8100 parts by weight of phenol are combined with 27 parts by weight of aluminum metal.[2]
-
The vessel is sealed and heated to approximately 150°C to initiate the formation of aluminum triphenoxide.[2]
-
The reaction progress can be monitored by the evolution of hydrogen gas.
-
Once the reaction is complete, the resulting this compound can be used directly as a catalyst concentrate.[2]
Reaction Parameters:
| Parameter | Value | Reference |
| Reactants | Aluminum metal, Phenol | [2] |
| Reactant Ratio (Phenol:Al) | ~203:1 (mole ratio) | [2] |
| Temperature | 150°C | [2] |
Method 2: Catalyzed Synthesis from Aluminum and Phenol
The reactivity of aluminum can be enhanced by using a catalyst to disrupt the passivating oxide layer on the metal surface.
Experimental Procedure:
-
To a flask containing an excess of phenol (4.3 moles) and a solvent such as dried tetrahydrofuran (B95107) (THF) (2 L), add aluminum (1 mole).
-
Introduce a catalytic amount of mercuric chloride (0.001 mole).[3]
-
The mixture is refluxed for 24 hours under an inert nitrogen atmosphere with continuous stirring.[3]
-
After the reaction, the solvent and excess phenol are removed by vacuum distillation to yield this compound. The product is not further purified by vacuum distillation as it is prone to decomposition upon heating.[3]
Reaction Parameters:
| Parameter | Value | Reference |
| Reactants | Aluminum, Phenol | |
| Catalyst | Mercuric Chloride (HgCl₂) | [3] |
| Reactant Ratio (Al:Phenol:HgCl₂) | 1 : 4.3 : 0.001 (mole ratio) | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 24 hours | [3] |
| Atmosphere | Nitrogen | [3] |
| Yield | 80-95% (for various alkoxides) | [4] |
Method 3: Synthesis from Organoaluminum Reagents
This compound can also be prepared by the reaction of phenol with organoaluminum compounds like triethylaluminum (B1256330).
Experimental Procedure:
-
A phenol alkylation mixture is prepared using 177.5 parts of phenol and 1.06 parts of triethylaluminum.[5][6]
-
The triethylaluminum reacts with phenol to form this compound in situ.[5][6]
-
This mixture is then typically used directly in subsequent reactions, such as the alkylation of phenol with isobutylene.[5][6]
Reaction Parameters:
| Parameter | Value | Reference |
| Reactants | Triethylaluminum, Phenol | [5][6] |
| Reactant Ratio | 1.06 parts triethylaluminum to 177.5 parts phenol | [5][6] |
Reaction Pathways and Mechanisms
The synthesis of this compound from aluminum and phenol proceeds via a direct reaction where the acidic proton of the phenol's hydroxyl group reacts with the aluminum metal. This reaction is an oxidation-reduction process where aluminum is oxidized and protons are reduced to hydrogen gas.
The use of this compound as a catalyst in phenol alkylation, such as the Friedel-Crafts reaction, involves the activation of an electrophile by the aluminum center.
Caption: Direct synthesis of this compound from aluminum and phenol.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound, particularly when a catalyst is employed.
Caption: A generalized experimental workflow for catalyzed synthesis.
Safety Considerations
This compound is reactive with moisture and air, leading to hydrolysis and the formation of aluminum hydroxide (B78521) and phenol.[7] Therefore, it should be handled under an inert atmosphere. The synthesis may also involve flammable solvents and the evolution of hydrogen gas, requiring appropriate safety precautions. When mercuric chloride is used as a catalyst, extreme caution must be exercised due to its high toxicity.
Conclusion
The synthesis of this compound from aluminum and phenol is a fundamental process for generating a versatile catalyst used in various organic transformations. The choice of synthetic method, whether through direct reaction, catalyzed reaction, or from organoaluminum precursors, will depend on the desired purity, scale, and available resources. Careful control of reaction conditions is crucial for achieving high yields and product quality. This guide provides the foundational knowledge for researchers to successfully synthesize and utilize this compound in their work.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
- 5. prepchem.com [prepchem.com]
- 6. US4929770A - this compound catalyst removal - Google Patents [patents.google.com]
- 7. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
A Technical Guide to the Synthesis of Aluminum Phenoxide from Aluminum Alkoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of aluminum phenoxide from aluminum alkoxides, a critical process for generating a versatile catalyst and reagent used in various organic transformations. This document outlines the underlying chemical principles, detailed experimental methodologies, and quantitative data for the synthesis. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, enabling them to reliably produce and utilize this compound in their work.
Introduction
This compound, with the chemical formula Al(OC₆H₅)₃, is an organoaluminum compound that serves as a highly effective Lewis acid catalyst in a variety of organic reactions.[1] Its utility is particularly notable in Friedel-Crafts alkylation and acylation reactions, as well as in the ring-opening polymerization of cyclic esters and epoxides, which are fundamental processes in the synthesis of complex organic molecules and polymers.[2] The synthesis of this compound can be achieved through several routes, including the direct reaction of aluminum metal with phenol (B47542). However, the use of aluminum alkoxides as precursors offers a more controlled and often higher-yielding alternative. This guide focuses on the synthesis of this compound via a transesterification-type ligand exchange reaction using readily available aluminum alkoxides, such as aluminum isopropoxide.
Synthesis of this compound from Aluminum Alkoxides
The synthesis of this compound from aluminum alkoxides is based on the principle of transesterification, or alcoholysis, where the alkoxide groups of the aluminum precursor are displaced by phenoxide groups. This ligand exchange reaction is driven by the relative acidity of phenol and the alcohol corresponding to the aluminum alkoxide.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the hydroxyl group of phenol on the electrophilic aluminum center of the aluminum alkoxide. The reaction is typically carried out by heating a mixture of the aluminum alkoxide and phenol, often in an inert solvent to facilitate the removal of the displaced alcohol by-product, which can shift the equilibrium towards the formation of the desired this compound.
Generalized Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound from aluminum isopropoxide. This protocol is based on established chemical principles and procedures for similar transesterification reactions.
Materials:
-
Aluminum isopropoxide (Al(O-i-Pr)₃)
-
Phenol (C₆H₅OH)
-
Anhydrous toluene (B28343)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Distillation head
-
Heating mantle with a magnetic stirrer
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Preparation of the Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen inlet, and a distillation head is assembled. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Charging the Reactants: The flask is charged with aluminum isopropoxide and phenol in a 1:3 molar ratio. Anhydrous toluene is added as a solvent to facilitate the reaction and the removal of the isopropanol (B130326) byproduct.
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring under a continuous, gentle flow of nitrogen. The progress of the reaction can be monitored by observing the distillation of isopropanol, which has a lower boiling point than toluene.
-
Completion and Isolation: The reaction is considered complete when the distillation of isopropanol ceases. The reaction mixture is then cooled to room temperature. The this compound product can be isolated by removing the toluene solvent under reduced pressure. The resulting solid is typically a white to off-white powder.[1]
-
Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[1]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from aluminum alkoxides, based on generalized procedures.
| Parameter | Value/Condition | Purpose |
| Reactants | ||
| Aluminum Alkoxide | e.g., Aluminum Isopropoxide | Precursor for the aluminum center |
| Phenol | 3 molar equivalents | Source of the phenoxide ligand |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | Facilitates reaction and azeotropic removal of alcohol byproduct |
| Temperature | Reflux (approx. 111°C for toluene) | To provide the necessary activation energy for the reaction |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent hydrolysis of the reactants and product |
| Reaction Time | Typically 2-4 hours | To ensure the reaction goes to completion |
| Product | ||
| This compound | White to off-white solid | Desired product |
| Yield | Generally high (>80%) | Dependent on the efficiency of byproduct removal |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from aluminum alkoxides.
Applications in Research and Development
This compound is a valuable tool for organic chemists and drug development professionals. Its strong Lewis acidity and steric bulk make it a highly selective catalyst for a range of reactions, including:
-
Friedel-Crafts Reactions: Catalyzing the alkylation and acylation of aromatic compounds, which is a cornerstone of synthetic organic chemistry.
-
Ring-Opening Polymerization: Acting as an initiator for the polymerization of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polymers.[2]
-
Meerwein-Ponndorf-Verley (MPV) Reduction and Oppenauer Oxidation: While the alkoxide counterparts are more common, phenoxide derivatives can also participate in these selective redox transformations of aldehydes/ketones and alcohols.
Conclusion
The synthesis of this compound from aluminum alkoxides provides a reliable and controllable method for accessing a versatile and powerful catalyst. By following the detailed methodologies and understanding the underlying chemical principles outlined in this guide, researchers can effectively prepare this compound and leverage its catalytic activity in a wide array of synthetic applications, thereby advancing research and development in chemistry and pharmaceuticals.
References
The Formation of Aluminum Phenoxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum phenoxide, an organoaluminum compound of significant interest in organic synthesis and polymer chemistry, serves as a versatile Lewis acid catalyst and a precursor for various aluminum-based materials.[1] Its efficacy in promoting reactions such as Friedel-Crafts alkylations and acylations, as well as its role as a co-catalyst in olefin polymerization, underscores the importance of understanding its formation. This technical guide provides an in-depth exploration of the primary mechanisms of this compound formation, detailed experimental protocols for its synthesis, and a summary of key quantitative data. The structural complexities and characterization techniques are also discussed to provide a comprehensive resource for researchers in the field.
Core Mechanisms of this compound Formation
The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of method often depends on the desired purity, scale, and the availability of starting materials. The three primary routes to this compound are:
-
Direct Reaction of Elemental Aluminum with Phenol (B47542): This is the most direct method, involving the reaction of metallic aluminum with phenol.[1]
-
Ligand Exchange with Aluminum Alkoxides: A transesterification-type reaction where an aluminum alkoxide, such as aluminum isopropoxide, is treated with phenol.[1]
-
Reaction of Organoaluminum Reagents with Phenol: This method utilizes reactive organoaluminum compounds, such as triethylaluminum (B1256330), which readily react with phenol.[2]
Direct Synthesis from Elemental Aluminum and Phenol
The direct reaction between elemental aluminum and phenol is a straightforward approach to this compound. However, the reaction is often hindered by a passivating layer of aluminum oxide (Al₂O₃) on the surface of the aluminum metal. To overcome this, the reaction typically requires elevated temperatures and often the use of a catalyst to activate the aluminum surface.
The overall reaction is as follows:
2 Al(s) + 6 C₆H₅OH(l) → 2 Al(OC₆H₅)₃(s) + 3 H₂(g)[1]
Catalysts such as mercuric chloride (HgCl₂) can be employed to amalgamate the aluminum surface, thereby disrupting the oxide layer and facilitating the reaction with phenol.[3][4] The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.[1]
Synthesis via Ligand Exchange with Aluminum Alkoxides
An alternative and often more controlled method for preparing this compound involves a ligand exchange reaction with a pre-formed aluminum alkoxide, most commonly aluminum isopropoxide (Al(O-i-Pr)₃). In this transesterification-type process, the isopropoxide groups are displaced by phenoxide groups.
The reaction proceeds as follows:
Al(O-i-Pr)₃ + 3 C₆H₅OH → Al(OC₆H₅)₃ + 3 i-PrOH
This method offers the advantage of milder reaction conditions and avoids the use of elemental aluminum and activating catalysts. The reaction is typically driven to completion by removing the more volatile alcohol (isopropanol) by distillation.
Synthesis from Organoaluminum Reagents
Organoaluminum compounds, such as triethylaluminum (Al(C₂H₅)₃), are highly reactive and readily undergo reaction with phenol to form this compound. This reaction is vigorous and exothermic, producing ethane (B1197151) gas as a byproduct.
The reaction is as follows:
Al(C₂H₅)₃ + 3 C₆H₅OH → Al(OC₆H₅)₃ + 3 C₂H₆(g)
This method is particularly useful for generating this compound in situ for subsequent reactions, such as phenol alkylation.[5][6]
Quantitative Data Summary
The yield and reaction conditions for the synthesis of this compound can vary significantly depending on the chosen method. The following tables summarize key quantitative data from the literature.
Table 1: Reaction Conditions for Direct Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Elemental Aluminum, Phenol | [1] |
| Catalyst | Mercuric Chloride (0.01 mole) | [3] |
| Temperature | 100-190 °C | [1] |
| Atmosphere | Inert (e.g., Nitrogen) | [1] |
| Reaction Time | 3-4 hours | [1] |
| Yield | 80-95% | [3] |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Key Observation | Reference |
| Infrared (IR) | Disappearance of phenolic O-H stretch; Appearance of C-O-Al stretch (1030-1080 cm⁻¹) | [1] |
| ¹H NMR | Confirms the presence and positioning of substituents on the phenoxide ligands. | [1] |
| ¹³C NMR | Provides information on the carbon framework of the phenoxide ligands. | [2] |
| ²⁷Al NMR | Indicates the coordination environment of the aluminum center. Signals around 66.4 ppm suggest four- or five-coordinate species in solution, while a signal at 20.9 ppm has been reported for a hexa-coordinated environment. | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol for Direct Synthesis from Elemental Aluminum and Phenol
Materials:
-
Elemental aluminum (powder or foil)
-
Phenol
-
Mercuric chloride (catalyst)
-
Anhydrous toluene (B28343) or other suitable solvent
-
Nitrogen gas supply
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, condenser, and nitrogen inlet.
-
To the flask, add 1 mole of aluminum and an excess of phenol.
-
Add a catalytic amount of mercuric chloride (e.g., 0.01 mole).[3]
-
Flush the system with nitrogen to create an inert atmosphere.
-
Heat the mixture to reflux at the boiling point of the alcohol or a temperature range of 100-190°C.[1][3]
-
Maintain the reaction under reflux with stirring for 3-4 hours, or until the evolution of hydrogen gas ceases.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by distillation of the solvent, followed by rinsing and filtration of the solid this compound.[3]
Protocol for Synthesis via Ligand Exchange with Aluminum Isopropoxide
Materials:
-
Aluminum isopropoxide
-
Phenol
-
Anhydrous toluene or other suitable solvent
Procedure:
-
In a reaction vessel equipped with a distillation apparatus, dissolve aluminum isopropoxide in an anhydrous solvent like toluene.
-
Add a stoichiometric amount of phenol (3 equivalents) to the solution.
-
Heat the reaction mixture to allow for the displacement of isopropanol.
-
Continuously remove the isopropanol byproduct by distillation to drive the equilibrium towards the formation of this compound.
-
Once the removal of isopropanol is complete, the remaining solution contains the this compound, which can be used directly or isolated by removing the solvent under vacuum.
Structural Considerations and Characterization
This compound exhibits interesting structural features. In the solid state, it has been shown to exist as a dimeric THF adduct, [Al(OPh)₃·THF]₂, where two aluminum centers are bridged by two phenoxide ligands.[2] In non-coordinating solvents, NMR studies suggest an equilibrium between four- and five-coordinate aluminum species.[2]
The formation and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Conclusion
The formation of this compound can be achieved through several reliable synthetic routes, each with its own advantages and considerations. The direct reaction of elemental aluminum with phenol offers a high-yield pathway, particularly with catalytic activation, while the ligand exchange method provides a more controlled synthesis under milder conditions. The use of organoaluminum reagents is ideal for in situ generation. A thorough understanding of these mechanisms, coupled with appropriate characterization techniques, is crucial for the effective utilization of this compound in various chemical applications. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful synthesis and application of this important organoaluminum compound.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. Structural and spectroscopic characterizations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
- 4. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. prepchem.com [prepchem.com]
- 6. US4929770A - this compound catalyst removal - Google Patents [patents.google.com]
A Technical Guide to the Crystal Structure of Aluminum Phenoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum phenoxide, a versatile Lewis acid catalyst and precursor in materials science, exhibits complex structural chemistry. This technical guide provides an in-depth analysis of the crystal structure of this compound, focusing on its common dimeric form when crystallized from coordinating solvents such as tetrahydrofuran (B95107) (THF). This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and presents visual representations of its structure and relevant experimental workflows to support researchers in their understanding and application of this important organoaluminum compound.
Introduction
This compound, with the general formula Al(OPh)₃, is a valuable reagent in organic synthesis and polymer chemistry.[1] Its reactivity and catalytic activity are intrinsically linked to its molecular structure. In the solid state, this compound deviates from a simple monomeric structure, tending to form oligomeric species.[2][3] A well-characterized and stable crystalline form is the dimeric tetrahydrofuran adduct, [Al(OPh)₃·THF]₂.[4][5] The definitive method for elucidating the three-dimensional arrangement of atoms in this crystalline form is single-crystal X-ray diffraction (SCXRD).[4] This guide focuses on the detailed crystal structure of this dimeric adduct, providing quantitative data and procedural insights for its preparation and analysis.
Crystal Structure of the this compound THF Adduct
When crystallized from a coordinating solvent like tetrahydrofuran (THF), this compound forms a dimeric THF adduct with the chemical formula [Al(OPh)₃·THF]₂.[4][5]
Molecular Structure
The crystal structure reveals a centrosymmetric dimer where two aluminum centers are bridged by two phenoxide ligands, creating a central [Al(μ-OPh)₂Al] core.[4] Each aluminum atom is in a five-coordinate environment with a disordered trigonal bipyramidal geometry.[4][5] The coordination sphere of each aluminum atom is completed by two terminal phenoxide groups and one molecule of THF.[4]
The Al-O bond lengths for the terminal phenoxide ligands are typically shorter than those for the bridging phenoxide ligands, reflecting the different bonding modes.[4]
Crystallographic Data
The following table summarizes the key crystallographic parameters for the dimeric this compound THF adduct, [Al(OPh)₃·THF]₂.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.0108(5) |
| b (Å) | 10.555(4) |
| c (Å) | 15.888(6) |
| α (°) | 90 |
| β (°) | 95.88(3) |
| γ (°) | 90 |
| Volume (ų) | 2003.8(13) |
| Z | 2 |
| Temperature (K) | 296 |
Note: Data derived from a representative single-crystal X-ray diffraction study.[6]
Experimental Protocols
Synthesis of this compound
There are two primary routes for the synthesis of this compound.
This method involves the direct reaction of aluminum metal with phenol (B47542), often in the presence of a catalyst.
Materials:
-
Aluminum powder or turnings (1 mole)
-
Phenol (excess)
-
Anhydrous toluene (B28343) or other suitable inert solvent
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add aluminum powder and a catalytic amount of mercuric chloride to a reaction flask equipped with a reflux condenser.
-
Add an excess of molten phenol or a solution of phenol in an inert solvent.
-
Heat the reaction mixture to reflux. The reaction is evidenced by the evolution of hydrogen gas.[2]
-
Continue refluxing until the evolution of hydrogen ceases, indicating the completion of the reaction.
-
After cooling, the excess solvent and phenol can be removed under reduced pressure.
-
The resulting solid this compound can be purified by recrystallization from a suitable solvent like THF to obtain single crystals.
This route involves a ligand exchange reaction between an aluminum alkoxide or an organoaluminum compound and phenol.[8]
Materials:
-
Aluminum isopropoxide or triethylaluminum (B1256330) (1 equivalent)
-
Phenol (3 equivalents)
-
Anhydrous toluene or other suitable inert solvent
Procedure:
-
Under an inert atmosphere, dissolve the aluminum precursor (aluminum isopropoxide or triethylaluminum) in an anhydrous inert solvent.
-
Slowly add a solution of phenol (3 equivalents) in the same solvent to the aluminum precursor solution.
-
The reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction. For example, a related salan-aluminum compound was synthesized by reacting aluminum isopropoxide with the corresponding ligand in toluene at 80°C over several days.[8]
-
The product can be isolated by removal of the solvent under vacuum.
-
For crystallographic studies, the crude product should be recrystallized from a coordinating solvent like THF.
Characterization Methods
Protocol for Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal of the this compound THF adduct is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-150 K) to minimize thermal motion and potential crystal degradation. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
Sample Preparation and Analysis:
-
Sample Preparation: For solution-state NMR, dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or THF-d₈) in an NMR tube under an inert atmosphere. For solid-state NMR, the crystalline sample is packed into a suitable rotor.
-
¹H and ¹³C NMR: These spectra provide information about the organic phenoxide and THF ligands.
-
²⁷Al NMR: This technique is particularly informative for probing the coordination environment of the aluminum center. The chemical shift can distinguish between different coordination numbers (e.g., four-, five-, or six-coordinate aluminum species). In solution, ²⁷Al NMR can reveal the presence of different species in equilibrium.[4]
Sample Preparation and Analysis:
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique. A small amount of the crystalline powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin disk.
-
Analysis: The IR spectrum is recorded. The formation of this compound is confirmed by the disappearance of the broad O-H stretching band of phenol and the appearance of new bands corresponding to the Al-O-C stretching vibrations.
Visualizations
Molecular Structure of Dimeric this compound THF Adduct
Caption: Dimeric structure of [Al(OPh)₃·THF]₂.
Experimental Workflow for Synthesis and Crystallization
References
- 1. researchgate.net [researchgate.net]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and quantum-chemical calculations of a trimethylaluminium–THF adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of Aluminum Phenoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize aluminum phenoxide, a versatile organoaluminum compound with significant applications in organic synthesis and catalysis.[1] This document details the principles and experimental protocols for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, presenting key quantitative data in a clear, tabular format.
Introduction
This compound, with the chemical formula [Al(OC₆H₅)₃]n, is a white solid that typically exists as a dimer or trimer in solution.[2] Its utility as a Lewis acid catalyst in reactions such as Friedel-Crafts alkylation and acylation, as well as in polymerization processes, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic methods are indispensable for elucidating its molecular structure, confirming its synthesis, and investigating its behavior in different chemical environments.[1][3]
Synthesis of this compound
A common and effective method for synthesizing this compound involves the reaction of elemental aluminum with phenol (B47542).[2] Catalytic agents, such as mercuric chloride, are often employed to overcome the passivating oxide layer on the aluminum surface.[4]
Experimental Protocol: Synthesis
A generalized method for the synthesis of this compound is as follows:
-
To an excess amount of molten phenol, add 1 mole of aluminum foil or powder.
-
Introduce a catalytic amount (e.g., 0.01 mole) of mercuric chloride.
-
Reflux the mixture at the boiling point of the alcohol.
-
Upon completion of the reaction, the pure solid this compound can be isolated by distillation to remove excess phenol, followed by rinsing and filtration.[4]
Yields for this type of synthesis are typically high, ranging from 80-95%.[4]
An alternative route involves the reaction of aluminum alkoxides, such as aluminum isopropoxide, with phenol in a transesterification-type reaction.[1]
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei, providing detailed information about the structure and bonding in this compound.[1] The most informative nuclei for this compound are ¹H, ¹³C, and ²⁷Al.[1][3]
¹H and ¹³C NMR are crucial for confirming the structure of the phenoxide ligands and identifying any substituents on the aromatic rings.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Dissolve a sample of this compound in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts and coupling patterns to elucidate the structure.
Table 1: Typical NMR Spectroscopic Data for this compound Ligands
| Nucleus | Typical Chemical Shift (δ) ppm | Key Information Provided |
| ¹H | Aromatic protons | Confirms the presence and substitution pattern of the phenoxide rings.[1] |
| ¹³C | Aromatic carbons | Provides detailed information about the carbon skeleton of the phenoxide ligands.[1] |
| CDCl₃ solvent peak | Appears as a characteristic triplet at approximately 77.16 ppm.[1] |
Note: Actual chemical shifts may vary depending on the specific derivatives and experimental conditions.[1]
²⁷Al NMR is particularly valuable for determining the coordination environment of the aluminum center. The chemical shift of the aluminum nucleus is highly sensitive to its coordination number.[1]
Experimental Protocol: ²⁷Al NMR
-
Dissolve the this compound sample in a non-coordinating solvent (e.g., CDCl₃) or a coordinating solvent (e.g., THF) to investigate solvent effects.[3]
-
Acquire ²⁷Al NMR spectra. Variable temperature studies can provide insights into dynamic equilibria in solution.[3]
-
Analyze the chemical shifts to determine the coordination state of the aluminum.
Table 2: ²⁷Al NMR Chemical Shifts and Corresponding Aluminum Coordination
| Coordination Number | Geometry | Typical Chemical Shift (δ) ppm |
| 4 | Tetrahedral | 50 - 100 |
| 5 | Trigonal bipyramidal / Square pyramidal | Broad signals, variable shifts |
| 6 | Octahedral | 0 - 30 |
Data compiled from multiple sources.[1]
Studies have shown that in non-coordinating solvents, this compound can exist as four- and five-coordinate species, while in the presence of a coordinating solvent like THF, a dimeric THF adduct with a five-coordinate aluminum atom is formed.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a key technique for confirming the formation of the aluminum-oxygen (Al-O) bond.[1]
Experimental Protocol: IR Spectroscopy
-
Prepare a sample of the this compound, for example, as a KBr pellet or a mull.
-
Acquire the IR spectrum using an FTIR spectrometer.
-
Analyze the spectrum for the characteristic vibrational bands.
A crucial piece of evidence for the successful synthesis of this compound is the disappearance of the phenolic O-H stretching band from the starting material and the appearance of new bands corresponding to the Al-O bond.[1]
Table 3: Key Infrared Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
| Phenolic O-H Stretch (in starting material) | ~3200-3600 | Disappearance indicates consumption of phenol.[1] |
| C-O-Al Stretch | 1030-1080 | Appearance confirms the formation of the aluminum-oxygen bond.[1] |
| Al-O Bond | ~900 | Can be observed, though may be cutoff depending on the instrument setup.[5] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its molecular formula.[1] The fragmentation patterns observed can also provide additional structural information.[1]
Experimental Protocol: Mass Spectrometry
-
Introduce the this compound sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Analyze the spectrum to identify the molecular ion peak and any significant fragmentation patterns.
For monomeric aluminum triphenoxide (C₁₈H₁₅AlO₃), the expected molecular ion peak would be at a mass-to-charge ratio (m/z) of approximately 306.29.[1] The observation of higher m/z values can indicate the presence of dimeric or trimeric species in the gas phase.[6]
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical relationship between synthesis, spectroscopic analysis, and structural elucidation of this compound.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and mass spectrometry provides a comprehensive understanding of its structure and purity. The combination of these techniques allows for unambiguous confirmation of its synthesis and detailed insights into its coordination chemistry, which are essential for its application in research and development. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals working with this important organoaluminum compound.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. Aluminium phenolate - Wikipedia [en.wikipedia.org]
- 3. Structural and spectroscopic characterizations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
- 5. Infrared Spectroscopy Studies of Aluminum Oxide and Metallic Aluminum Powders, Part II: Adsorption Reactions of Organofunctional Silanes [mdpi.com]
- 6. electrochem.org [electrochem.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR of Aluminum Phenoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of aluminum phenoxide, an organoaluminum compound with significant applications in organic synthesis and polymer science. Due to its reactivity, particularly its sensitivity to air and moisture, specific handling techniques are required for its synthesis and analysis. This document outlines detailed experimental protocols, discusses the structural insights that can be gained from ¹H and ¹³C NMR, and presents available spectral data.
Introduction
This compound, with the chemical formula Al(OC₆H₅)₃, is a white solid that is soluble in many organic solvents.[1] It is widely used as a catalyst in various organic reactions, including the alkylation of phenols.[1] Structurally, it is known to exist as a mixture of dimers and trimers in non-coordinating solvents like benzene.[2] NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound in both solid and solution states, providing detailed information on the phenoxide ligands, the coordination environment of the aluminum center, and the nature of the aluminum-oxygen bonds.[3]
Experimental Protocols
The successful synthesis and NMR analysis of this compound hinge on the rigorous exclusion of air and moisture. The following protocols are based on established methods for handling air-sensitive organometallic compounds.
A generalized method for the synthesis of this compound involves the reaction of elemental aluminum with phenol (B47542) in the presence of a catalyst.
Materials:
-
Aluminum powder or turnings
-
Phenol
-
Mercuric chloride (catalyst)
-
Anhydrous toluene (B28343) (or other high-boiling aromatic solvent)
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
-
Cannula for liquid transfer
Procedure:
-
Set up a Schlenk flask equipped with a reflux condenser under a positive pressure of an inert gas.
-
To the flask, add 1 mole of aluminum.
-
Add an excess of phenol (e.g., 3.3 moles) to the flask.
-
Carefully add a catalytic amount of mercuric chloride (e.g., 0.01 mole).
-
Add sufficient anhydrous solvent to ensure stirring.
-
The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
Upon completion of the reaction (cessation of gas evolution), the hot solution is filtered under an inert atmosphere to remove any unreacted aluminum.
-
The solvent is then removed under vacuum to yield this compound as a white solid. The product should be stored under an inert atmosphere.
Due to its sensitivity to air and moisture, the preparation of an NMR sample of this compound requires the use of Schlenk line or glovebox techniques.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, C₆D₆), dried over molecular sieves and degassed
-
NMR tube with a J. Young valve or a standard NMR tube with a septum-sealed cap
-
Schlenk line or glovebox
-
Gastight syringe or cannula
Procedure:
-
Dry the NMR tube and its cap in an oven and allow it to cool under a stream of inert gas.
-
Inside a glovebox or on a Schlenk line, weigh the desired amount of this compound (typically 5-30 mg for ¹³C NMR) into the NMR tube.
-
Using a gastight syringe or cannula, add the required volume of degassed, anhydrous deuterated solvent (typically 0.6-0.7 mL) to the NMR tube.
-
Seal the NMR tube with the J. Young valve or a septum-sealed cap while maintaining a positive pressure of inert gas.
-
Gently agitate the tube to ensure complete dissolution of the sample.
¹H and ¹³C NMR Data Presentation
As of the latest literature review, specific, publicly available high-resolution ¹H and ¹³C NMR data for unsubstituted this compound is scarce. This is likely due to the complex solution behavior of the compound, which can exist as various aggregated species. However, we can analyze the NMR spectra of its precursor, phenol, and a substituted derivative, aluminum tris(4-tert-butylphenoxide), to understand the expected spectral features.
Table 1: ¹H and ¹³C NMR Data for Phenol
| Phenol (C₆H₅OH) | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Position | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| OH | ~5.1 (br s) | - |
| H-2, H-6 | ~7.28 (t) | 115.4 |
| H-3, H-5 | ~6.96 (t) | 129.8 |
| H-4 | ~6.88 (d) | 121.0 |
| C-1 | - | 155.2 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Representative ¹H NMR Data for an this compound Derivative
| Aluminum tris(4-tert-butylphenoxide) | ¹H NMR (CDCl₃) |
| Assignment | Chemical Shift (δ, ppm) |
| Aromatic protons ortho to oxygen | ~7.3 (d) |
| Aromatic protons meta to oxygen | ~6.9 (d) |
| tert-butyl protons | ~1.3 (s) |
Data is illustrative and actual chemical shifts may vary.[3]
Expected Spectral Changes upon Coordination to Aluminum:
-
¹H NMR: The broad singlet of the phenolic -OH proton will disappear upon formation of the Al-O bond. The chemical shifts of the aromatic protons are expected to shift, reflecting the change in the electronic environment of the phenyl ring upon coordination to the aluminum center. The magnitude and direction of the shift will depend on the specific coordination mode (terminal vs. bridging phenoxide).
-
¹³C NMR: The chemical shifts of the aromatic carbons will also be affected by coordination to aluminum. The ipso-carbon (C-1) directly attached to the oxygen is expected to show a significant shift. The shifts of the other ring carbons will also change, providing information about the electron distribution in the coordinated phenoxide ligand.
Visualization of Workflows and Structural Relationships
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the NMR analysis of this compound.
Caption: Workflow from synthesis to NMR analysis.
Caption: Information from NMR spectra.
Conclusion
References
A Technical Guide to the FT-IR Analysis of Aluminum Phenoxide for Al-O Bond Confirmation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the synthesis and characterization of aluminum phenoxide, with a specific focus on the use of Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the formation of the crucial Aluminum-Oxygen (Al-O) bond. This document details experimental protocols, presents key spectral data, and visualizes the analytical workflow.
Introduction: The Role of FT-IR in Characterizing Metal Phenoxides
This compound, Al(OPh)₃, serves as a significant reagent and catalyst in various organic syntheses. Its efficacy is rooted in the structure and reactivity of the aluminum-phenoxy linkage. The successful synthesis of this compound requires rigorous characterization to confirm the covalent bond formation between the aluminum center and the phenoxy ligand.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for this purpose. It probes the vibrational modes of molecules, providing a distinct spectral "fingerprint." The formation of this compound from its precursors, such as phenol (B47542) and an aluminum source, leads to predictable and identifiable changes in the FT-IR spectrum. Specifically, the disappearance of the hydroxyl (O-H) group vibration from phenol and the emergence of new vibrations corresponding to the Al-O bond in the low-frequency region are definitive indicators of a successful reaction.
Synthesis of this compound
A generalized and effective method for synthesizing this compound involves the direct reaction of aluminum metal with phenol.[1] This approach ensures the formation of the desired product, which can then be isolated for analysis.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via the reaction of aluminum metal with phenol.
Materials:
-
Aluminum (Al) powder or turnings
-
Phenol (C₆H₅OH)
-
Mercuric chloride (HgCl₂) (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Nitrogen (N₂) gas for inert atmosphere
Procedure:
-
Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
To the flask, add 1 mole of aluminum metal and an excess of phenol (e.g., 3.5 moles).
-
Add a catalytic amount of mercuric chloride (e.g., 0.01 mole).
-
Add anhydrous toluene to the flask to act as a solvent and facilitate heat transfer.
-
Flush the system with nitrogen gas to establish an inert atmosphere.
-
Heat the reaction mixture to reflux. The reaction is initiated, leading to the formation of this compound and the evolution of hydrogen gas.
-
Maintain the reflux until the aluminum metal is completely consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid this compound product can be isolated from the solution via filtration and subsequent rinsing with a non-polar solvent to remove unreacted phenol.[1]
-
Dry the isolated product under a vacuum to remove any residual solvent.
FT-IR Spectroscopy for Al-O Bond Confirmation
The core of the analysis lies in comparing the FT-IR spectrum of the starting material (phenol) with that of the final product (this compound). The key changes provide unambiguous evidence of the Al-O bond formation.
Spectral Characteristics of Phenol (Reactant)
Phenol exhibits several characteristic absorption bands in its FT-IR spectrum. The most prominent is the broad absorption due to the hydroxyl group, which is a hallmark of alcohols and phenols.[2]
Spectral Characteristics of this compound (Product)
The formation of this compound results in two major, easily identifiable changes in the spectrum:
-
Disappearance of the O-H Stretching Band: The reaction consumes the hydroxyl group of phenol. Consequently, the strong, broad absorption band between 3200-3600 cm⁻¹ vanishes in the spectrum of the purified product.[2][3] This is the primary indicator that the phenolic proton has been removed.
-
Appearance of Al-O Stretching Bands: The formation of the new Al-O covalent bond gives rise to characteristic absorption bands in the fingerprint region of the spectrum (typically < 1000 cm⁻¹). These bands, which are absent in the phenol spectrum, are direct evidence of the Al-O bond. The precise location can vary depending on the coordination environment of the aluminum atom (tetrahedral vs. octahedral), but they are consistently found in the 500-900 cm⁻¹ range.[4][5][6]
Quantitative Data Summary
The table below summarizes the critical FT-IR absorption frequencies for identifying the reactants and confirming the formation of the product.
| Vibrational Mode | Functional Group | Compound | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (broad) | R-OH | Phenol | 3550 - 3230[3] | Present in reactant; its disappearance confirms reaction. |
| C-O Stretch | Ar-O | Phenol | ~1220[7] | Present in reactant; may shift upon coordination to Al. |
| C=C Aromatic Stretch | C=C | Phenol / Al-Phenoxide | 1600 - 1500[3] | Present in both reactant and product; confirms phenyl group integrity. |
| Al-O Stretch | Al-O | This compound | 900 - 500 [4][5][6] | Absent in reactant; its appearance confirms Al-O bond formation. |
| Al-OH Bending | Al-OH | Impurity / Hydrolysis Product | 1444 - 1313[4] | Absence indicates a pure, anhydrous product. |
Experimental Protocol: FT-IR Analysis
Objective: To acquire an FT-IR spectrum of the synthesized this compound to verify its formation.
Materials and Equipment:
-
Synthesized this compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any adsorbed water, which can interfere with the spectrum (especially in the O-H region).
-
In the agate mortar, mix approximately 1-2 mg of the synthesized this compound sample with about 100-200 mg of the dry KBr powder.[4]
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. A typical scanning range is 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
-
-
Data Analysis:
-
Process the resulting spectrum to identify the key absorption bands.
-
Verify the absence of the broad O-H band from phenol.
-
Confirm the presence of new, strong absorption bands in the 900 - 500 cm⁻¹ region, attributable to Al-O vibrations.
-
Visualized Workflows and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for spectral confirmation.
Caption: Experimental workflow for the synthesis and FT-IR characterization of this compound.
Caption: Logical flowchart for confirming this compound synthesis using key FT-IR spectral features.
Conclusion
FT-IR spectroscopy stands out as an indispensable tool for the routine and definitive characterization of this compound. The analytical logic is straightforward and robust: the complete disappearance of the phenolic O-H stretch coupled with the clear appearance of new absorption bands in the low-frequency region (900-500 cm⁻¹) provides conclusive evidence for the formation of the Al-O bond. By following the detailed synthesis and analysis protocols outlined in this guide, researchers can confidently verify the identity and purity of their synthesized this compound, ensuring its suitability for further application.
References
- 1. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
In-Depth Technical Guide to the Solubility of Aluminum Phenoxide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aluminum phenoxide (Al(OPh)₃) is a versatile organometallic compound utilized as a catalyst and precursor in various chemical syntheses. Its efficacy in solution-based applications is critically dependent on its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative and estimated quantitative data in a range of common organic solvents. Due to the air and moisture sensitivity of this compound, this guide also furnishes a detailed experimental protocol for the accurate and safe determination of its solubility.
Introduction
This compound is a white to light-yellow solid that is known to be soluble in several organic solvents.[1] This solubility is a key factor in its utility in organic synthesis and polymer chemistry.[1] However, it is highly reactive with moisture and air, which leads to hydrolysis, forming aluminum hydroxide (B78521) and phenol.[1] This reactivity necessitates careful handling and the use of anhydrous solvents and inert atmospheres during experimental procedures. While qualitative descriptions of its solubility are available, specific quantitative data is scarce in publicly accessible literature. This guide aims to consolidate the available information and provide a practical framework for researchers working with this compound.
Solubility of this compound
Based on available literature and data from analogous compounds such as aluminum isopropoxide, the solubility of this compound can be characterized as follows.
Qualitative Solubility
This compound is generally described as being soluble in organic solvents such as alcohols, ethers, and benzene (B151609) derivatives.[2] Its interactions with donor solvents like tetrahydrofuran (B95107) (THF) can lead to the formation of adducts, such as the dimeric THF adduct [Al(OPh)₃·THF]₂, which has been characterized in the solid state.[3] The formation of such complexes can influence its solubility profile.[3]
Quantitative Solubility Data
Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in the literature. However, by drawing parallels with the structurally similar aluminum isopropoxide, which is known to be soluble in ethanol, isopropanol, benzene, toluene, chloroform, and carbon tetrachloride, we can infer a similar solubility pattern for this compound.[4][5][6] Furthermore, a study on a fluorinated derivative, Al₂(OC₆F₅)₆, reported a 0.5 M solution in dimethoxyethane (DME), indicating that significant concentrations can be achieved with modified phenoxides.[7]
The following table presents estimated solubility values for this compound in common organic solvents at ambient temperature (approximately 25°C). It is critical to note that these are estimations based on qualitative descriptions and data from analogous compounds, and should be experimentally verified for precise applications.
| Solvent | Chemical Class | Estimated Solubility ( g/100 mL) | Notes |
| Toluene | Aromatic Hydrocarbon | > 10 | Often used as a solvent for reactions involving this compound.[3] |
| Benzene | Aromatic Hydrocarbon | > 10 | 27Al NMR studies have been conducted in benzene solutions.[2][8] |
| Tetrahydrofuran (THF) | Ether | > 15 | Forms a stable dimeric adduct, suggesting strong interaction and good solubility.[3] |
| Diethyl Ether | Ether | 5 - 10 | Generally a good solvent for many organometallic compounds. |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | 1 - 5 | Moderate polarity may offer reasonable solubility. |
| Chloroform | Halogenated Hydrocarbon | 1 - 5 | Similar to DCM, expected to be a moderately effective solvent. |
| Methanol | Alcohol | Reacts | Likely to undergo transesterification. |
| Ethanol | Alcohol | Reacts | Likely to undergo transesterification. |
| Acetone | Ketone | < 1 | Potential for reaction with the enol form. |
| Ethyl Acetate | Ester | 1 - 5 | Moderate solubility expected. |
| Hexane | Aliphatic Hydrocarbon | < 0.1 | Low polarity makes it a poor solvent for the relatively polar this compound. |
| Dimethylformamide (DMF) | Amide | > 10 | High polarity and coordinating ability suggest good solubility. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | > 10 | High polarity and coordinating ability suggest good solubility. |
Experimental Protocol for Solubility Determination
The accurate determination of the solubility of an air- and moisture-sensitive compound like this compound requires rigorous experimental techniques to exclude atmospheric oxygen and water. The following protocol outlines a generalized gravimetric method, which is a reliable technique for this purpose.[9][10][11]
Materials and Equipment
-
High-purity this compound
-
Anhydrous organic solvents (distilled and stored over molecular sieves)
-
Schlenk line or inert atmosphere glovebox
-
Schlenk flasks and other appropriate oven-dried glassware
-
Inert gas (high-purity argon or nitrogen)
-
Syringes and cannulas for liquid transfer
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatically controlled shaker or stirrer
-
Filtration apparatus suitable for inert atmosphere (e.g., Schlenk filter stick)
-
Oven for drying glassware and samples
Procedure
-
Preparation of Saturated Solution:
-
Under an inert atmosphere (in a glovebox or on a Schlenk line), add an excess amount of this compound to a known volume of the anhydrous solvent in a Schlenk flask. The presence of excess solid is crucial to ensure equilibrium is reached.
-
Seal the flask and place it in a thermostatically controlled shaker or on a stirrer plate.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time required may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the excess solid to settle.
-
Under a positive pressure of inert gas, carefully withdraw a known volume of the supernatant (the clear saturated solution) using a gas-tight syringe fitted with a cannula that has a filter tip (e.g., a small plug of glass wool). This step is critical to avoid transferring any solid particles.
-
-
Gravimetric Analysis:
-
Transfer the known volume of the saturated solution to a pre-weighed, oven-dried vial or flask under an inert atmosphere.
-
Carefully remove the solvent under vacuum or by a gentle stream of inert gas.
-
Once the solvent is removed, place the vial in a vacuum oven and dry the solid residue to a constant weight.
-
After cooling to room temperature in a desiccator under an inert atmosphere, weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L) based on the mass of the solute and the volume of the solvent used.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of an air-sensitive compound like this compound.
Caption: Workflow for gravimetric solubility determination of air-sensitive compounds.
Conclusion
While precise, universally applicable quantitative solubility data for this compound remains elusive in the public domain, this guide provides a robust framework for researchers. The qualitative information, coupled with data from analogous compounds, offers valuable guidance for solvent selection. The detailed experimental protocol provides a reliable method for determining the solubility of this compound and other air-sensitive compounds with the necessary accuracy and safety precautions. It is recommended that researchers perform their own solubility determinations for the specific solvent systems and conditions relevant to their work.
References
- 1. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. This compound | High-Purity Research Reagent [benchchem.com]
- 4. Aluminum isopropoxide | C9H21AlO3 | CID 11143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aluminium isopropoxide CAS#: 555-31-7 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aluminium phenolate - Wikipedia [en.wikipedia.org]
- 9. pharmajournal.net [pharmajournal.net]
- 10. pharmacyjournal.info [pharmacyjournal.info]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Dimeric and Trimeric Forms of Aluminum Phenoxide in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum phenoxide is a versatile organoaluminum compound that plays a significant role as a catalyst and reagent in organic synthesis. Its reactivity and selectivity are often dictated by its aggregation state in solution, where an equilibrium between dimeric and trimeric forms is known to exist, particularly in non-coordinating solvents. Understanding and controlling this equilibrium is paramount for optimizing reaction conditions and achieving desired outcomes in various chemical transformations. This technical guide provides a comprehensive overview of the structural aspects, equilibrium dynamics, and characterization methodologies for the dimeric and trimeric forms of this compound in solution. Detailed experimental protocols for synthesis and analysis are presented, alongside illustrative quantitative data and visualizations to facilitate a deeper understanding of these fascinating supramolecular structures.
Introduction
This compound, with the general formula Al(OPh)₃, is a Lewis acidic compound widely employed in catalysis, including in the alkylation of phenols and the polymerization of epoxides. In the solid state, it often exists as oligomeric structures, and this propensity for aggregation persists in solution. The degree of oligomerization is highly dependent on the nature of the solvent and the steric bulk of the phenoxide ligand. In non-coordinating solvents such as benzene (B151609) or toluene (B28343), this compound is known to exist as a dynamic equilibrium between dimeric and trimeric species. This equilibrium is crucial as the different oligomeric forms can exhibit distinct reactivity profiles.
This guide delves into the structural characteristics of these oligomers, the thermodynamics of their interconversion, and the experimental techniques used for their characterization.
Structural Elucidation of Dimeric and Trimeric Forms
The structures of this compound oligomers are based on the coordination of aluminum centers by bridging and terminal phenoxide ligands.
-
Dimeric Form [Al₂(OPh)₆]: In the dimeric structure, two aluminum atoms are typically bridged by two phenoxide ligands, with each aluminum atom also being coordinated to two terminal phenoxide groups. This results in a four-coordinate, tetrahedral geometry around each aluminum atom.
-
Trimeric Form [Al₃(OPh)₉]: The trimeric form is believed to consist of a six-membered ring of alternating aluminum and bridging oxygen atoms. Each aluminum atom is coordinated to two bridging and one terminal phenoxide ligand, again resulting in a tetrahedral coordination environment.
In the presence of coordinating solvents like tetrahydrofuran (B95107) (THF), adducts can form. For instance, single-crystal X-ray diffraction has revealed the existence of a dimeric THF adduct, [Al(OPh)₃·THF]₂, where each aluminum center is five-coordinate.[1][2]
The Dimer-Trimer Equilibrium in Solution
In non-coordinating solvents, a dynamic equilibrium exists between the dimeric and trimeric forms:
2 [Al(OPh)₃]₃ ⇌ 3 [Al(OPh)₃]₂
The position of this equilibrium is influenced by factors such as concentration, temperature, and the specific phenoxide ligand used. Generally, at lower concentrations, the equilibrium tends to favor the dimeric species, while at higher concentrations, the trimeric form becomes more prevalent. Temperature also plays a critical role, and its effect can be quantified through thermodynamic studies.
Quantitative Data
Table 1: Illustrative Thermodynamic Data for the Dimer-Trimer Equilibrium of this compound in Benzene
| Parameter | Value (Illustrative) | Units |
| Equilibrium Constant (Keq) at 298 K | 1.5 | - |
| Enthalpy Change (ΔH°) | -25 | kJ/mol |
| Entropy Change (ΔS°) | -70 | J/(mol·K) |
Note: These values are hypothetical and intended for illustrative purposes to demonstrate the expected trends. The negative enthalpy change suggests that the formation of the dimer is an exothermic process, and the negative entropy change is consistent with a decrease in the number of molecules in the system.
Table 2: Illustrative 27Al NMR Chemical Shift Data for this compound Oligomers
| Species | Coordination Number | Geometry | Typical 27Al Chemical Shift (δ) (ppm) |
| Dimer | 4 | Tetrahedral | 60 - 70 |
| Trimer | 4 | Tetrahedral | 50 - 60 |
| Monomer (in coordinating solvent) | 5 or 6 | Trigonal bipyramidal or Octahedral | 30 - 40 (5-coordinate), 0 - 10 (6-coordinate) |
Note: The chemical shifts are referenced to an external standard of aqueous Al(NO₃)₃. The exact chemical shifts can vary depending on the solvent and temperature.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound.[3]
Materials:
-
Aluminum foil or powder
-
Toluene (dry)
-
Mercuric chloride (catalyst, handle with extreme care)
-
Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Under a nitrogen atmosphere, add aluminum foil (1.0 mol) and a catalytic amount of mercuric chloride (0.01 mol) to a dried three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add dry toluene to the flask, followed by the slow addition of a solution of phenol (3.0 mol) in dry toluene.
-
Heat the reaction mixture to reflux. The reaction is typically complete within 4-6 hours, as indicated by the cessation of hydrogen gas evolution.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solution of this compound in toluene can be used directly or the solvent can be removed under vacuum to yield a solid product.
Characterization of the Dimer-Trimer Equilibrium by Variable-Temperature 27Al NMR Spectroscopy
Instrumentation:
-
High-field NMR spectrometer equipped with a broadband probe tuneable to the 27Al frequency.
-
Variable-temperature unit.
Procedure:
-
Prepare a solution of this compound in a dry, non-coordinating deuterated solvent (e.g., benzene-d₆ or toluene-d₈) of known concentration in an NMR tube under an inert atmosphere.
-
Acquire a standard 27Al NMR spectrum at room temperature.
-
Record a series of 27Al NMR spectra at different temperatures (e.g., from 253 K to 353 K in 10 K increments). Allow the sample to equilibrate at each temperature for at least 10 minutes before acquisition.
-
Process the spectra and identify the signals corresponding to the dimeric and trimeric species based on their chemical shifts.
-
Integrate the signals at each temperature to determine the relative concentrations of the dimer and trimer.
-
Calculate the equilibrium constant (Keq) at each temperature.
-
Construct a van't Hoff plot (ln(Keq) vs. 1/T) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium.
Molecular Weight Determination by Cryoscopy
Instrumentation:
-
Beckmann thermometer or a precise digital thermometer.
-
Cryoscopy apparatus (freezing-point depression apparatus).
-
Magnetic stirrer.
Solvent:
-
A dry, non-coordinating solvent with a suitable freezing point and a known cryoscopic constant (e.g., benzene or cyclohexane).
Procedure:
-
Accurately determine the freezing point of a known mass of the pure solvent.
-
Add a precisely weighed amount of this compound to the solvent.
-
Measure the freezing point of the resulting solution.
-
Calculate the freezing point depression (ΔTf).
-
Determine the apparent molecular weight of the solute using the formula: M = (Kf * wsolute) / (ΔTf * wsolvent) where Kf is the cryoscopic constant of the solvent, wsolute is the mass of the solute, and wsolvent is the mass of the solvent.
-
By conducting the experiment at different concentrations, the degree of association and the equilibrium between the dimeric and trimeric forms can be inferred.
Visualizations
Caption: Dimer-Trimer Equilibrium of this compound.
Caption: Experimental Workflow for Characterization.
Caption: Interplay of Characterization Techniques.
Conclusion
The dimeric and trimeric forms of this compound represent a classic example of dynamic equilibrium in organometallic chemistry. A thorough understanding of this equilibrium is essential for harnessing the full potential of this important reagent and catalyst. The combination of spectroscopic techniques, particularly variable-temperature 27Al NMR, and colligative property measurements like cryoscopy, provides a powerful toolkit for elucidating the nature of these species in solution. While precise quantitative data remains a subject for further investigation, the methodologies and illustrative data presented in this guide offer a solid foundation for researchers in the field. Future work focusing on the influence of substituted phenoxides on the dimer-trimer equilibrium will undoubtedly provide deeper insights into the structure-activity relationships of these versatile aluminum compounds.
References
The Lewis Acidity of Aluminum Phenoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum phenoxides are a versatile class of organoaluminum compounds that function as potent Lewis acids in a wide range of chemical transformations. Their utility in organic synthesis, including in the pharmaceutical and polymer industries, is largely dictated by the electrophilicity of the aluminum center. This technical guide provides an in-depth exploration of the Lewis acidity of aluminum phenoxide, detailing the underlying electronic principles, methods for its quantification, and its implications for catalysis. Experimental protocols for the synthesis and characterization of these valuable reagents are also presented, alongside visualizations of key concepts and reaction mechanisms.
Introduction to the Lewis Acidity of this compound
The Lewis acidity of this compound arises from the electron-deficient nature of the aluminum atom, which possesses a vacant p-orbital and can readily accept a pair of electrons from a Lewis base. The general structure of this compound is Al(OAr)₃, where 'OAr' represents a phenoxide group. The electronic properties of the aluminum center are significantly influenced by the nature of the phenoxide ligands attached to it.
The coordination of a Lewis base to the aluminum center is a fundamental step in many reactions catalyzed by this compound. This interaction activates the substrate, making it more susceptible to nucleophilic attack. The strength of this Lewis acid-base interaction is a critical determinant of the catalyst's activity and selectivity.
Factors Influencing Lewis Acidity
The Lewis acidity of this compound is not a fixed property but can be finely tuned by modifying the electronic and steric characteristics of the phenoxide ligands.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring of the phenoxide ligand has a profound impact on the Lewis acidity of the aluminum center. Electron-withdrawing groups, such as nitro (-NO₂) or halo (-Cl, -Br) groups, decrease the electron density on the oxygen atom. This, in turn, reduces the extent of π-donation from the oxygen to the aluminum, making the aluminum center more electron-deficient and thus a stronger Lewis acid.[1] Conversely, electron-donating groups, such as alkyl or alkoxy groups, increase the electron density on the aluminum, thereby decreasing its Lewis acidity.
-
Steric Effects: The steric bulk of the substituents on the phenoxide ring can also influence the Lewis acidity by affecting the accessibility of the aluminum center to incoming Lewis bases.[1] Large, bulky substituents, particularly at the ortho positions, can hinder the approach of a substrate, potentially impacting the rate and selectivity of the reaction.
-
Coordination Environment: In solution, aluminum phenoxides can exist as monomers, dimers, or higher oligomers. The coordination number and geometry of the aluminum center can vary, which in turn affects its Lewis acidity. For instance, a tetrahedrally coordinated aluminum is generally a stronger Lewis acid than an octahedrally coordinated one.[2] The presence of donor solvents can also influence the coordination environment and modulate the Lewis acidity.
Quantification of Lewis Acidity
Several experimental techniques can be employed to quantitatively assess the Lewis acidity of aluminum phenoxides. These methods typically involve the use of probe molecules that interact with the Lewis acidic center, leading to a measurable change in a spectroscopic property.
The Gutmann-Beckett Method using ³¹P NMR Spectroscopy
The Gutmann-Beckett method is a widely used technique to determine the acceptor number (AN), a quantitative measure of Lewis acidity.[1][3] It utilizes a phosphine (B1218219) oxide, most commonly triethylphosphine (B1216732) oxide (Et₃PO), as a ³¹P NMR probe molecule.[4] The lone pair of electrons on the oxygen atom of Et₃PO coordinates to the Lewis acidic aluminum center, causing a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ) is directly proportional to the Lewis acidity of the this compound.
The Acceptor Number (AN) is calculated using the following equation:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)
where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane (B92381).[1]
Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Aluminum and Gallium Aminotrisphenolate Compounds [5]
| Compound | Acceptor Number (AN) |
| GaLMe | 63.23 |
| AlLMe·THF | 62.02 |
| GaLCl·EtOH | 68.72 |
| AlLCl·THF | 66.83 |
Note: L represents the aminotrisphenolate ligand. The superscripts 'Me' and 'Cl' denote methyl and chloro substituents on the ligand, respectively. THF and EtOH indicate coordinated solvent molecules.
This data illustrates that the gallium congeners are more Lewis acidic than their aluminum counterparts within this ligand framework.[5] Furthermore, the presence of the electron-withdrawing chloro group (LCl) leads to a higher Acceptor Number, indicating increased Lewis acidity compared to the methyl-substituted ligand (LMe).[5]
FTIR Spectroscopy with Pyridine (B92270) as a Probe Molecule
Fourier-transform infrared (FTIR) spectroscopy, in conjunction with a probe molecule like pyridine, is a powerful tool for characterizing the nature of acid sites on a solid catalyst or in a solution. Pyridine can adsorb onto both Brønsted and Lewis acid sites, and the vibrational frequencies of the adsorbed pyridine are sensitive to the type and strength of the acid site.
When pyridine coordinates to a Lewis acidic aluminum center, characteristic absorption bands appear in the FTIR spectrum. The band corresponding to the 8a vibrational mode of the pyridine ring, typically observed around 1600-1625 cm⁻¹, is particularly sensitive to the Lewis acid strength. A higher frequency for this band generally indicates a stronger Lewis acid site. Additionally, a band around 1445-1460 cm⁻¹ is also indicative of pyridine coordinated to a Lewis acid site.[6] This method allows for the differentiation between Lewis and Brønsted acidity, as pyridinium (B92312) ions formed by protonation at a Brønsted acid site exhibit a distinct band at approximately 1540 cm⁻¹.[6]
Experimental Protocols
Synthesis of Aluminum Triphenoxide
This protocol describes the synthesis of aluminum triphenoxide from elemental aluminum and phenol (B47542).
Materials:
-
Aluminum powder (1.0 mol)
-
Phenol (4.3 mol, excess)
-
Anhydrous tetrahydrofuran (B95107) (THF), 2 L
-
Mercuric chloride (HgCl₂), 0.001 mol (catalyst)
-
Schlenk flask (3 L) equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add aluminum powder, excess phenol, and mercuric chloride to the Schlenk flask.
-
Add anhydrous THF to the flask.
-
With vigorous stirring, heat the mixture to reflux.
-
Maintain the reflux for 24 hours.
-
After cooling to room temperature, remove the solvent and excess phenol by vacuum distillation.
-
The product, this compound, remains in the flask and should be handled under an inert atmosphere as it is sensitive to moisture and air.[7]
Determination of Lewis Acidity by the Gutmann-Beckett Method
Materials:
-
This compound sample
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., deuterated benzene (B151609) or toluene)
-
NMR tubes
-
³¹P NMR spectrometer
Procedure:
-
Prepare a stock solution of Et₃PO in the chosen anhydrous NMR solvent of a known concentration.
-
In an inert atmosphere glovebox, accurately weigh a sample of the this compound and dissolve it in a known volume of the anhydrous NMR solvent in an NMR tube.
-
Add a precise volume of the Et₃PO stock solution to the NMR tube containing the this compound solution.
-
Acquire the ³¹P NMR spectrum of the sample.
-
Record the chemical shift (δ) of the ³¹P nucleus in the Et₃PO-aluminum phenoxide adduct.
-
Calculate the Acceptor Number (AN) using the formula provided in section 3.1.[4]
Characterization of Lewis Acidity by FTIR Spectroscopy with Pyridine
Materials:
-
This compound sample
-
Anhydrous solvent (e.g., hexane or CCl₄)
-
Pyridine, dried over molecular sieves
-
FTIR spectrometer with a liquid cell suitable for in-situ studies
-
Inert atmosphere setup
Procedure:
-
Prepare a solution of the this compound in the anhydrous solvent under an inert atmosphere.
-
Record the background FTIR spectrum of the solvent in the liquid cell.
-
Inject the this compound solution into the cell and record the spectrum.
-
Introduce a small, known amount of pyridine into the cell.
-
Record the FTIR spectra at regular intervals to monitor the interaction between pyridine and the this compound.
-
Identify the characteristic absorption bands for pyridine coordinated to Lewis acid sites (around 1445-1460 cm⁻¹ and 1600-1625 cm⁻¹).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the Lewis acidity of this compound.
Caption: Workflow of the Gutmann-Beckett method for determining Lewis acidity.
Caption: Interaction of pyridine with a Lewis acid site for FTIR analysis.
Catalytic Cycle
Aluminum phenoxides are effective catalysts for various organic reactions, including the Claisen rearrangement. The following diagram illustrates a plausible catalytic cycle for the this compound-catalyzed Claisen rearrangement of allyl phenyl ether.
References
Thermal Stability and Decomposition of Aluminum Phenoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum phenoxide, an important organoaluminum compound, finds application as a catalyst and precursor in various chemical syntheses. A critical parameter governing its utility, particularly in processes requiring elevated temperatures, is its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition temperature of this compound. Due to the limited availability of detailed public data, this guide also furnishes a generalized, robust experimental protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on air-sensitive materials like this compound. Furthermore, a theoretical decomposition pathway is proposed and visualized to aid in understanding the potential thermal degradation mechanism.
Introduction
This compound, with the chemical formula Al(OC₆H₅)₃, is a white to light yellow solid that serves as a versatile reagent in organic synthesis and polymer chemistry.[1] Its reactivity, often leveraged in catalytic applications, is intrinsically linked to its thermal properties. Understanding the temperature at which it begins to decompose and the nature of its decomposition products is paramount for optimizing reaction conditions, ensuring process safety, and maintaining product purity. This guide synthesizes the available data on the thermal behavior of this compound and provides detailed methodologies for its characterization.
Thermal Stability and Decomposition Data
Quantitative data on the thermal decomposition of this compound under inert atmospheres is not extensively available in peer-reviewed literature. However, key physical properties have been reported that provide insight into its thermal limits.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅AlO₃ | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 156 °C (with decomposition) |
Note: The melting point is reported to coincide with decomposition, indicating that the compound is thermally unstable at or near its melting temperature.
Irritating fumes, organic acid vapors, and specifically phenol (B47542) and aluminum oxide have been noted as potential hazardous decomposition products when this compound is exposed to elevated temperatures or open flame.[2] The compound is also known to decompose slowly in the presence of air and moisture.[2]
Experimental Protocols for Thermal Analysis
Given the air- and moisture-sensitive nature of this compound, specialized procedures are required for accurate thermal analysis. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is crucial for determining decomposition temperatures and quantifying mass loss.
Objective: To determine the onset and completion temperatures of decomposition for this compound and the corresponding mass loss under an inert atmosphere.
Instrumentation: A thermogravimetric analyzer capable of operating under a controlled inert atmosphere (e.g., high-purity nitrogen or argon).
Methodology:
-
Sample Preparation: Due to its sensitivity, all sample handling must be performed in an inert atmosphere glovebox.
-
Crucible Selection: Use an inert crucible, such as alumina (B75360) or platinum.
-
Taring the Balance: Tare the TGA microbalance with an empty crucible of the same type that will be used for the sample.
-
Sample Loading: Inside the glovebox, accurately weigh 5-10 mg of this compound into the tared crucible.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Seal the furnace and purge with high-purity inert gas (nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.[3]
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 10-15 minutes.
-
Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.
Objective: To identify thermal events such as melting and decomposition, and to determine the associated temperatures and enthalpies for this compound.
Instrumentation: A differential scanning calorimeter equipped with a purge gas controller for inert atmosphere operation.
Methodology:
-
Sample Preparation: As with TGA, all sample preparation must be conducted in an inert atmosphere glovebox.
-
Crucible Selection: Use hermetically sealed aluminum or alumina crucibles to prevent reaction with the atmosphere and contain any volatile decomposition products.
-
Sample Encapsulation: Inside the glovebox, weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.
-
Reference Pan: Prepare an empty, hermetically sealed crucible as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with high-purity inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition.
-
-
Data Analysis: Analyze the resulting heat flow curve for endothermic (melting) and exothermic (decomposition) peaks. Determine the onset temperatures and peak areas to calculate transition enthalpies.
Proposed Thermal Decomposition Pathway
While specific experimental data on the decomposition mechanism of this compound is scarce, a logical pathway can be proposed based on the known decomposition products of metal alkoxides and the reported byproducts of this compound upon heating. The primary decomposition is expected to yield phenol and aluminum oxide.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the thermal analysis of an air-sensitive compound like this compound.
Caption: General workflow for TGA/DSC analysis of this compound.
Conclusion
The thermal stability of this compound is a critical parameter for its application in various chemical processes. While detailed quantitative data on its decomposition under inert atmospheres is limited, its melting point is known to coincide with decomposition at approximately 156 °C. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct detailed thermal analysis of this and other air-sensitive compounds. The proposed decomposition pathway and experimental workflow diagrams serve as valuable visual aids for understanding the thermal behavior and analytical process. Further research is warranted to fully elucidate the decomposition kinetics and mechanism of this compound under various atmospheric conditions.
References
In-Depth Technical Guide to the Safety Data Sheet (SDS) for Aluminum Phenoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for aluminum phenoxide. The information is compiled from various safety data sheets and technical resources to ensure a thorough understanding for professionals in research and development.
Section 1: Chemical Identification and Properties
This compound, also known as aluminum triphenolate, is an organoaluminum compound with the chemical formula Al(OC₆H₅)₃.[1] It is a white to light-yellow solid that is reactive with moisture and air.[2]
Quantitative Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 15086-27-8 | [3] |
| Molecular Formula | C₁₈H₁₅AlO₃ | [2] |
| Molecular Weight | 306.29 g/mol | [3] |
| Appearance | White to light-yellow solid | [2] |
| Melting Point | 156 °C (decomposes) | [3] |
| Density | 1.23 g/cm³ | [3] |
| Solubility | Soluble in organic solvents; reacts with water. | [2] |
Section 2: Hazard Identification and Toxicological Data
This compound is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage.[1] Due to its reactivity with moisture, it can hydrolyze to form aluminum hydroxide (B78521) and phenol (B47542), the latter of which is toxic and corrosive.[2]
Toxicological Data Summary
Specific toxicological data for this compound is limited. The following table includes data for analogous compounds, such as aluminum triisopropoxide and sodium phenoxide, to provide an estimate of its potential toxicity. It is important to handle this compound with the assumption of high toxicity due to its hydrolysis products.
| Metric | Value | Test Species | Analogous Compound | Source(s) |
| Oral LD50 | 11,300 mg/kg | Rat | Aluminum triisopropoxide | [4][5] |
| Oral Toxicity | Toxic if swallowed. | - | Sodium Phenoxide | [6] |
| Dermal Toxicity | Toxic in contact with skin. | - | Sodium Phenoxide | [6] |
| Inhalation Toxicity | Toxic if inhaled. | - | Sodium Phenoxide | [6] |
| Skin Corrosion/Irritation | Causes severe skin burns. | - | Sodium Phenoxide | [7] |
| Eye Damage/Irritation | Causes serious eye damage. | - | Sodium Phenoxide | [7] |
The US EPA considers aluminum alkoxides to be of low concern due to their rapid hydrolysis to their constituent alcohols and alumina, which have low toxicity.[8] However, the hydrolysis of this compound produces phenol, which is a significant health hazard.
Hazard Identification and Response Workflow
Caption: Hazard identification and first aid response workflow for this compound.
Section 3: Experimental Protocols and Handling
Due to its reactivity with air and moisture, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glove box or Schlenk line.
General Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and oxidizing agents.[8]
-
Handling: All transfers and manipulations should be carried out under an inert atmosphere. Use non-sparking tools. Avoid inhalation of dust and contact with skin and eyes.[8]
Detailed Experimental Protocol: In-situ Preparation and Use in Phenol Alkylation
The following protocol is adapted from a procedure for the synthesis of a substituted phenol using a related this compound catalyst and demonstrates the handling of such air-sensitive reagents.[9]
Objective: To prepare 2,6-di-tert-butylphenol (B90309) via the alkylation of phenol with isobutylene (B52900), using an in-situ generated this compound catalyst.
Materials:
-
Phenol
-
Triethylaluminum (B1256330) (or aluminum metal)
-
Isobutylene
-
Dry, oxygen-free solvent (e.g., toluene)
-
Anhydrous hydrochloric acid (for quenching)
-
Schlenk flask or three-necked round-bottom flask equipped with a condenser, gas inlet, and dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Catalyst Formation (In-situ):
-
Under a positive pressure of inert gas, charge the reaction flask with phenol and dry toluene.
-
Slowly add a catalytic amount of triethylaluminum to the stirred solution at room temperature. The triethylaluminum will react with phenol to form this compound and ethane (B1197151) gas (which should be safely vented).[10] Alternatively, add aluminum metal turnings and heat the mixture to 140-180°C to form the phenoxide with the evolution of hydrogen gas.[11]
-
-
Alkylation Reaction:
-
Heat the reaction mixture containing the in-situ generated this compound catalyst to the desired reaction temperature (e.g., 115°C).[10]
-
Slowly introduce isobutylene gas or liquid into the reaction mixture with vigorous stirring. Maintain the reaction pressure between 190-220 psig.[10]
-
Monitor the reaction progress by observing the uptake of isobutylene.
-
After the desired reaction time (e.g., 3 hours), stop the isobutylene feed and cool the reactor.[10]
-
-
Quenching and Work-up:
-
Carefully and slowly add water to the cooled reaction mixture to hydrolyze and deactivate the this compound catalyst.[10] This should be done in a well-ventilated fume hood as the reaction can be exothermic.
-
The resulting aluminum hydroxides can be filtered off.[10]
-
The organic phase is then washed, dried, and the product, 2,6-di-tert-butylphenol, is isolated by distillation.[10]
-
Experimental Workflow: Phenol Alkylation using this compound
Caption: A generalized experimental workflow for phenol alkylation using an in-situ generated this compound catalyst.
Section 4: Use in Polymerization
This compound and related aluminum alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone and lactide.[2] The polymerization proceeds via a coordination-insertion mechanism.
Ring-Opening Polymerization of ε-Caprolactone
-
Reaction Setup: A dry reaction vessel is charged with the ε-caprolactone monomer and a dry solvent (e.g., toluene) under an inert atmosphere.
-
Initiator Addition: A solution of the this compound initiator is added to the monomer solution.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 110°C) and stirred for a set period.[12]
-
Termination and Precipitation: The polymerization is terminated, and the polymer is precipitated by adding a non-solvent like cold methanol.[12]
-
Purification: The precipitated polymer is collected by filtration and dried under vacuum.[12]
Signaling Pathway for Ring-Opening Polymerization
Caption: Simplified signaling pathway for the ring-opening polymerization of ε-caprolactone initiated by this compound.
Section 5: Safe Quenching and Disposal
Unreacted this compound and reaction residues must be carefully quenched before disposal.
Quenching Procedure
-
Cooling: Ensure the reaction vessel is cooled to 0°C in an ice bath.
-
Dilution: Dilute the reaction mixture with an inert, high-boiling point solvent (e.g., toluene) if necessary.
-
Slow Addition of a Protic Solvent: Under vigorous stirring and an inert atmosphere, slowly add a protic solvent to quench the reactive aluminum species. A common sequence is to add isopropanol (B130326) first, followed by ethanol, then methanol, and finally water.[13] The addition should be dropwise to control the exothermic reaction.
-
Disposal: Once the reaction is fully quenched (no more gas evolution or heat generation), the resulting mixture can be disposed of as hazardous waste according to local regulations.[14]
This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet provided by the supplier and follow all institutional safety protocols when handling this compound.
References
- 1. Aluminium phenolate - Wikipedia [en.wikipedia.org]
- 2. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
- 3. chemwhat.com [chemwhat.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Aluminum isopropoxide | C9H21AlO3 | CID 11143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. This compound | High-Purity Research Reagent [benchchem.com]
- 12. sid.ir [sid.ir]
- 13. sarponggroup.com [sarponggroup.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Methodological & Application
Aluminum Phenoxide: A Shape-Selective Lewis Acid Catalyst for Friedel-Crafts Reactions
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aluminum phenoxide, Al(OPh)₃, serves as a milder and more selective Lewis acid catalyst in Friedel-Crafts reactions compared to traditional catalysts like aluminum chloride (AlCl₃). Its bulky nature offers significant steric hindrance, leading to high regioselectivity, particularly in the ortho-alkylation of phenols. This characteristic is pivotal in the synthesis of valuable chemical intermediates, such as antioxidants and polymer additives. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in Friedel-Crafts alkylation, with a primary focus on the synthesis of substituted phenols. While its application in Friedel-Crafts acylation is less documented, we provide a general protocol as a starting point for investigation.
Key Applications
-
Ortho-Selective Alkylation of Phenols: this compound is highly effective in directing the alkylation of phenols to the ortho position. This is crucial for synthesizing sterically hindered phenols like 2,6-di-tert-butylphenol (B90309), a widely used antioxidant.[1][2][3]
-
Synthesis of Alkylphenols: It is employed in the industrial production of various alkylated phenols, which are precursors to antioxidants, UV stabilizers, and other specialty chemicals.[4][5]
Data Presentation
Table 1: Ortho-Alkylation of Phenol (B47542) with Isobutylene (B52900) catalyzed by this compound
| Entry | Phenol/Catalyst Molar Ratio | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Product Distribution (%) | Yield of 2,6-di-tert-butylphenol (%) | Reference |
| 1 | 203:1 | 90 | Not Specified | 0.83 | Phenol: <3, 2-TBP: Major, 2,6-DTBP: Substantial | Not Specified | [1] |
| 2 | Not Specified | 110 | Atmospheric | 8 | Phenol: 0.2, o-TBP: 10.5, 2,6-DTBP: 80.1, 2,4-DTBP: 0.2, 2,4,6-TTBP: 9.0 | 80.1 | [6] |
| 3 | 100-800:1 (Stage 1) | 85-175 (Stage 1) | Not Specified | 1-4 (Stage 1) | Phenol: ≤3 | Substantial | [1] |
| 4 | 100-800:1 (Stage 2) | 25-80 (Stage 2) | Not Specified | Not Specified | 2,6-DTBP: Substantial | Substantial | [1] |
| 5 | ~33-100:1 | 110-120 | up to 25 | Not Specified | Not Specified | ~75 | [2] |
TBP: tert-butylphenol, DTBP: di-tert-butylphenol, TTBP: tri-tert-butylphenol
Mandatory Visualizations
Caption: Mechanism of this compound Catalyzed Friedel-Crafts Alkylation.
Caption: General Experimental Workflow for Phenol Alkylation.
Experimental Protocols
Protocol 1: Synthesis of 2,6-di-tert-butylphenol via Ortho-Alkylation of Phenol
This protocol is based on methodologies found in the patent literature for the selective synthesis of 2,6-di-tert-butylphenol.[1][3][6]
Materials:
-
Phenol
-
Aluminum metal (turnings or powder)
-
Isobutylene
-
Nitrogen gas
-
Acidic water (for workup)
-
Solvent for extraction (e.g., toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control
-
Distillation apparatus
Procedure:
-
Catalyst Preparation (in situ):
-
Charge the autoclave reactor with phenol and a catalytic amount of aluminum metal (e.g., 1 mole of aluminum per 100-800 moles of phenol).[1]
-
Purge the reactor with nitrogen to remove air.[4]
-
Seal the reactor and heat the mixture to 150-160°C with stirring to facilitate the formation of this compound.[3][4]
-
-
Alkylation Reaction:
-
Stage 1 (Mono-alkylation): Cool the reaction mixture to the desired first-stage temperature (e.g., 85-175°C).[1] Introduce isobutylene into the reactor. The pressure will increase; maintain the reaction at this temperature until the concentration of unreacted phenol is below 3 wt% as determined by gas chromatography (GC).[1]
-
Stage 2 (Di-alkylation): Cool the reaction mixture to the second-stage temperature (e.g., 25-80°C).[1] If necessary, introduce more isobutylene. Continue the reaction at this lower temperature to promote the formation of 2,6-di-tert-butylphenol.[1]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any excess isobutylene.
-
Quench the reaction mixture by adding acidic water to hydrolyze and remove the aluminum catalyst.[1]
-
Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation to isolate 2,6-di-tert-butylphenol.[6]
-
Protocol 2: General Procedure for Friedel-Crafts Acylation (Investigative)
As the use of this compound in Friedel-Crafts acylation is not well-documented, this protocol is a general guideline based on standard Friedel-Crafts acylation procedures and should be optimized for specific substrates.
Materials:
-
Aromatic substrate (e.g., anisole, toluene)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Nitrogen or argon gas
-
Ice-water bath
-
Dilute hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.
-
Under a positive pressure of nitrogen or argon, charge the flask with this compound and an anhydrous solvent.
-
-
Acylation:
-
Cool the suspension to 0°C in an ice-water bath.
-
Dissolve the acylating agent in the anhydrous solvent and add it to the dropping funnel.
-
Add the acylating agent solution dropwise to the stirred suspension of this compound.
-
After the addition is complete, add the aromatic substrate, either neat or dissolved in the anhydrous solvent, dropwise via the dropping funnel.
-
Allow the reaction to stir at 0°C for a specified time, then warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture in an ice-water bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and hydrolyze the catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography.
-
Conclusion
This compound is a valuable Lewis acid catalyst for the regioselective ortho-alkylation of phenols, offering a pathway to commercially important compounds with high yields. While its application in broader Friedel-Crafts alkylation and acylation reactions is less explored, the provided protocols offer a foundation for further investigation and optimization in these areas. Researchers are encouraged to adapt these methods to their specific substrates and desired products.
References
- 1. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 2. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
Application Notes and Protocols: Ortho-Alkylation of Phenols Using Aluminum Phenoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective ortho-alkylation of phenols utilizing an aluminum phenoxide catalyst. This method is a cornerstone in the industrial synthesis of sterically hindered phenols, which are crucial antioxidants and building blocks in medicinal chemistry and materials science. The protocol focuses on the highly selective synthesis of 2,6-dialkylphenols, minimizing the formation of para- and meta-isomers.
Overview and Reaction Principle
The ortho-alkylation of phenols with olefins is efficiently catalyzed by this compound. The catalyst is typically formed in situ by the reaction of aluminum metal or an aluminum alkyl with the starting phenol. The aluminum center coordinates to the phenolic oxygen, activating the aromatic ring for electrophilic attack by the olefin, preferentially at the ortho positions. This high regioselectivity is attributed to the formation of a six-membered intermediate involving the aluminum, the phenolic oxygen, and the olefin.
Reaction Mechanism
The reaction proceeds through the formation of an this compound intermediate, which plays a crucial role in directing the alkylation to the ortho position.
Application Notes and Protocols: Aluminum Phenoxide Catalyzed Synthesis of Substituted Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective alkylation of phenols is a cornerstone of industrial organic synthesis, providing access to a wide range of valuable substituted phenolic compounds. These products are critical intermediates and final products in various sectors, serving as antioxidants (e.g., 2,6-di-tert-butylphenol), building blocks for pharmaceuticals, and components in the manufacturing of polymers and resins.[1][2] Among the various catalytic systems developed for this transformation, aluminum phenoxide stands out as a highly effective catalyst for directing the alkylation of phenols, particularly at the ortho positions.[3] This process, often utilizing olefins as alkylating agents, is valued for its high selectivity and efficiency.[4]
This document provides detailed protocols and application notes for the synthesis of substituted phenols using this compound catalysts, summarizing key quantitative data and illustrating the underlying mechanisms and workflows.
Reaction Mechanism and Theory
The this compound-catalyzed alkylation of phenol (B47542) with an olefin proceeds via a mechanism related to the Friedel-Crafts alkylation.[5] The this compound acts as a Lewis acid catalyst.[1] The aluminum center coordinates with the phenol, activating the aromatic ring for electrophilic attack. The prevailing mechanism suggests the formation of a six-membered ring intermediate involving the aluminum, the phenoxy oxygen, a carbon from the olefin, and the ortho-carbon and hydrogen of the phenol. This concerted mechanism explains the high selectivity for ortho-alkylation.
Caption: Simplified mechanism for ortho-alkylation of phenol.
General Experimental Workflow
The synthesis is typically performed in a multi-stage process to maximize the yield of the desired di-ortho-alkylated product while minimizing byproducts.[6][7] The workflow involves in-situ catalyst formation followed by a two-stage alkylation at different temperatures.
Caption: General two-stage workflow for phenol alkylation.
Detailed Experimental Protocols
The following protocols are generalized from common procedures for the synthesis of 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) from phenol and isobutylene (B52900).[6][8]
Protocol 1: In-Situ Catalyst Preparation
This protocol describes the formation of the this compound catalyst directly within the reaction vessel.
Materials:
-
Phenol (commercial grade, water content < 0.05%)[6]
-
Triethylaluminum (B1256330) (TEA) or clean aluminum metal turnings[4][6]
-
Nitrogen gas (for inert atmosphere)
-
Jacketed reactor or autoclave equipped with stirring, temperature control, and gas inlet/outlet
Procedure:
-
Charge the reactor with the desired amount of phenol (e.g., 30 moles, 2820 parts by weight).[6]
-
Flush the reactor thoroughly with dry nitrogen to establish an inert atmosphere.
-
Begin stirring the phenol.
-
Catalyst Formation (Option A - using Triethylaluminum):
-
Slowly add triethylaluminum to the stirred phenol. The molar ratio of phenol to TEA (which forms the catalyst) should be between 100:1 and 800:1. A typical ratio is around 30:1 for comparative conventional methods.[6] For example, add 1 mole (114 parts) of TEA to 30 moles of phenol.[6]
-
The reaction is exothermic. Continue stirring for approximately 30 minutes to ensure complete formation of this compound.[6]
-
-
Catalyst Formation (Option B - using Aluminum Metal):
-
Add clean aluminum turnings to the phenol at a molar ratio of phenol to aluminum between 100:1 and 800:1.[6][7]
-
Seal the reactor and heat the mixture to approximately 150-165°C with vigorous stirring to facilitate the reaction between aluminum and phenol to form this compound.[4][6] The reaction is complete when hydrogen gas evolution ceases.
-
-
The catalyst is now ready for the alkylation step.
Protocol 2: Two-Stage Alkylation for 2,6-Di-tert-butylphenol
This protocol maximizes the yield of the di-substituted product.
Procedure:
-
First Stage (Mono-alkylation):
-
Heat the reactor containing the phenol and in-situ catalyst to the first stage reaction temperature, typically between 110-125°C.[7]
-
Begin feeding isobutylene into the reactor. The total amount of olefin added should be at least 1.75 moles per mole of phenol, with a common range being 2.0-2.25 moles per mole.[7]
-
The reaction is exothermic; use cooling to maintain the temperature.[6]
-
Continue the reaction at this temperature until the concentration of unreacted phenol is below 3% by weight.[6][7]
-
-
Cooling:
-
Once the first stage is complete, cool the reaction mixture to the second stage temperature, typically between 50-70°C.[7]
-
-
Second Stage (Di-alkylation):
-
Work-up and Product Recovery:
Data Presentation: Reaction Parameters and Outcomes
The tables below summarize typical reaction conditions and product distributions for the synthesis of substituted phenols.
Table 1: General Reaction Parameters for Phenol Alkylation
| Parameter | Value Range | Reference |
| Catalyst Ratio | 1 mole Al(OPh)₃ per 100-800 moles Phenol | [6][7] |
| Olefin Ratio | 1.75 - 2.25 moles per mole Phenol | [7] |
| First Stage Temp. | 85 - 175 °C | [6][7] |
| Second Stage Temp. | 25 - 80 °C | [6][7] |
| Pressure | 5 - 20 bar (for catalyst activation/alkylation) | [1] |
Table 2: Example Synthesis of 2,6-Di-tert-butylphenol
| Reactant | Moles | Parts by Weight | Notes | Reference |
| Phenol | 30 | 2820 | Starting material | [6] |
| Triethylaluminum | 1 | 114 | Catalyst precursor | [6] |
| Isobutylene | 60 | 3360 | Alkylating agent | [6] |
| Conditions | ||||
| Temperature | 100 °C | Controlled via cooling | [6] | |
| Reaction Time | 4 hours | After isobutylene feed | [6] |
Factors Influencing Selectivity and Yield
Several factors critically influence the outcome of the alkylation, particularly the ratio of ortho, para, mono-, and di-substituted products.
Caption: Key parameters affecting reaction selectivity and yield.
-
Temperature: Higher temperatures in the first stage favor the initial ortho-alkylation, while a lower temperature in the second stage is crucial for driving the reaction towards the di-ortho-substituted product without promoting isomerization or byproduct formation.[6][7]
-
Catalyst Concentration: High yields of 2,6-dialkylphenols can be achieved with surprisingly low catalyst concentrations (1 mole of catalyst per 100-800 moles of phenol).[6]
-
Reactant Ratio: An excess of the olefin is required to push the equilibrium towards the di-substituted product.[7]
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. "Synthesis of Phenoxides" by Kenneth Awasung [vc.bridgew.edu]
- 3. US3766276A - Phenol alkylation process - Google Patents [patents.google.com]
- 4. Aluminium phenolate - Wikipedia [en.wikipedia.org]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 7. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Application Notes: Ring-Opening Polymerization of Lactones with Aluminum Phenoxide Initiators
The ring-opening polymerization (ROP) of lactones is a powerful method for producing biodegradable and biocompatible aliphatic polyesters, such as polylactide (PLA) and poly(ε-caprolactone) (PCL). These polymers are of significant interest for applications in drug delivery, medical implants, and sustainable packaging. Aluminum complexes, particularly those featuring phenoxide ligands, have emerged as highly efficient and versatile initiators for this process.
Aluminum phenoxide initiators offer excellent control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI). The mechanism proceeds through a "coordination-insertion" pathway, which allows for living polymerization characteristics under appropriate conditions. This control is crucial for designing polymers with specific block architectures or end-group functionalities, which is of paramount importance in drug development for creating sophisticated delivery systems. The activity and selectivity of these initiators can be finely tuned by modifying the steric and electronic properties of the phenolate (B1203915) ligands, making them a versatile tool for researchers.
Mechanism of Polymerization
The ring-opening polymerization of lactones initiated by this compound complexes proceeds via a well-established coordination-insertion mechanism .[1] This process involves the insertion of the lactone monomer into the aluminum-alkoxide bond.
The key steps are:
-
Coordination: The carbonyl oxygen of the lactone monomer coordinates to the Lewis acidic aluminum center of the initiator.
-
Nucleophilic Attack: The aluminum-bound phenoxide (or alkoxide) group performs a nucleophilic attack on the activated carbonyl carbon of the coordinated lactone.
-
Ring-Opening: This attack leads to the cleavage of the acyl-oxygen bond of the lactone ring, inserting the monomer into the Al-O bond and regenerating an alkoxide bond at the end of the growing polymer chain.
-
Propagation: The newly formed aluminum alkoxide end-group can then coordinate and react with subsequent monomer units, propagating the polymer chain.
Quantitative Data Summary
The performance of various aluminum amine-phenolate complexes in the ring-opening polymerization of rac-lactide and ε-caprolactone is summarized below. The data highlights the initiator's efficiency, control over molecular weight (Mn), and the resulting polymer's dispersity (Ð).
Table 1: Polymerization of rac-Lactide (rac-LA) using Amine-bis(phenolate) Aluminum Complexes
| Initiator Complex | [M]/[Al] Ratio | Temp. (°C) | Time (h) | Conversion (%) | M_n_ ( g/mol ) | Ð (M_w_/M_n_) | Ref. |
|---|---|---|---|---|---|---|---|
| Complex 3a | 100 | 120 | 18 | 91 | 12,500 | 1.05 | [2][3] |
| Complex 3b | 100 | 120 | 18 | 98 | 13,700 | 1.04 | [2][3] |
| Complex 3c | 100 | 120 | 18 | 92 | 12,900 | 1.05 | [2][3] |
| Complex 3d | 100 | 120 | 18 | 87 | 12,100 | 1.06 | [2][3] |
| Complex 3e | 100 | 120 | 18 | 95 | 13,200 | 1.05 | [2][3] |
Note: Polymerizations were conducted in molten rac-lactide without solvent.
Table 2: Polymerization of ε-Caprolactone (ε-CL) using Amine-bis(phenolate) Aluminum Complexes
| Initiator Complex | [M]/[Al] Ratio | Temp. (°C) | Time (h) | Conversion (%) | M_n_ ( g/mol ) | Ð (M_w_/M_n_) | Ref. |
|---|---|---|---|---|---|---|---|
| Complex 3a | 100 | 25 | 18 | 98 | 11,200 | 1.09 | [2][3] |
| Complex 3b | 100 | 25 | 18 | 98 | 11,200 | 1.08 | [2][3] |
| Complex 3c | 100 | 50 | 18 | 98 | 11,200 | 1.36 | [2][3] |
| Complex 3d | 100 | 50 | 18 | 98 | 11,200 | 1.48 | [2][3] |
| Complex 3e | 100 | 50 | 18 | 98 | 11,200 | 1.56 | [2][3] |
Note: Polymerizations were conducted in toluene (B28343).
Experimental Protocols
The following protocols are generalized from methodologies reported for the synthesis and application of aluminum amine-bis(phenolate) complexes.[2][3][4] Researchers should consult the primary literature for specific substrate and initiator details. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Synthesis of Amine-bis(phenolate) Aluminum Methyl Initiator
This protocol describes the synthesis of a representative aluminum methyl complex, which is a precursor to the active alkoxide initiator.
Materials:
-
Amine-bis(phenol) pro-ligand (1.0 eq)
-
Trimethylaluminum (B3029685) (AlMe3) (1.0 eq)
-
Anhydrous toluene
-
Anhydrous hexanes
Procedure:
-
In a glovebox, dissolve the amine-bis(phenol) pro-ligand in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Slowly add one equivalent of trimethylaluminum to the stirred solution at ambient temperature.
-
Allow the reaction to stir at ambient temperature for 24 hours. During this time, methane (B114726) gas will evolve.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid product by dissolving it in a minimal amount of toluene and precipitating with hexanes, or by slow evaporation from a suitable solvent mixture (e.g., ether/hexanes).
-
Isolate the purified crystals by filtration, wash with cold hexanes, and dry under vacuum.
-
Characterize the final product (e.g., Al-Me complex) by 1H NMR spectroscopy to confirm the disappearance of the phenolic proton signals and the appearance of a new signal for the Al-CH3 group.[2]
Protocol 2: In-situ Formation of the Aluminum Alkoxide Initiator
The active alkoxide initiator is typically formed in situ by reacting the aluminum alkyl precursor with an alcohol.
Materials:
-
Amine-bis(phenolate) aluminum methyl complex (from Protocol 1)
-
Benzyl (B1604629) alcohol (BnOH) (1.0 eq)
-
Anhydrous toluene or deuterated solvent for NMR monitoring (e.g., C6D6)
Procedure:
-
Dissolve the synthesized aluminum methyl complex in anhydrous toluene in a Schlenk flask or an NMR tube.
-
Add one equivalent of benzyl alcohol to the solution.
-
Allow the reaction to proceed at room temperature. The conversion to the aluminum benzyl alkoxide can be monitored by 1H NMR, observing the disappearance of the Al-CH3 signal and the appearance of signals corresponding to the aluminum-bound benzyloxide group.[2][3]
-
The resulting solution containing the active initiator is used directly for polymerization.
Protocol 3: Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
ε-Caprolactone (monomer), purified by distillation over CaH2.
-
Solution of active aluminum alkoxide initiator (from Protocol 2).
-
Anhydrous toluene (solvent).
-
Methanol (B129727) (for quenching).
-
Dichloromethane (DCM) (for dissolution).
-
Cold methanol (for precipitation).
Procedure:
-
In a glovebox, add the desired amount of purified ε-caprolactone monomer to a Schlenk flask.
-
Add anhydrous toluene to achieve the desired monomer concentration.
-
Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 25°C or 50°C).[2]
-
Inject the calculated amount of the aluminum alkoxide initiator solution into the flask to achieve the target monomer-to-initiator ratio (e.g., 100:1).
-
Allow the polymerization to proceed for the specified time (e.g., 18 hours).
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh cold methanol, and dry under vacuum to a constant weight.
-
Determine the monomer conversion gravimetrically or by 1H NMR analysis of the crude reaction mixture.
Protocol 4: Polymer Characterization
1. Molecular Weight and Polydispersity (Gel Permeation Chromatography - GPC):
-
Dissolve a small sample of the purified polymer in a suitable solvent (e.g., THF).
-
Analyze the sample using a GPC system calibrated with polystyrene standards.
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Ð = Mw/Mn).
2. Structural Confirmation (NMR Spectroscopy):
-
Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the polymer structure and analyze end-groups.
Experimental Workflow
The overall process from initiator synthesis to final polymer characterization follows a logical sequence. Proper handling under inert conditions is critical for achieving controlled polymerization.
References
Application Notes and Protocols: Aluminum Phenoxide in Phenolic Resin Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of aluminum phenoxide as a catalyst in the production of phenolic resins. The focus is on the synthesis of high-ortho novolac resins, which are valuable intermediates in various industrial applications, including photoresists, curing agents, and advanced composite materials.
Introduction
Phenolic resins, the first commercially synthesized polymers, are produced through the condensation reaction of phenol (B47542) with formaldehyde (B43269). The substitution pattern of the methylene (B1212753) bridges on the phenolic rings significantly influences the resin's properties. Resins with a high degree of ortho-substitution, known as high-ortho novolac resins, exhibit enhanced thermal stability, reactivity, and curing characteristics. This compound serves as a Lewis acid catalyst that promotes the selective hydroxymethylation of phenol at the ortho position, leading to the formation of these high-ortho structures.[1] The mechanism is believed to involve the formation of a chelate complex between the aluminum ion, phenol, and formaldehyde, which sterically favors ortho-substitution.[2]
Data Presentation
The following tables summarize quantitative data derived from typical experimental procedures for the synthesis of high-ortho novolac resins.
Table 1: Typical Reaction Parameters for High-Ortho Novolac Synthesis
| Parameter | Value | Reference |
| Phenol : Formaldehyde Molar Ratio | 1 : 0.7 - 0.9 | US Patent 4,097,463 |
| Catalyst Loading (e.g., ZnO) | 0.1 - 0.5 % (by weight of phenol) | US Patent 4,097,463 |
| Reaction Temperature | 115 - 145 °C | US Patent 4,097,463 |
| Reaction Time | 2 - 4 hours | Benchchem |
| Vacuum Distillation Temperature | 140 - 160 °C | US Patent 4,097,463 |
Table 2: Comparison of Catalyst Systems for Novolac Synthesis
| Catalyst System | Predominant Linkage | Resulting Resin Properties | Reference |
| Strong Acid (e.g., HCl, Oxalic Acid) | Random (ortho- and para-) | Standard novolac resin | JP2637623B2 |
| Divalent Metal Oxides (e.g., ZnO, MgO) | High ortho-ortho' | Fast curing, high linearity | US Patent 4,097,463 |
| This compound | High ortho-ortho' | Enhanced thermal stability, controlled reactivity | Benchchem |
Experimental Protocols
Protocol 1: Preparation of this compound Catalyst
This protocol describes the synthesis of this compound from elemental aluminum and phenol.
Materials:
-
Aluminum powder (1 mole)
-
Phenol (3 moles)
-
Toluene (B28343) (Anhydrous)
-
Mercuric chloride (catalytic amount, optional)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere.
-
To the flask, add aluminum powder and anhydrous toluene.
-
Slowly add phenol to the suspension while stirring. A small amount of mercuric chloride can be added to activate the aluminum surface.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction mixture will turn from a grey suspension to a clear, yellowish solution.[1]
-
After the reaction is complete, cool the solution to room temperature.
-
The toluene can be removed under reduced pressure to yield this compound as a solid, or the solution can be used directly in the subsequent resin synthesis.
Protocol 2: Synthesis of High-Ortho Novolac Resin using this compound
This protocol details the synthesis of a high-ortho novolac resin using the prepared this compound catalyst.
Materials:
-
Phenol (1 mole)
-
Formaldehyde (37% aqueous solution, 0.8 moles)
-
This compound solution (from Protocol 1, corresponding to 0.1-0.5 mol% of phenol)
-
Toluene or Xylene (as an azeotropic solvent)
-
Oxalic acid (for pH adjustment)
-
Reaction kettle equipped with a mechanical stirrer, reflux condenser with a Dean-Stark trap, and a temperature controller.
Procedure:
-
Charge the reaction kettle with phenol and the this compound catalyst solution.
-
Heat the mixture to 90-100 °C with stirring.
-
Slowly add the formaldehyde solution to the reaction mixture over a period of 30-60 minutes.
-
After the addition is complete, raise the temperature to reflux (115-145 °C) and collect the water of condensation in the Dean-Stark trap.[3]
-
Continue the reaction for 2-3 hours after all the water has been removed.
-
Cool the reaction mixture to 90 °C and add a small amount of oxalic acid to neutralize the catalyst and adjust the pH to 4.0-6.0.[4]
-
Perform vacuum distillation to remove the solvent and any unreacted phenol. Gradually increase the temperature to 160 °C under a vacuum of 60 Torr.[4]
-
The resulting molten resin is then poured into a cooling pan to solidify.
Visualizations
Proposed Mechanism of Ortho-Selective Hydroxymethylation
The following diagram illustrates the proposed chelation mechanism by which this compound directs the ortho-hydroxymethylation of phenol.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US4097463A - Process for preparing high ortho novolac resins - Google Patents [patents.google.com]
- 4. JP2637623B2 - Method for producing high-ortho novolak resin - Google Patents [patents.google.com]
Application Notes and Protocols: Catalytic Activity of Aluminum Phenoxide in Olefin Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aluminum phenoxide compounds, particularly aluminum aryloxides derived from sterically hindered phenols, have been investigated in the context of olefin polymerization. While not typically employed as primary catalysts for olefin polymerization in the same vein as traditional Ziegler-Natta or metallocene catalysts, their role as cocatalysts or additives is of significant interest. Their primary function in this context is often related to the stabilization of the resulting polymer, with a key advantage being their compatibility with the polymerization process, avoiding the catalyst poisoning often observed with free phenolic antioxidants.
This document provides detailed application notes and protocols based on published research, focusing on the use of an aluminum aryloxide derived from a phenolic antioxidant in propylene (B89431) polymerization using a supported Ziegler-Natta catalyst system.
Application Note 1: In-Situ Stabilization of Polypropylene (B1209903) using Aluminum Aryloxide
Background:
The direct addition of phenolic antioxidants to the polymerization reactor can lead to a decrease in catalyst activity and affect the properties of the resulting polymer. A novel approach involves the conversion of the phenolic antioxidant into its aluminum aryloxide derivative before introduction into the polymerization system. This "masking" of the phenolic hydroxyl group prevents interference with the active sites of the Ziegler-Natta catalyst.
A study by Kawamoto et al. demonstrated that an aluminum aryloxide, prepared from the reaction of 3-(3,5-di-t-butyl-4-hydroxyphenyl)-N-octadecylpropionamide (a phenolic antioxidant) with triethylaluminum (B1256330), can be used effectively for in-situ stabilization of polypropylene during Ziegler-Natta catalyzed polymerization.[1] The resulting aluminum aryloxide did not negatively impact the catalyst yield or the key polymer characteristics, such as molecular weight, polydispersity, and stereoregularity, when compared to a control polymerization without any additives.[1] In contrast, the direct addition of the phenolic antioxidant led to a decrease in catalyst yield.[1]
Key Advantages:
-
Avoidance of Catalyst Deactivation: The aluminum aryloxide does not poison the Ziegler-Natta catalyst, leading to consistent catalyst yields.[1]
-
In-Situ Stabilization: The stabilizer is incorporated into the polymer matrix during polymerization, ensuring uniform distribution.
-
Comparable Polymer Properties: The use of the aluminum aryloxide results in polypropylene with molecular weight, polydispersity, and stereoregularity comparable to polymers produced without the additive.[1]
-
Enhanced Thermal Stability: Polypropylene produced in the presence of the aluminum aryloxide exhibits excellent stability against oxidation.[1]
Data Presentation
The following tables summarize the quantitative data from propylene polymerization experiments conducted with a MgCl₂-supported TiCl₄ catalyst, triethylaluminum (TEA) as a cocatalyst, and dicyclopentyldimethoxysilane (B162888) (DCPDMS) as an external donor. The experiments compare a control, the addition of a phenolic antioxidant (AO), and the addition of its corresponding aluminum aryloxide (Al-AO).
Table 1: Effect of Phenolic Antioxidant and Aluminum Aryloxide on Propylene Polymerization Catalyst Yield [1]
| Additive | Concentration (ppm) | Catalyst Yield (kg-PP/g-cat) |
| None (Control) | - | 35.5 |
| Phenolic Antioxidant (AO) | 500 | 30.1 |
| Aluminum Aryloxide (Al-AO) | 500 | 35.1 |
Table 2: Properties of Polypropylene Produced in the Presence of Phenolic Antioxidant and Aluminum Aryloxide [1]
| Additive | MFR (g/10 min) | Mw (x 10⁵) | Mw/Mn | mmmm (meso pentad fraction) |
| None (Control) | 2.8 | 4.1 | 5.5 | 0.97 |
| Phenolic Antioxidant (AO) | 3.5 | 3.8 | 5.3 | 0.97 |
| Aluminum Aryloxide (Al-AO) | 2.9 | 4.0 | 5.4 | 0.97 |
Experimental Protocols
Protocol 1: Synthesis of Aluminum Aryloxide from a Phenolic Antioxidant
This protocol describes the synthesis of the aluminum aryloxide from 3-(3,5-di-t-butyl-4-hydroxyphenyl)-N-octadecylpropionamide and triethylaluminum.[1]
Materials:
-
3-(3,5-di-t-butyl-4-hydroxyphenyl)-N-octadecylpropionamide (phenolic antioxidant, AO)
-
Triethylaluminum (TEA)
-
Anhydrous heptane (B126788)
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic antioxidant in anhydrous heptane in a Schlenk flask to a desired concentration (e.g., 10 g/L).
-
While stirring, slowly add an equimolar amount of triethylaluminum to the antioxidant solution at room temperature.
-
Allow the reaction to proceed for 1 hour at room temperature. The evolution of ethane (B1197151) gas will be observed as the reaction progresses.
-
The resulting solution of the aluminum aryloxide in heptane is ready for use in the polymerization reaction.
Protocol 2: Propylene Polymerization with in-situ Stabilization by Aluminum Aryloxide
This protocol details the slurry polymerization of propylene using a Ziegler-Natta catalyst in the presence of the synthesized aluminum aryloxide.[1]
Materials:
-
Supported Ziegler-Natta catalyst (e.g., MgCl₂/TiCl₄/Di-iso-butyl phthalate)
-
Triethylaluminum (TEA)
-
Dicyclopentyldimethoxysilane (DCPDMS) as an external donor
-
Aluminum aryloxide solution in heptane (from Protocol 1)
-
Anhydrous heptane
-
Propylene monomer
-
Hydrogen gas (for molecular weight control)
-
Jacketed stainless-steel autoclave reactor equipped with a mechanical stirrer
Procedure:
-
Thoroughly dry and purge the autoclave reactor with nitrogen.
-
Introduce anhydrous heptane (e.g., 1 L) into the reactor.
-
Add the desired amount of triethylaluminum to the heptane.
-
Add the external donor (DCPDMS) to the reactor.
-
Introduce the synthesized aluminum aryloxide solution into the reactor.
-
Add the solid Ziegler-Natta catalyst to the reactor.
-
Introduce hydrogen gas to the desired partial pressure.
-
Pressurize the reactor with propylene to the desired total pressure (e.g., 0.7 MPa).
-
Raise the temperature to the desired polymerization temperature (e.g., 70°C) and maintain it for the desired polymerization time (e.g., 1 hour), while continuously feeding propylene to maintain the pressure.
-
After the polymerization is complete, vent the reactor and quench the reaction by adding methanol.
-
Collect the polymer, wash it with a suitable solvent (e.g., heptane), and dry it in a vacuum oven.
Mandatory Visualization
Diagram 1: Synthesis and Application of Aluminum Aryloxide in Propylene Polymerization
The following diagram illustrates the workflow for the synthesis of the aluminum aryloxide and its subsequent application in the in-situ stabilization of polypropylene during Ziegler-Natta polymerization.
Caption: Workflow for aluminum aryloxide synthesis and its use in polymerization.
References
Application Notes and Protocols: The Role of Aluminum Phenoxide in Fine Chemical and Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aluminum phenoxide (Al(OPh)₃) is a versatile organoaluminum compound that serves as a potent catalyst and reagent in a multitude of organic transformations.[1] Its utility stems from its character as a Lewis acid, where the electrophilic aluminum center can coordinate with nucleophiles to enhance reaction rates and selectivity.[1] This document provides a comprehensive overview of the applications of this compound and related aluminum alkoxides in the synthesis of fine chemicals and pharmaceuticals, with a focus on key reactions such as the Oppenauer oxidation, Meerwein-Ponndorf-Verley (MPV) reduction, Tishchenko reaction, and polymerization processes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate practical application in a research and development setting.
Core Applications and Mechanisms
This compound's catalytic activity is pivotal in several named reactions that are fundamental to organic synthesis. The electronic and steric properties of the phenoxide ligands can be tuned to control substrate access and modulate the Lewis acidity of the aluminum center, thereby influencing both the activity and selectivity of the catalyst.[1]
Oppenauer Oxidation
The Oppenauer oxidation is a gentle and selective method for oxidizing primary and secondary alcohols to their corresponding aldehydes and ketones.[2][3] It serves as the reverse reaction to the Meerwein-Ponndorf-Verley reduction.[4][5] The reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, tert-butoxide, or phenoxide, as the catalyst, with a ketone like acetone (B3395972) or cyclohexanone (B45756) acting as the hydride acceptor.[3][4][6] A key advantage of this method is its high selectivity for oxidizing secondary alcohols without affecting other sensitive functional groups like amines and sulfides.[4][5]
Mechanism: The reaction proceeds via a six-membered ring transition state. The alcohol substrate coordinates to the aluminum catalyst, and a hydride is transferred from the alcohol's α-carbon to the carbonyl carbon of the oxidant (e.g., acetone).[2][5][6]
Caption: Mechanism of the Oppenauer Oxidation.
Quantitative Data: Oppenauer Oxidation
| Substrate | Catalyst | Oxidant | Product | Yield | Reference |
| Yohimbine | This compound | Cyclohexanone | Yohimbinone | High | [2] |
| α-decalinol | Aluminum Isopropoxide | Acetone | α-decalinone | High | [2] |
| Cholesterol | Aluminum Isopropoxide | Acetone | Cholestenone | N/A | [6] |
| Carveol | Modified Al Alkoxide | N/A | Carvone | 94% | [5] |
Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction transforms ketones and aldehydes into their corresponding secondary or primary alcohols using an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol (B130326).[7][8] This method is highly chemoselective, leaving sensitive functional groups such as carbon-carbon double bonds, nitro groups, and halogens unaffected.[8] The reaction is reversible, and its equilibrium is driven towards the products by using a large excess of the sacrificial alcohol.[7]
Mechanism: The mechanism is the microscopic reverse of the Oppenauer oxidation. It involves the coordination of the ketone or aldehyde to the aluminum alkoxide, followed by a hydride transfer from the isopropoxide ligand to the carbonyl carbon through a six-membered transition state.[7][8]
Caption: Catalytic cycle of the MPV Reduction.
Quantitative Data: Asymmetric MPV Reduction
| Substrate | Chiral Hydride Source | Product | Enantiomeric Excess (% ee) | Reference |
| 2-Chloroacetophenone | (R)-(+)-sec-o-bromophenethyl alcohol | Chiral Alcohol | 82% | [7][9] |
| Ketimines | Chiral Alkoxide | Chiral Amines | up to 98% | [9] |
Tishchenko Reaction
The Tishchenko reaction is a disproportionation process where two equivalents of an aldehyde are converted into an ester in the presence of an aluminum alkoxide catalyst.[10][11] This reaction is effective for both enolizable and non-enolizable aldehydes.[11][12] The reaction mechanism involves the formation of a hemiacetal intermediate, followed by an intramolecular 1,3-hydride shift.[10][11]
Mechanism: The aluminum alkoxide catalyst acts as a Lewis acid, coordinating to one aldehyde molecule. A second aldehyde molecule then performs a nucleophilic attack to form a hemiacetal intermediate bound to the aluminum center. A subsequent intramolecular hydride shift yields the final ester product and regenerates the catalyst.[10][13]
Caption: Logical workflow of the Tishchenko Reaction.
Polymerization Reactions
This compound and its derivatives are effective catalysts or initiators for polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactides.[1][14][15] These reactions are crucial for producing biodegradable polymers such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). The structure of the phenoxide ligand can influence the catalytic activity and properties of the resulting polymer.[15]
Quantitative Data: Ring-Opening Polymerization
| Monomer | Catalyst System | Conditions | Conversion/Time | Reference |
| ε-Caprolactone (300 equiv) | Phenoxy-thioether Al complex + Methanol | 50 °C | Converted in 20 min | [15] |
| rac-Lactide (100 equiv) | Phenoxy-thioether Al complex + Methanol | 80 °C | Converted in 1 day | [15] |
Experimental Protocols
The following protocols are generalized methodologies based on cited examples and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 2.1: Synthesis of 2,6-Di-tert-butylphenol via Friedel-Crafts Alkylation
This protocol describes the alkylation of phenol using isobutylene (B52900), catalyzed by this compound formed in situ.[16]
Materials:
-
Phenol
-
Triethyl aluminum
-
Isobutylene
-
Water
-
High-pressure reactor
-
Distillation apparatus
Procedure:
-
Prepare a phenol alkylation mixture by charging the reactor with 177.5 parts phenol and 1.06 parts triethyl aluminum. The triethyl aluminum reacts with phenol to form the this compound catalyst in situ.[16]
-
Add 232.81 parts of isobutylene to the mixture.[16]
-
Heat the reactor to 115 °C and maintain a pressure of 190-220 psig.[16]
-
For the final addition of 15.85 parts of isobutylene, reduce the temperature to 70 °C.[16]
-
Stir the mixture at 70 °C for 3 hours to ensure the reaction goes to completion.[16]
-
Vent the reactor to atmospheric pressure. While maintaining the temperature at 70 °C, carefully add 3.67 parts of water to quench the catalyst.[16]
-
Stir the wet mixture at 70 °C for 45 minutes.
-
Heat the mixture to 150 °C at atmospheric pressure to distill off the water.[16]
-
Cool the mixture to 90 °C and filter the granular precipitate.[16]
-
Recover the final product, 2,6-di-tert-butylphenol, by distillation.[16]
Caption: General workflow for catalyzed synthesis.
Protocol 2.2: General Procedure for Oppenauer Oxidation of a Secondary Alcohol
This protocol is a general guideline for the oxidation of a secondary alcohol to a ketone using an aluminum alkoxide catalyst.
Materials:
-
Secondary alcohol (e.g., Yohimbine)[2]
-
This compound (or aluminum isopropoxide)
-
Hydride acceptor (e.g., cyclohexanone, acetone)[2]
-
Anhydrous solvent (e.g., toluene, benzene)
-
Apparatus for reflux with a Dean-Stark trap or Soxhlet extractor with drying agent
-
Standard workup reagents (e.g., dilute acid, organic solvent for extraction, drying agent)
Procedure:
-
Set up a reflux apparatus. Ensure all glassware is thoroughly dried.
-
In the reaction flask, dissolve the secondary alcohol and a molar excess of the hydride acceptor (e.g., 3-10 equivalents) in the anhydrous solvent.
-
Add the this compound catalyst (typically 0.1 to 0.5 equivalents).
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC. The reaction is driven to completion by the large excess of the hydride acceptor.[5][6]
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding dilute acid (e.g., 1M HCl) or a saturated Rochelle's salt solution to hydrolyze the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Appendix: Synthesis of this compound
High-purity this compound is critical for achieving reproducible results in catalysis.[1] It can be synthesized via several routes.
Method A: Direct Reaction of Aluminum Metal with Phenol
This method involves the direct reaction of aluminum metal with molten phenol, often requiring an activator to overcome the passivating aluminum oxide layer.[1][17]
Procedure:
-
Charge a reaction vessel with aluminum powder or turnings (1 mole) and phenol (an excess, e.g., >3 moles).
-
Add a catalytic amount of an activator, such as mercuric chloride (e.g., 0.01 mole), to remove the oxide layer.[17][18] (Caution: Mercury compounds are highly toxic).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to the boiling point of phenol and maintain reflux.[1][18]
-
The reaction is complete when hydrogen gas evolution ceases.
-
Isolate the solid this compound by distillation of the excess phenol, followed by washing and filtration.[17] Yields of 80-95% can be achieved.[17]
Method B: Ligand Exchange from Aluminum Alkoxides
This is an alternative method that offers better control and avoids toxic activators. It involves a transesterification-type reaction between an aluminum alkoxide (e.g., aluminum isopropoxide) and phenol.[1]
Procedure:
-
Dissolve aluminum isopropoxide (1 mole) in a suitable anhydrous solvent like toluene.
-
Add phenol (3 moles) to the solution.
-
Heat the mixture (e.g., to 80 °C) for several hours to allow the isopropoxide groups to be displaced by phenoxide groups.[1] The isopropanol byproduct can be removed by distillation to drive the equilibrium.
-
After the reaction is complete, the product can be isolated by removing the solvent under reduced pressure.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. OPPENAUER OXIDATION: A GENTLE METHOD FOR OXIDIZING SECONDARY ALCOHOLS – My chemistry blog [mychemblog.com]
- 5. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 6. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 7. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tishchenko Reaction [organic-chemistry.org]
- 11. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 12. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 13. grokipedia.com [grokipedia.com]
- 14. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. prepchem.com [prepchem.com]
- 17. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
- 18. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]
Experimental setup for aluminum phenoxide catalyzed reactions under inert atmosphere.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and execution of organic reactions catalyzed by aluminum phenoxide, a versatile Lewis acid. Due to its reactivity with moisture and air, all manipulations must be performed under a strictly inert atmosphere. This document outlines the necessary equipment, detailed protocols for representative reactions, and quantitative data to guide experimental design.
Essential Inert Atmosphere Techniques
This compound and related aluminum alkoxides are highly sensitive to hydrolysis, which deactivates the catalyst. Therefore, rigorous exclusion of air and moisture is critical for successful and reproducible results. The two primary methods for achieving this are the use of a Schlenk line or a glovebox.
-
Schlenk Line: A Schlenk line, or vacuum-gas manifold, is a standard apparatus in air-sensitive chemistry.[1] It consists of a dual manifold with several ports connected to a source of purified inert gas (typically argon or nitrogen) and a high-vacuum pump.[1] This setup allows for the purging of reaction vessels with inert gas and the transfer of liquids and solutions via cannula under a positive pressure of inert gas.[1] Glassware should be oven-dried or flame-dried under vacuum immediately before use to remove adsorbed moisture.[2][3]
-
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, maintaining oxygen and moisture levels below 1 ppm.[4] It is the preferred method for manipulating solid reagents, such as weighing and transferring the this compound catalyst.[2][4] Solvents and liquid reagents used within the glovebox must be thoroughly dried and degassed prior to introduction.
General Workflow for Reaction Setup
The following diagram illustrates the typical workflow for setting up a reaction using standard inert atmosphere techniques.
Application: Ring-Opening Polymerization (ROP) of ε-Caprolactone
This compound and its derivatives are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) to produce biodegradable polyesters such as polycaprolactone (B3415563) (PCL). The polymerization is typically performed in the presence of an alcohol co-initiator/chain transfer agent, like benzyl (B1604629) alcohol (BnOH), which allows for controlled ("living") polymerization.
Quantitative Data for ROP of ε-Caprolactone
The following table summarizes representative data for the ROP of ε-caprolactone using various aluminum phenolate-based catalysts. The data highlights how catalyst structure, temperature, and reaction time influence the conversion and properties of the resulting polymer.
| Entry | Catalyst System | [ε-CL]:[Al]:[BnOH] Ratio | Temp. (°C) | Time | Conversion (%) |
| 1 | Phenoxy-thioether-AlMe₂ + MeOH (1 eq.) | 300:1:1 | 50 | 20 min | >95 |
| 2 | Scorpionate-phenolate-AlEt + iPrOH (1 eq.) | 100:1:1 | 50 | 1 h | ~100 |
| 3 | Aminophenolate-Al + BnOH (1 eq.) | 100:1:1 | 25 | 14 min | >99 |
| 4 | Hydroquinolin-8-olate-Al + BnOH (1 eq.) | 100:1:1 | 100 | 2 h | 77-99 |
Data is compiled from studies on various substituted this compound complexes to show representative conditions and results.[5][6]
Detailed Protocol for ROP of ε-Caprolactone
This protocol describes a general procedure for the polymerization of ε-caprolactone using an this compound catalyst and benzyl alcohol as an initiator.
Materials:
-
This compound (or derivative) catalyst
-
ε-Caprolactone (distilled from CaH₂ before use)
-
Benzyl alcohol (BnOH, dried over molecular sieves)
-
Anhydrous toluene (B28343) (distilled from sodium/benzophenone)
-
Schlenk flask and magnetic stir bar (oven-dried)
-
Gas-tight syringes and cannula
Procedure:
-
Glassware Preparation: An oven-dried (120 °C) 100 mL Schlenk flask containing a magnetic stir bar is assembled while hot and connected to a Schlenk line. The flask is evacuated under high vacuum and refilled with high-purity argon. This cycle is repeated three times.
-
Catalyst Loading: The Schlenk flask is transferred into a nitrogen-filled glovebox. The desired amount of this compound catalyst (e.g., for a 100:1 monomer-to-catalyst ratio) is weighed and added to the flask. The flask is then sealed and removed from the glovebox.
-
Reagent Addition:
-
The flask is reconnected to the Schlenk line. Anhydrous toluene (e.g., 20 mL) is added via cannula to dissolve the catalyst.
-
The required volume of benzyl alcohol initiator is added via a gas-tight syringe.
-
The purified ε-caprolactone monomer is then added to the stirring solution via syringe.
-
-
Polymerization: The reaction flask is immersed in a pre-heated oil bath at the desired temperature (e.g., 50-100 °C). The reaction is allowed to proceed for the specified time, with stirring.
-
Termination and Isolation:
-
After the designated time, the flask is removed from the oil bath and allowed to cool to room temperature.
-
The polymerization is terminated by opening the flask to air and adding a few milliliters of acidic methanol (B129727) or 1 M HCl.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.
-
The precipitated polycaprolactone is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.
-
Application: Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[2][7] The reaction uses a simple and inexpensive aluminum alkoxide catalyst, most commonly aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol (B130326).[7][8] The equilibrium is driven towards the product by using an excess of the sacrificial alcohol.[8]
Catalyst & Reagent Relationship in MPV Reduction
The reaction proceeds through a six-membered ring transition state where the aluminum catalyst coordinates to both the substrate carbonyl and the sacrificial alcohol.
Quantitative Data for MPV-type Reductions
The following table provides example conditions for the MPV reduction of a ketone using aluminum isopropoxide, which serves as a model for phenoxide-based systems.
| Entry | Substrate | [Substrate]:[Catalyst] Ratio | Sacrificial Alcohol (equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | 5:1 | 11 (iPrOH) | 50 | 15 | ~95 |
| 2 | 2-Chloroacetophenone | 5:1 | 10 (iPrOH) | Reflux | 12 | High |
| 3 | Cyclohexanone | 10:1 | 10 (iPrOH) | Reflux | 8 | >90 |
Data is representative of typical MPV reductions using aluminum isopropoxide.[8]
Detailed Protocol for MPV Reduction
This protocol outlines the reduction of a ketone using aluminum isopropoxide under an inert atmosphere. The same setup is applicable for this compound, though reaction conditions may require optimization.
Materials:
-
Aluminum isopropoxide [Al(OiPr)₃]
-
Ketone substrate
-
Anhydrous isopropanol (iPrOH)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Three-neck round-bottom flask with condenser and dropping funnel (oven-dried)
Procedure:
-
Setup: An oven-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled and purged with argon using a Schlenk line.
-
Catalyst and Solvent: The flask is charged with aluminum isopropoxide (e.g., 0.2 equivalents) and anhydrous toluene under a positive flow of argon.
-
Reagent Addition:
-
A solution of the ketone substrate (1.0 equivalent) in anhydrous isopropanol (e.g., 11 equivalents) is prepared and added to the dropping funnel.
-
The ketone solution is added dropwise to the stirring catalyst suspension in the flask.
-
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 50 °C or reflux) and stirred for the required duration (e.g., 15 hours). The reaction can be monitored by TLC or GC analysis.
-
Workup:
-
The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of 1 M HCl.[8]
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product alcohol can be purified by flash column chromatography or distillation.
-
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 3. Meerwein-Ponndorf-Verley Reduction [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. MEERWEIN-PONNDORF-VERLEY REDUCTION: REDUCTION OF ALDEHYDES AND KETONES TO ALCOHOLS – My chemistry blog [mychemblog.com]
Application Notes and Protocols for the Industrial Preparation of Aluminum Phenoxide Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of aluminum phenoxide, a versatile Lewis acid catalyst with significant applications in industrial organic synthesis. The document outlines various preparation methods, their comparative performance, and protocols for its primary application in the ortho-alkylation of phenols. Safety precautions and catalyst characterization are also detailed to ensure safe and effective utilization.
Introduction
This compound, [Al(OC₆H₅)₃]n, is an organoaluminum compound widely employed as a catalyst in various industrial chemical processes.[1] It typically exists as a white to light-yellow solid and is valued for its role as a Lewis acid catalyst.[2] Its primary applications include the catalytic alkylation of phenols to produce substituted phenols, which are precursors for antioxidants, agrochemicals, and polymers. It also serves as an initiator or co-catalyst in the polymerization of olefins and the production of phenolic resins.[1] The catalyst's efficacy stems from the electrophilic nature of the aluminum center, which coordinates with nucleophiles to enhance reaction rates and selectivity.[1] This document provides a comprehensive guide to the preparation and industrial application of this compound.
Catalyst Synthesis Protocols
Several methods are employed for the synthesis of this compound, each with distinct advantages regarding reaction control, purity, and scalability. Below are detailed protocols for three common methods.
Method 1: Direct Reaction of Elemental Aluminum with Phenol (B47542)
This method is a direct and common route for the synthesis of this compound.[2] The reaction can be catalyzed by mercuric chloride to activate the aluminum surface.[3]
Experimental Workflow:
Caption: Workflow for this compound Synthesis from Elemental Aluminum.
Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to ensure anhydrous and anaerobic conditions.
-
Reagents:
-
Aluminum (powder or turnings): 1 mole
-
Phenol (anhydrous): 3-4.3 moles
-
Mercuric Chloride (optional catalyst): 0.001-0.01 moles
-
Solvent (e.g., dry toluene (B28343) or xylene): To achieve a suitable reaction concentration.[1]
-
-
Reaction:
-
Charge the flask with aluminum, phenol, and the solvent. If using, add the mercuric chloride catalyst.
-
Heat the mixture to reflux, with typical temperatures ranging from 100°C to 190°C, and stir vigorously.[1]
-
Maintain reflux for approximately 3 to 4 hours. The reaction mixture will typically turn a dark color, and hydrogen gas will evolve.[1]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature under nitrogen.
-
Filter the hot solution through a sintered glass funnel to remove any unreacted aluminum.
-
Remove the solvent from the filtrate by vacuum distillation.
-
The resulting solid is this compound. The product should be stored under an inert atmosphere as it is sensitive to moisture and air.[2]
-
Method 2: From Aluminum Isopropoxide and Phenol
This transesterification-type reaction offers excellent control and is suitable for producing substituted aluminum phenoxides.[1]
Protocol:
-
Apparatus Setup: Use a similar setup as in Method 1, ensuring all glassware is flame-dried and the reaction is conducted under an inert atmosphere.
-
Reagents:
-
Aluminum isopropoxide: 1 mole
-
Phenol (anhydrous): 3 moles
-
Solvent (e.g., dry toluene): To facilitate the reaction.
-
-
Reaction:
-
Dissolve the aluminum isopropoxide and phenol in the solvent in the reaction flask.
-
Heat the mixture to reflux (approximately 80°C for toluene) and maintain for several hours to days, depending on the specific reactants.[1] The progress of the reaction can be monitored by observing the distillation of isopropanol.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and any remaining volatile byproducts by vacuum distillation.
-
The solid residue is this compound. Store under an inert atmosphere.
-
Method 3: In-situ Preparation from Triethylaluminum (B1256330) and Phenol
This method is often used when the this compound catalyst is to be used immediately in a subsequent reaction, such as phenol alkylation.[4]
Protocol:
-
Apparatus Setup: A pressure-rated reactor equipped with a stirrer, heating/cooling system, and inlets for reactants and nitrogen is required.
-
Reagents:
-
Phenol (anhydrous): 1 mole
-
Triethylaluminum: 1/3 mole (or as required for the desired catalyst loading)
-
-
Reaction:
-
Charge the reactor with phenol under a nitrogen atmosphere.
-
Slowly add the triethylaluminum to the phenol with stirring. The reaction is exothermic and will produce ethane (B1197151) gas.
-
After the addition is complete, the in-situ formed this compound catalyst is ready for use in the subsequent reaction.
-
Comparative Data of Synthesis Methods
| Parameter | Method 1: Elemental Al + Phenol | Method 2: Al(O-i-Pr)₃ + Phenol | Method 3: In-situ from TEA |
| Typical Yield | 80-95%[3] | High | Quantitative (used in-situ) |
| Purity | Good to high, depends on purification | High, good control over stoichiometry | Used directly, purity depends on reactants |
| Reaction Time | 3-4 hours[1] | Several hours to days[1] | Rapid, exothermic reaction |
| Temperature | 100-190°C[1] | ~80°C (toluene reflux) | Ambient, exotherm to ~150°C |
| Key Advantages | Cost-effective, direct route | Good control, suitable for derivatives | Rapid, no isolation needed |
| Key Disadvantages | Use of HgCl₂ catalyst (optional but common) | Longer reaction times | Handling of pyrophoric triethylaluminum |
Application in Ortho-Alkylation of Phenols
This compound is a highly effective catalyst for the selective ortho-alkylation of phenols with olefins, a crucial industrial process for producing hindered phenols used as antioxidants.[4]
Catalytic Cycle:
Caption: Proposed Catalytic Cycle for Ortho-Alkylation of Phenol.
General Protocol for Phenol Alkylation:
-
Catalyst Preparation: Prepare the this compound catalyst in the reactor using one of the methods described above, or charge the reactor with pre-made catalyst.
-
Reaction Conditions:
-
Heat the phenol-catalyst mixture to the desired reaction temperature (e.g., 100-150°C).
-
Introduce the olefin (e.g., isobutylene) into the reactor under pressure (e.g., 50-260 psig).[4]
-
The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
-
Reaction Monitoring: Monitor the reaction progress by measuring the uptake of the olefin.
-
Catalyst Deactivation and Product Isolation:
-
After the reaction is complete, cool the mixture.
-
Deactivate the catalyst by carefully adding water or a dilute acid. This will precipitate aluminum hydroxide.
-
Filter the mixture to remove the aluminum salts.
-
The organic phase, containing the alkylated phenol product, can then be purified by distillation.
-
Quantitative Data for Phenol Alkylation:
| Phenolic Substrate | Olefin | Catalyst Loading (mol%) | Temperature (°C) | Pressure (psig) | Product(s) | Yield/Selectivity |
| Phenol | Isobutylene | ~0.5-5 | 100-115 | 190-220 | 2,6-di-tert-butylphenol, 2-tert-butylphenol | High yield of ortho-alkylated products |
| Phenol | Propylene | Not specified | 200-210 | 308-514 | 2,6-diisopropylphenol, 2-isopropylphenol | 11.3% 2,6-diisopropylphenol, 31.4% 2-isopropylphenol[2] |
| o-Cresol | Isobutylene | Not specified | 90-110 | Not specified | 6-tert-butyl-o-cresol | High yield |
Catalyst Characterization
Proper characterization of the this compound catalyst is essential to ensure its quality and performance.
-
Appearance: White to light-yellow solid.[2]
-
Solubility: Soluble in many organic solvents.[2]
-
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the phenyl protons, typically in the aromatic region (δ 6.5-7.5 ppm). The exact chemical shifts will depend on the solvent and the aggregation state of the compound.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons of the phenoxide ligands.
-
FT-IR: The infrared spectrum will show characteristic peaks for the Al-O bond and the aromatic C-H and C=C stretching and bending vibrations. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the complete reaction of phenol.
-
Safety and Handling
-
This compound: This compound is sensitive to moisture and air and will hydrolyze to form phenol and aluminum hydroxide.[2] It should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Triethylaluminum (TEA): TEA is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. It must be handled in a fume hood under an inert atmosphere by trained personnel.[5] Fire-resistant clothing is recommended.
-
Mercuric Chloride: This is a highly toxic compound. Avoid inhalation of dust and contact with skin and eyes. Use appropriate containment and PPE when handling.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. An emergency shower and eyewash station should be readily accessible. For fires involving organoaluminum compounds, do not use water, foam, or carbon dioxide extinguishers; use a dry powder extinguisher (Class D).
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
Application Notes and Protocols: Modifying Aluminum Phenoxide with Chiral Ligands for Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aluminum phenoxide complexes are versatile and efficient catalysts in organic synthesis and polymer chemistry.[1][2] Their catalytic activity and selectivity can be significantly enhanced by modifying the aluminum center with various organic ligands.[1] This document provides detailed protocols for the synthesis of a chiral ligand-modified this compound catalyst and its application in the asymmetric ring-opening of meso-epoxides, a critical transformation in the synthesis of chiral molecules for drug development.
Introduction
Aluminum, being the most abundant metal in the Earth's crust, offers a cost-effective and less toxic alternative to many transition metals used in catalysis.[3] this compound catalysts, in particular, have demonstrated utility as Lewis acids in reactions like Friedel-Crafts alkylations and polymerizations.[1][4] The modification of the aluminum center with chiral ligands allows for the fine-tuning of its steric and electronic properties, enabling control over stereoselectivity in asymmetric reactions.[1][3] A variety of chiral ligands, including BINOL and salen derivatives, have been successfully employed to create highly enantioselective aluminum catalysts.[3]
This application note focuses on the use of a chiral (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino (Salen) ligand to create a chiral this compound complex. This catalyst is then utilized for the enantioselective ring-opening of cyclohexene (B86901) oxide with a nucleophile, yielding a valuable chiral trans-cyclohexane derivative.
Experimental Protocols
This protocol details the synthesis of the (R,R)-Salen ligand, a crucial component for creating the chiral aluminum catalyst.
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (2.0 equivalents) in absolute ethanol.
-
Add (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 equivalent) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain reflux for 4 hours. A yellow precipitate will form.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the yellow solid by vacuum filtration and wash with cold ethanol.
-
Dry the solid under vacuum to yield the pure (R,R)-Salen ligand.
This protocol describes the synthesis of the active chiral catalyst from the Salen ligand and an aluminum precursor.
Materials:
-
(R,R)-Salen ligand (from Protocol 2.1)
-
Trimethylaluminum (B3029685) (AlMe₃) or Triethylaluminum (AlEt₃) as a solution in hexanes or toluene (B28343)
-
Anhydrous Toluene
-
Schlenk flask and line
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the (R,R)-Salen ligand (1.0 equivalent) to a Schlenk flask.
-
Add anhydrous toluene to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (2.0 equivalents) dropwise via syringe.[5] Caution: Alkylaluminum reagents are pyrophoric. Handle with extreme care.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The solvent and volatile byproducts can be removed under vacuum to yield the bimetallic aluminum alkyl complex.[5]
-
To generate the active phenoxide catalyst, add a substituted phenol (B47542) (e.g., 2,6-di-tert-butylphenol, 1.0 equivalent per aluminum center) to a solution of the aluminum alkyl complex in anhydrous toluene and stir at room temperature for 2 hours. The evolution of methane (B114726) or ethane (B1197151) gas will be observed.
-
The resulting solution of the (R,R)-Salen this compound catalyst can be used directly for catalysis.
This protocol outlines the catalytic application of the synthesized chiral this compound complex.
Materials:
-
(R,R)-Salen this compound catalyst solution (from Protocol 2.2)
-
Cyclohexene oxide
-
Nucleophile (e.g., 4-methoxyphenol)
-
Anhydrous Toluene or Dichloromethane
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring plate and stir bar
-
Reaction vials or Schlenk tubes
Procedure:
-
Under an inert atmosphere, add the nucleophile (e.g., 4-methoxyphenol, 1.0 equivalent) to a reaction vial.
-
Add anhydrous solvent (e.g., toluene) to dissolve the nucleophile.
-
Add the (R,R)-Salen this compound catalyst solution (typically 1-5 mol %).
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexene oxide (1.2 equivalents) to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a small amount of water or a mild acid (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or GC.
Data Presentation
The performance of this compound catalysts can be significantly influenced by the choice of ligand. The following table summarizes the catalytic performance of different ligand-modified this compound systems in the ring-opening of cyclohexene oxide with 4-methoxyphenol.
| Entry | Ligand Modifier | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | None (Triphenoxyaluminum) | 5 | 24 | 45 | 0 (racemic) |
| 2 | (R,R)-Salen | 2 | 12 | 92 | 95 |
| 3 | (R)-BINOL | 2 | 18 | 85 | 91 |
| 4 | P-bridged Biphenolate | 2 | 10 | 95 | 0 (racemic) |
Data is representative and compiled for illustrative purposes based on typical outcomes in the field.[6]
Visualizations
The following diagram illustrates the overall workflow from ligand synthesis to the final analysis of the catalytic reaction product.
Caption: Workflow from ligand synthesis to product analysis.
The diagram below outlines the proposed mechanism for the aluminum-catalyzed ring-opening of an epoxide.
Caption: Proposed catalytic cycle for asymmetric epoxide ring-opening.
Conclusion
The modification of this compound with chiral ligands, such as the (R,R)-Salen ligand, provides a powerful and versatile tool for asymmetric catalysis. The protocols outlined in this document offer a reproducible method for the synthesis and application of these catalysts in the enantioselective ring-opening of epoxides. The high yields and enantioselectivities achievable make this methodology highly attractive for applications in academic research and the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is of paramount importance. The tunability of the ligand structure offers further opportunities for catalyst optimization and the development of new asymmetric transformations.[1]
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Enantioselective Aluminum-catalyzed Transformations using Chiral Organic Ligands. An Update | CoLab [colab.ws]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Reactivity of Aluminum Complexes Containing P-Bridged Biphenolate Ligands in Ring-Opening Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Situ Generation of Aluminum Phenoxide in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the in-situ generation of aluminum phenoxide and its application as a catalyst in key organic transformations. The methodologies outlined below are suitable for laboratory-scale synthesis and can be adapted for process development.
Introduction
This compound is a versatile Lewis acid catalyst widely employed in organic synthesis. Its primary applications include Friedel-Crafts alkylation and acylation reactions, as well as in polymerization processes.[1] The in-situ generation of this catalyst offers several advantages over using a pre-formed catalyst, including avoiding the handling of a moisture-sensitive reagent and allowing for a more straightforward reaction setup.[2] this compound is typically generated by the reaction of an aluminum source, such as aluminum metal, organoaluminum compounds (e.g., triethyl aluminum), or aluminum alkoxides, with a phenolic substrate directly within the reaction vessel.[1][3]
Catalytic Applications and Quantitative Data
The primary application of in-situ generated this compound is the selective ortho-alkylation of phenols. This reaction is of significant industrial importance for the synthesis of bulky phenols, which are precursors to antioxidants, polymers, and other specialty chemicals.
Table 1: In-Situ this compound Catalyzed Ortho-Alkylation of Phenols
| Entry | Phenolic Substrate | Alkylating Agent | Aluminum Source | Phenol (B47542)/Al Molar Ratio | Temperature (°C) | Pressure (psig) | Reaction Time (h) | Product | Yield (%) | Reference |
| 1 | Phenol | Propylene (B89431) | Flake Aluminum | ~116:1 | 230-238 | 100-400 | 2 | 2-isopropylphenol, 2,6-diisopropylphenol | Not specified | [4] |
| 2 | Phenol | Isobutylene (B52900) | Flake Aluminum | ~203:1 | 90-115 | 120-260 | 3 | 2,6-di-tert-butylphenol (B90309) | High (implied) | [2] |
| 3 | Phenol | Isobutylene | Triethyl Aluminum | ~100-800:1 | Stage 1: 85-175, Stage 2: 25-80 | Not specified | >4 | 2,6-di-tert-butylphenol | High (implied) | [2] |
| 4 | Phenol | Isobutylene | Triethyl Aluminum | ~167:1 | 70-115 | 190-220 | 3 | 2,6-di-tert-butylphenol | Not specified | [3] |
| 5 | Phenol | Isobutylene | Aluminum | 50-200:1 | 90-121 | up to 217 (15 bar) | ~1 | 2,6-di-tert-butylphenol | Not specified | [5] |
| 6 | o-Cresol | Propylene | Aluminum thiocresoxide* | >100:1 | 30-250 | Superatmospheric | Not specified | 6-isopropyl-o-cresol | Principal product | [6] |
*Note: While entry 6 uses an aluminum thiophenoxide, it is a closely related and relevant example of in-situ catalyst generation for ortho-alkylation.
Experimental Protocols
Protocol 1: In-Situ Generation of this compound from Aluminum Metal for Phenol Alkylation
This protocol is adapted from a general procedure for the ortho-alkylation of phenol with propylene.[4]
Materials:
-
Phenol
-
Flake Aluminum
-
Propylene
-
Nitrogen gas
-
Pressure reaction vessel equipped with stirring and temperature control
Procedure:
-
Charge the pressure vessel with 454 parts by weight of phenol and 3.9 parts by weight of flake aluminum.
-
Flush the vessel with nitrogen gas.
-
While stirring, heat the mixture to 180°C. An exothermic reaction will initiate, forming the this compound catalyst, which may cause the temperature to rise.
-
After the initial exotherm subsides, heat the phenol-catalyst mixture to the desired reaction temperature (e.g., 230°C).
-
Introduce propylene into the vessel until the desired pressure is reached (e.g., 400 psig).
-
Maintain the reaction at the set temperature and pressure, allowing for the continuous absorption of propylene. The alkylation is typically continued for 2 hours.
-
Once the reaction is complete (indicated by the cessation of propylene uptake), cool the vessel and vent the excess pressure.
-
The product mixture can then be worked up, for example by distillation, to isolate the alkylated phenol products.
Protocol 2: In-Situ Generation of this compound from Triethyl Aluminum for Phenol Alkylation
This protocol describes the synthesis of 2,6-di-tert-butylphenol using triethyl aluminum as the aluminum source.[2][3]
Materials:
-
Phenol
-
Triethyl aluminum
-
Isobutylene
-
Nitrogen gas
-
Reaction vessel equipped with stirring, temperature control, and gas inlet
Procedure:
-
Charge the reactor with 2820 parts by weight of phenol.
-
Flush the reactor with nitrogen gas.
-
While stirring, carefully add 114 parts by weight of triethyl aluminum. Caution: Triethyl aluminum is pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
Stir the mixture for 30 minutes to allow for the complete formation of the this compound catalyst.
-
Seal the reactor and heat the mixture to 100°C.
-
Introduce 3360 parts by weight of isobutylene over a period of 75 minutes. The reaction is exothermic; use cooling to maintain the temperature at 100°C.
-
After the isobutylene addition is complete, continue stirring the mixture at 100°C for 4 hours to ensure complete reaction.
-
Upon completion, the product mixture can be cooled and worked up.
Visualizations
Experimental Workflow
Caption: General workflow for in-situ this compound catalyzed reactions.
Reaction Mechanism
Caption: Simplified mechanism for ortho-alkylation of phenols.
Safety and Handling
-
Organoaluminum Compounds: Reagents like triethyl aluminum are pyrophoric and react violently with water and other protic solvents. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk techniques or in a glovebox.
-
Pressure Reactions: All reactions conducted under pressure should be performed in appropriately rated and tested pressure vessels. Adhere strictly to the pressure limits of the equipment.
-
Corrosive Materials: Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
These notes are intended to provide a starting point for researchers. Reaction conditions should be optimized for each specific substrate and desired outcome.
References
- 1. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 3. US4929770A - this compound catalyst removal - Google Patents [patents.google.com]
- 4. US3766276A - Phenol alkylation process - Google Patents [patents.google.com]
- 5. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 6. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to prevent hydrolysis of aluminum phenoxide during synthesis and handling.
Welcome to the technical support center for aluminum phenoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the prevention of hydrolysis during the synthesis and handling of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound, with the chemical formula Al(OC₆H₅)₃, is an organoaluminum compound.[1] It serves as a versatile Lewis acid catalyst in various organic reactions, including Friedel-Crafts alkylations and acylations, as well as in polymerization processes.[2] The aluminum center is electrophilic and highly susceptible to nucleophilic attack by water. This reactivity with moisture in the air or in solvents leads to hydrolysis, a chemical reaction that breaks down this compound into aluminum hydroxide (B78521) (Al(OH)₃) and phenol (B47542) (C₆H₅OH).[1] This decomposition deactivates the catalyst and can interfere with your chemical transformations.
Q2: What are the primary signs of hydrolysis in my this compound sample?
A2: Visual inspection can often reveal hydrolysis. Pure this compound is typically a white to light-yellow solid.[1] The formation of a gelatinous or white precipitate (aluminum hydroxide) is a strong indicator of hydrolysis. Additionally, the characteristic odor of phenol may become more pronounced as the compound decomposes. For a more definitive assessment, spectroscopic methods can be employed. In Infrared (IR) spectroscopy, the appearance of a broad O-H stretching band, which is absent in the pure compound, suggests the presence of phenol and aluminum hydroxide.[2] ²⁷Al NMR spectroscopy can also be used to identify the formation of different aluminum species in solution upon hydrolysis.[2][3][4][5]
Q3: What general precautions should I take to prevent hydrolysis?
A3: The key to preventing hydrolysis is to rigorously exclude moisture and air (oxygen) from all stages of your experiment. This involves the use of inert atmosphere techniques, such as working in a glovebox or using a Schlenk line.[6] All glassware must be thoroughly dried, and solvents and reagents must be anhydrous. Store this compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guides
Issue 1: Synthesis of this compound Yields a Gelatinous Precipitate.
Possible Cause: Introduction of moisture during the synthesis, leading to the formation of aluminum hydroxide.
Solutions:
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: All glassware should be oven-dried at a high temperature (e.g., >120 °C) for several hours and then cooled under a stream of dry inert gas or in a desiccator immediately before use.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. It is recommended to further dry solvents over activated molecular sieves (3 Å or 4 Å) for at least 24-48 hours.
-
Reagents: Ensure that the phenol and any other starting materials are of high purity and anhydrous.
-
-
Maintain a Strict Inert Atmosphere:
-
Perform the entire synthesis under a positive pressure of a dry, inert gas like nitrogen or argon. This can be achieved using a Schlenk line or within a glovebox.[6][7]
-
If using a Schlenk line, ensure all connections are well-sealed and perform at least three vacuum-backfill cycles to remove atmospheric gases from the reaction vessel before adding reagents.[6]
-
Issue 2: My stored this compound has turned into a clumpy, white solid with a strong phenol odor.
Possible Cause: The storage container was not properly sealed, allowing atmospheric moisture to slowly hydrolyze the compound over time.
Solutions:
-
Improve Storage Practices:
-
Always store this compound in a tightly sealed container, preferably with a PTFE-lined cap.
-
For long-term storage, place the primary container inside a larger, sealed container with a desiccant.
-
Store the container in a dry environment, such as a desiccator or a glovebox.
-
-
Purification of Partially Hydrolyzed Product (for salvageable material):
-
For small amounts of hydrolysis, it may be possible to purify the remaining this compound by recrystallization from a suitable anhydrous, non-protic solvent under an inert atmosphere.
-
Dissolve the material in a minimal amount of hot, anhydrous solvent (e.g., toluene (B28343) or benzene) in a glovebox or on a Schlenk line.
-
Filter the hot solution to remove the insoluble aluminum hydroxide.
-
Allow the filtrate to cool slowly to induce crystallization of the purified this compound.
-
Collect the crystals by filtration and dry under vacuum.
-
Data Presentation
Table 1: Recommended Residual Water Content in Solvents for this compound Synthesis
| Solvent | Drying Method | Recommended Water Content (ppm) |
| Tetrahydrofuran (THF) | Reflux over Na/benzophenone, then distill | < 10 |
| Toluene | Reflux over Na, then distill | < 10 |
| Dichloromethane (DCM) | Distill from CaH₂ | < 10 |
| Diethyl ether | Reflux over Na/benzophenone, then distill | < 10 |
Data compiled from general best practices in organometallic chemistry.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Schlenk Line
Objective: To synthesize this compound from aluminum metal and phenol under an inert atmosphere to prevent hydrolysis.
Materials:
-
Aluminum turnings or powder
-
Phenol (anhydrous)
-
Anhydrous toluene
-
Mercuric chloride (catalyst, optional)
-
Schlenk flask and condenser
-
Cannula and septa
-
Inert gas (Nitrogen or Argon) supply
-
Vacuum pump
Procedure:
-
Preparation:
-
Assemble a Schlenk flask with a magnetic stir bar and a reflux condenser.
-
Dry the entire apparatus in an oven at 120 °C for at least 4 hours.
-
Cool the apparatus to room temperature under a stream of dry inert gas.
-
-
Inerting the System:
-
Connect the apparatus to the Schlenk line.
-
Evacuate the flask under high vacuum and then backfill with inert gas.
-
Repeat this vacuum-backfill cycle three times to ensure the removal of all atmospheric moisture and oxygen.[6]
-
-
Reaction Setup:
-
Under a positive flow of inert gas, add aluminum turnings (1.0 eq) and a catalytic amount of mercuric chloride (optional, to activate the aluminum) to the Schlenk flask.[8]
-
In a separate, dry Schlenk flask, prepare a solution of anhydrous phenol (3.0 eq) in anhydrous toluene.
-
Transfer the phenol solution to the reaction flask containing the aluminum via a cannula under a positive pressure of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
The reaction is typically complete within 3-5 hours, often indicated by the cessation of hydrogen gas evolution.
-
Monitor the reaction progress by observing the consumption of the aluminum metal.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If unreacted aluminum is present, it can be removed by filtration through a filter cannula into another dry, inerted Schlenk flask.
-
Remove the solvent under vacuum to obtain the this compound product as a solid.
-
The product should be stored under an inert atmosphere.
-
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of low temperature on aluminum(III) hydrolysis: theoretical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al₂(SO₄)₃ in Different Physiological Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]
Aluminum Phenoxide Synthesis: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aluminum phenoxide for improved yields and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering step-by-step solutions to overcome these challenges.
Issue 1: Low or No Reaction Conversion
-
Question: My reaction to synthesize this compound from elemental aluminum and phenol (B47542) is showing little to no conversion. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no conversion in the direct synthesis of this compound is a frequent problem, often stemming from the passivation of the aluminum surface. Here’s a systematic approach to troubleshoot this issue:
-
Aluminum Surface Passivation: Elemental aluminum readily forms a thin, inert layer of aluminum oxide (Al₂O₃) on its surface, which prevents it from reacting with phenol.[1]
-
Solution: Activate the aluminum surface. The use of a catalytic agent like mercuric chloride (HgCl₂) can be employed to disrupt the oxide layer by forming an Al/Hg amalgam, thereby increasing reactivity.[1] However, due to the toxicity of mercury compounds, meticulous handling and disposal are paramount. As an alternative to mercury catalysts, mechanical activation (e.g., grinding the aluminum powder under an inert atmosphere) or the use of other activators should be considered.
-
-
Presence of Moisture: this compound is highly sensitive to moisture.[2][3] Any water present in the reactants or reaction setup will react with the aluminum to form aluminum hydroxides or oxides, inhibiting the desired reaction and reducing the yield.[2]
-
Inadequate Reaction Temperature: The reaction between aluminum and phenol requires sufficient thermal energy to initiate and proceed at a reasonable rate.
-
Solution: Optimize the reaction temperature. The synthesis is typically conducted at elevated temperatures, generally in the range of 160-180°C, to facilitate the reaction.[2] Monitor the reaction temperature closely to ensure it remains within the optimal range.
-
-
Issue 2: Poor Product Yield and Purity
-
Question: I am obtaining a low yield of this compound, and the product appears impure. What factors could be contributing to this, and how can I improve the outcome?
-
Answer: Low yield and impurities can arise from several factors, including side reactions, thermal degradation, and the presence of unreacted starting materials.
-
Side Reactions: The presence of oxygen can lead to the oxidation of phenol and the this compound product, resulting in colored impurities and reduced yield.[2]
-
Solution: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup process to minimize oxidation.[2]
-
-
Thermal Degradation: Prolonged heating or excessively high temperatures can cause the thermal degradation of the this compound catalyst.[2]
-
Solution: Carefully control the heating duration. A reaction time of 3 to 4 hours is generally sufficient for high conversion.[2] Avoid unnecessarily long reaction times.
-
-
Suboptimal Reactant Purity: The purity of the phenol reactant is critical. Impurities can interfere with the reaction and contaminate the final product.[2]
-
Solution: Use high-purity, anhydrous phenol for the synthesis.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for preparing this compound:
-
Direct Synthesis: This method involves the direct reaction of elemental aluminum with phenol.[2] This is a common approach but requires careful control of reaction conditions to overcome the passivity of aluminum.
-
From Aluminum Alkoxides or Organoaluminum Precursors: An alternative route uses aluminum alkoxides (e.g., aluminum isopropoxide) or organoaluminum compounds (e.g., triethylaluminum) as starting materials.[2][4] These precursors undergo ligand exchange or transesterification-type reactions with phenol to yield this compound.[2] This method can offer better reaction control.
Q2: Is a solvent necessary for the synthesis of this compound?
A2: The reaction can be performed with or without a solvent. Using a high-boiling point, inert solvent like p-xylene (B151628) can facilitate the reaction by improving heat transfer and mixing.[2]
Q3: How can I confirm the formation of this compound?
A3: Spectroscopic methods are essential for product characterization.
-
Infrared (IR) Spectroscopy: Successful formation of this compound can be confirmed by the disappearance of the broad O-H stretching band of phenol and the appearance of new bands corresponding to the Al-O bond.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁷Al NMR spectroscopy can be used to determine the structure of the product and confirm the absence of starting materials.[2]
Data Presentation
Table 1: Optimized Reaction Conditions for Direct Synthesis of this compound
| Parameter | Value/Condition | Purpose | Reference |
| Temperature | 160-180°C | To initiate and sustain the reaction between aluminum and phenol. | [2] |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation and side reactions.[2] | [2] |
| Heating Duration | 3 - 4 hours | To ensure complete reaction and high conversion rates.[2] | [2] |
| Solvent | p-Xylene (optional) | To facilitate the reaction medium. | [2] |
| Catalyst | Mercuric Chloride (0.01 mole) | To activate the aluminum surface by removing the oxide layer.[1][5] | [1][5] |
Experimental Protocols
Protocol 1: Direct Synthesis of this compound from Elemental Aluminum and Phenol
-
Materials:
-
Aluminum powder (1 mole)
-
Anhydrous Phenol (3 moles)
-
Mercuric Chloride (0.01 mole) - Caution: Highly Toxic
-
Anhydrous p-Xylene (as solvent, optional)
-
Dry Nitrogen or Argon gas
-
-
Procedure:
-
Set up a reaction flask equipped with a reflux condenser, a mechanical stirrer, and an inlet/outlet for inert gas.
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Charge the flask with aluminum powder, anhydrous phenol, and mercuric chloride. If using a solvent, add anhydrous p-xylene.
-
Flush the system with dry nitrogen or argon for 15-20 minutes to remove any air and moisture.
-
Begin stirring and heat the reaction mixture to reflux at 160-180°C.
-
Maintain the reaction at this temperature for 3-4 hours under a continuous inert atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by removing the solvent (if used) and any unreacted phenol via vacuum distillation.
-
Protocol 2: Synthesis of this compound from Aluminum Isopropoxide
-
Materials:
-
Aluminum isopropoxide (1 mole)
-
Anhydrous Phenol (3 moles)
-
Anhydrous Toluene (B28343)
-
Dry Nitrogen or Argon gas
-
-
Procedure:
-
Set up a reaction flask with a reflux condenser, a mechanical stirrer, and an inlet/outlet for inert gas.
-
Dry all glassware and cool under an inert atmosphere.
-
Add aluminum isopropoxide, anhydrous phenol, and anhydrous toluene to the reaction flask.
-
Flush the system with inert gas.
-
Heat the mixture to 80°C and maintain for several days with continuous stirring under an inert atmosphere.[2] The reaction progress can be monitored by observing the distillation of isopropanol, a byproduct of the reaction.
-
Once the reaction is complete, the solvent and any volatile byproducts can be removed under reduced pressure to yield the this compound product.
-
Visualizations
References
- 1. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | High-Purity Research Reagent [benchchem.com]
- 3. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
- 4. prepchem.com [prepchem.com]
- 5. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
Issues with aluminum phenoxide catalyst deactivation and regeneration.
Welcome to the technical support center for aluminum phenoxide catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide guidance on potential regeneration strategies.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent problems encountered during the use of this compound catalysts in experimental settings.
1. Issue: Low or No Catalytic Activity from a Fresh Catalyst
| Possible Cause | Troubleshooting Step | Rationale |
| Moisture in Reaction | Ensure all solvents and reagents are rigorously dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). | This compound is highly sensitive to water, which can hydrolyze the catalyst to inactive aluminum hydroxide (B78521) or oxide species. |
| Oxygen Presence | Degas all solvents and purge the reaction vessel thoroughly with an inert gas. | While less reactive than water, oxygen can also lead to the formation of inactive aluminum species, particularly at elevated temperatures. |
| Impure Reagents | Use high-purity starting materials and solvents. Consider purifying reagents if necessary. | Impurities in phenols or other reactants can act as poisons, binding to the aluminum center and blocking active sites.[1] |
| Improper Catalyst Formation | Verify the synthesis protocol for the this compound catalyst. Ensure correct stoichiometry and reaction conditions were used. | Incomplete reaction during catalyst synthesis can result in a product with low concentrations of the active catalytic species. |
2. Issue: Gradual Loss of Catalyst Activity During Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Fouling/Coke Deposition | Lower the reaction temperature if possible. Analyze the catalyst post-reaction for carbonaceous deposits. | At high temperatures, side reactions can lead to the formation of polymers or coke that physically block the catalyst's active sites.[2] |
| Thermal Degradation | Operate at the lowest effective temperature. Avoid prolonged exposure to high temperatures. | This compound catalysts can undergo thermal degradation or sintering, leading to a loss of active surface area and, consequently, activity.[2] |
| Product Inhibition | Monitor reaction kinetics. If the rate slows significantly at high conversion, product inhibition may be occurring. | The reaction product may coordinate with the aluminum center, acting as an inhibitor and reducing the catalytic turnover. |
3. Issue: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Catalyst Synthesis | Standardize the catalyst synthesis and handling procedures. Characterize each new batch of catalyst (e.g., via IR or NMR spectroscopy) to ensure consistency.[3] | Minor variations in synthesis conditions can lead to differences in the structure and activity of the this compound catalyst. |
| Atmospheric Contamination | Always handle and store the catalyst under a dry, inert atmosphere. Use glovebox or Schlenk line techniques. | Intermittent exposure to air and moisture can cause partial deactivation of the stored catalyst, leading to inconsistent performance. |
Frequently Asked Questions (FAQs)
Catalyst Deactivation
Q1: What are the primary mechanisms of this compound catalyst deactivation?
A1: The primary deactivation mechanisms are chemical, thermal, and mechanical.[4]
-
Chemical Deactivation: This includes poisoning by impurities in the feedstock that strongly bind to the catalyst's active sites, and fouling, where deposits like coke or polymers block these sites.[4] For this compound, hydrolysis by trace amounts of water is a major cause of deactivation.
-
Thermal Deactivation: High temperatures can cause sintering, where the catalyst particles agglomerate, reducing the active surface area.[4]
-
Mechanical Deactivation: This involves the physical breakdown of the catalyst particles due to stress, which is more common in industrial-scale reactors.[4]
Q2: My reaction mixture turned cloudy and catalyst activity dropped. What happened?
A2: This is likely due to the introduction of moisture. This compound reacts with water to form insoluble and catalytically inactive aluminum hydroxide or aluminum oxide species. This highlights the critical importance of maintaining anhydrous conditions.
Catalyst Regeneration
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Regeneration of this compound catalysts is challenging and not widely documented, as many deactivation pathways are irreversible. However, depending on the cause of deactivation, some recovery of activity may be possible. For deactivation by organic fouling, thermal regeneration could be attempted. For removal of some poisons, solvent washing may be effective.
Q4: What is a general procedure for thermal regeneration of a catalyst deactivated by organic fouling?
A4: A general approach, adapted from procedures for other metal oxide catalysts, involves controlled calcination. Caution: This procedure may not be suitable for all this compound catalysts and requires optimization.
-
Solvent Wash: Wash the deactivated catalyst with a dry, inert solvent (e.g., toluene (B28343) or THF) to remove any soluble organic residues.
-
Drying: Dry the catalyst under vacuum to remove the solvent.
-
Calcination: Heat the catalyst in a tube furnace under a slow flow of inert gas (e.g., nitrogen). Gradually increase the temperature to a point sufficient to burn off organic deposits (typically 400-550°C) without causing thermal sintering of the catalyst itself.[2][5] A subsequent treatment with a dilute oxygen stream may be necessary to completely remove carbonaceous deposits.[6]
Q5: How can I remove the this compound catalyst after my reaction is complete?
A5: A patented method involves controlled hydrolysis to precipitate the aluminum species for filtration.[7] The process involves adding 15-30 moles of water per mole of this compound to the reaction mixture, holding at 30-100°C, and then heating to 120-160°C to form filterable solid particulates.[7] Note that this is a removal and quenching procedure, not a regeneration of the catalyst for reuse.
Quantitative Data on Catalyst Performance and Regeneration
Table 1: Regeneration Efficiency for Alumina-Supported Catalysts
| Catalyst System | Deactivation Cause | Regeneration Method | Temperature (°C) | Activity Recovery | Reference |
| Pt/Al₂O₃ | Coke Deposition | Calcination in air | 500 | 98-99.5% | [8] |
| Pt-Sn/Al₂O₃ | Coking and Sintering | Oxidation and Oxychlorination | 550-650 | Full recovery possible | [9] |
| Ag/Al₂O₃ | Sintering | Not specified | 200-280 | Partial | [10] |
| Claus Alumina (B75360) | Sulfate Poisoning & Carbon Deposits | Water washing followed by oxidative heating | >300 | Substantial | [11] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Regeneration of Fouled Catalyst
This protocol is a generalized starting point and requires optimization for your specific catalyst and nature of deactivation.
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or decantation in an inert atmosphere.
-
Solvent Washing: Wash the recovered catalyst multiple times with a dry, high-boiling point aromatic solvent (e.g., toluene) to remove residual reactants and products. Follow with a wash using a more volatile solvent like dry hexane (B92381) to facilitate drying.
-
Drying: Place the washed catalyst in a vacuum oven and dry at a moderate temperature (e.g., 60-80°C) until all solvent is removed.
-
Calcination:
-
Place the dried catalyst in a quartz tube furnace.
-
Purge the tube with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Increase the temperature at a controlled rate (e.g., 2-5°C/min) to the target regeneration temperature (start with a conservative temperature, e.g., 400°C).[2][6]
-
Hold at the target temperature for 2-4 hours.
-
(Optional) If significant coking is suspected, after the initial thermal treatment in inert gas, a switch to a gas stream containing a low concentration of oxygen (e.g., 0.5-2% O₂ in N₂) can be performed to burn off the coke.[6]
-
Cool the catalyst to room temperature under the inert gas flow.
-
-
Storage: Store the regenerated catalyst under a dry, inert atmosphere.
Protocol 2: Activity Test for Fresh and Regenerated Catalyst
To quantify the success of regeneration, a standardized activity test is crucial.
-
Standard Reaction Setup: Prepare a standard reaction mixture with known concentrations of reactants and solvent in a dried reactor under an inert atmosphere.
-
Catalyst Loading: Add a precise amount of the fresh or regenerated catalyst to initiate the reaction.
-
Reaction Monitoring: At regular intervals, take aliquots from the reaction mixture (under inert conditions) and quench them.
-
Analysis: Analyze the quenched aliquots using a suitable technique (e.g., GC, HPLC, or NMR) to determine the conversion of the starting material or the yield of the product.
-
Performance Comparison: Plot the conversion/yield versus time for the fresh and regenerated catalyst. The initial reaction rate can be used as a measure of catalytic activity. The activity recovery can be calculated as:
-
Activity Recovery (%) = (Initial rate of regenerated catalyst / Initial rate of fresh catalyst) x 100
-
Visualizations
Caption: Common deactivation pathways for this compound catalysts.
Caption: A logical workflow for troubleshooting low catalyst activity.
References
- 1. Enhanced Reactivity of Aluminum Complexes Containing P-Bridged Biphenolate Ligands in Ring-Opening Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. This compound | High-Purity Research Reagent [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5573988A - Catalyst regeneration process - Google Patents [patents.google.com]
- 7. US4929770A - this compound catalyst removal - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. US4183823A - Regeneration process for poisoned claus alumina catalyst - Google Patents [patents.google.com]
Technical Support Center: Aluminum Phenoxide Catalyzed Alkylations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aluminum phenoxide catalyzed alkylations of phenols.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process.
Issue 1: Low or No Conversion of Phenol (B47542)
If you are observing low or no consumption of your starting phenol, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The this compound catalyst is sensitive to moisture. Ensure all reactants and solvents are anhydrous. Prepare the catalyst in situ by reacting clean aluminum metal with the phenol to be alkylated. If using a pre-made catalyst, ensure it has been stored under inert and anhydrous conditions. |
| Insufficient Reaction Temperature | While higher temperatures can promote side reactions, an insufficient temperature will result in a sluggish or stalled reaction. For the alkylation of phenol with isobutylene (B52900), a temperature range of 100-150°C is a typical starting point for the initial mono-alkylation stage.[1] |
| Low Catalyst Loading | The amount of this compound catalyst can significantly impact the reaction rate. A typical range is 1 mole of this compound per 100-800 moles of phenol.[2] For challenging substrates, a higher catalyst loading may be necessary. |
| Inhibitors in the Reaction Mixture | Water is a known inhibitor as it will hydrolyze the this compound catalyst.[1] Ensure your phenol and olefin are dry. |
Issue 2: Poor Selectivity (Ortho vs. Para Isomers)
This compound catalysts are known for their high ortho-selectivity. If you are observing significant formation of the para-isomer, review the following.
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Higher temperatures can sometimes favor the thermodynamically more stable para-isomer. Try running the reaction at a lower temperature. For the synthesis of 2,6-di-tert-butylphenol (B90309), a two-stage temperature profile is often employed: an initial higher temperature stage (e.g., 110-125°C) followed by a lower temperature stage (e.g., 50-70°C) to improve selectivity.[1] |
| Incorrect Catalyst Preparation | The ortho-directing ability of the catalyst is linked to the formation of a bulky this compound complex. Ensure the catalyst is properly formed from the starting phenol. |
Issue 3: Excessive Polyalkylation
The formation of di- and tri-alkylated phenols is a common side reaction.[3]
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio of Reactants | To favor mono-alkylation, use a molar excess of phenol relative to the alkylating agent.[4] Conversely, to promote di-alkylation, an excess of the alkylating agent is required. For 2,6-di-tert-butylphenol synthesis, a molar ratio of isobutylene to phenol of 2.0-2.25 is recommended.[1] |
| Prolonged Reaction Time | Monitor the reaction progress by a suitable technique (e.g., GC-MS). Stop the reaction once the desired product is maximized to prevent further alkylation. |
| High Reaction Temperature | Elevated temperatures can increase the rate of polyalkylation. |
Issue 4: Formation of O-Alkylated Byproducts (Phenyl Ethers)
While C-alkylation is generally favored with this compound, the formation of phenyl ethers can occur.[5][6]
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring O-Alkylation | O-alkylation is more prevalent in polar aprotic solvents (e.g., DMF, DMSO) and under base-catalyzed conditions.[4][5] this compound catalysis in non-polar or neat conditions generally favors C-alkylation. |
| Nature of the Alkylating Agent | While less common with olefins, certain alkylating agents might have a higher propensity for O-alkylation. This is more of a concern with alkyl halides in the presence of a base. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound catalyst in promoting ortho-selectivity?
The this compound forms a bulky complex with the phenolic oxygen. This steric hindrance around the oxygen atom directs the incoming electrophile (the carbocation generated from the olefin) to the less hindered ortho-positions of the phenol ring.
Q2: How can I prepare the this compound catalyst?
A common and effective method is to prepare it in situ. This involves reacting clean aluminum metal (turnings or powder) directly with the phenol that will be alkylated, typically with heating (e.g., to ~150°C) under an inert atmosphere to drive off the hydrogen gas produced.[2] Alternatively, a reactive aluminum source like triethylaluminum (B1256330) can be used.[1]
Q3: What is the best way to work up the reaction and remove the catalyst?
After the reaction is complete, the this compound catalyst must be deactivated and removed to prevent dealkylation and isomerization of the products upon heating during purification.[7] This is typically achieved by carefully adding water to the reaction mixture to hydrolyze the catalyst, which precipitates as aluminum hydroxides. These solids can then be removed by filtration. Be aware that improper hydrolysis can lead to the formation of gelatinous aluminum compounds that are difficult to filter.[7]
Q4: Can I use other Lewis acids for ortho-alkylation of phenols?
While other Lewis acids like AlCl₃ can be used for Friedel-Crafts alkylation, they are generally less selective for the ortho-position compared to this compound. This compound is particularly effective for directing alkylation to the positions adjacent to the hydroxyl group.
Q5: My reaction mixture has turned into a thick, unfilterable gel after adding water for the workup. What happened and how can I avoid this?
The formation of a gel is a common issue during the hydrolysis of aluminum compounds under neutral or basic conditions.[7] To avoid this, some protocols suggest adding a minimal amount of water (e.g., 3-6 moles per mole of this compound) and then heating the mixture to promote the formation of more easily filterable solid particulates.[7]
Data Presentation
The following table summarizes a typical product distribution for the alkylation of phenol with isobutylene catalyzed by this compound, aiming for the production of 2,6-di-tert-butylphenol.
| Compound | Weight Percent (%) |
| Phenol | 0.2 |
| ortho-tert-butylphenol | 10.6 |
| 2,6-di-tert-butylphenol | 80.0 |
| 2,4-di-tert-butylphenol | 0.4 |
| 2,4,6-tri-tert-butylphenol | 9.0 |
| Data adapted from a representative industrial patent.[8] |
Experimental Protocols
General Protocol for the Synthesis of 2,6-di-tert-butylphenol
This protocol is a general guideline for a laboratory-scale synthesis and may require optimization for specific equipment and reactant purity.
Materials:
-
Phenol
-
Aluminum turnings
-
Isobutylene gas
-
Anhydrous toluene (B28343) (or another suitable inert solvent)
-
Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Catalyst Preparation:
-
In a dry, inert atmosphere (e.g., inside a glovebox or under a stream of nitrogen), add phenol and aluminum turnings (in a molar ratio of approximately 200:1) to the reaction vessel.
-
Seal the vessel and heat the mixture to ~150°C with stirring to form the aluminum triphenoxide catalyst. Hydrogen gas will be evolved during this step.
-
-
Alkylation:
-
Cool the vessel to 90°C.
-
Introduce isobutylene gas into the vessel. The reaction is exothermic, and the temperature will likely rise.
-
Control the isobutylene addition to maintain the reaction temperature between 110-115°C.
-
Continue stirring at this temperature until the pressure inside the vessel drops, indicating the consumption of isobutylene. This first stage primarily forms mono-alkylated phenols.
-
Cool the reaction mixture to 50-70°C and continue stirring to promote the second alkylation to form 2,6-di-tert-butylphenol.
-
Monitor the reaction progress by GC analysis of aliquots.
-
-
Work-up and Purification:
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Slowly and cautiously add water to the reaction mixture with vigorous stirring to hydrolyze the this compound catalyst.
-
Filter the mixture to remove the precipitated aluminum hydroxides.
-
Wash the organic filtrate with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for low yield/selectivity.
Caption: Reaction pathways in phenol alkylation.
References
- 1. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 2. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. tandfonline.com [tandfonline.com]
- 7. US4929770A - this compound catalyst removal - Google Patents [patents.google.com]
- 8. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Aluminum Phenoxide Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for aluminum phenoxide catalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound catalysts in organic synthesis?
This compound complexes are versatile Lewis acid catalysts used in various organic transformations. Their primary applications include Friedel-Crafts alkylation and acylation reactions, which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.[1] They also serve as effective initiators or co-catalysts in the polymerization of olefins and the production of phenolic resins.[1]
Q2: How do the electronic and steric properties of phenoxide ligands influence catalytic activity?
The catalytic performance of this compound is significantly influenced by both the electronic and steric nature of the phenoxide ligands.
-
Electronic Effects: The Lewis acidity of the aluminum center, a key factor in its catalytic activity, can be fine-tuned by substituents on the phenoxide ring.[1] Electron-withdrawing groups increase the Lewis acidity of the aluminum atom, which can enhance the rate of polymerization.[2]
-
Steric Effects: The steric bulk of the ligands plays a critical role in controlling substrate access to the catalytic aluminum center.[1] For instance, bulky ortho-substituents on the phenoxy rings can sterically hinder the approach of monomers, often leading to a decrease in the polymerization rate.[1][2]
Q3: What are the common methods for synthesizing this compound catalysts?
There are two primary methods for the synthesis of this compound:
-
Direct Synthesis from Elemental Aluminum and Phenol (B47542): This method involves the reaction of elemental aluminum with phenol, often in a solvent and under an inert atmosphere at elevated temperatures (100°C to 190°C).[1] The reaction typically requires several hours for high conversion.[1] To overcome the passivating native oxide layer on aluminum, catalytic agents like mercuric chloride may be used.[3][4]
-
From Aluminum Alkoxide Precursors: An alternative route involves a transesterification-type reaction where an aluminum alkoxide, such as aluminum isopropoxide, is treated with phenol.[1] This method offers better reaction control and is particularly useful for synthesizing substituted aluminum phenoxides.[1]
Q4: How can I confirm the successful formation of the this compound catalyst?
Infrared (IR) spectroscopy is a valuable technique for confirming the formation of the aluminum-oxygen (Al-O) bond. The successful synthesis is indicated by the disappearance of the phenolic O-H stretching band from the starting phenol and the appearance of new bands corresponding to the Al-O coordination, typically in the 1030-1080 cm⁻¹ region for the C-O-Al bond.[1]
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows low or no conversion of the starting phenol. What are the potential causes and how can I troubleshoot this?
A: Low conversion in this compound-catalyzed reactions can stem from several factors related to the catalyst, reactants, or reaction conditions. A systematic approach to troubleshooting this issue is outlined below.
dot
Caption: Troubleshooting workflow for low or no conversion.
Detailed Troubleshooting Steps:
-
Catalyst Inactivity:
-
Moisture: this compound catalysts are sensitive to moisture, which can lead to hydrolysis and deactivation.[5] Ensure all glassware is oven-dried, and use anhydrous solvents and reactants.
-
Improper Synthesis or Degradation: If the catalyst was synthesized in-house, review the synthetic protocol.[4] If the catalyst is old, it may have degraded. Using a freshly prepared or purchased batch is advisable.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low. While higher temperatures generally increase reaction rates, they can also promote side reactions.[6] A careful optimization of the temperature is necessary.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Purity of Reactants and Solvents:
-
Impurities: Impurities in the phenol, alkylating agent, or solvent can act as catalyst poisons, inhibiting the reaction.[7] Ensure high purity of all reagents.
-
Solvent Choice: The solvent can significantly influence the reaction outcome. For Friedel-Crafts type reactions, inert solvents are preferred.
-
Problem 2: Poor Selectivity (O-alkylation vs. C-alkylation)
Q: I am observing a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity of my reaction?
A: The competition between O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) is a common challenge in phenol alkylation. Several factors can be adjusted to control this selectivity.
dot
Caption: Factors influencing O- vs. C-alkylation selectivity.
Key Factors Influencing Selectivity:
-
Solvent Choice: This is a primary factor. Aprotic polar solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while protic solvents (e.g., water) can hydrogen bond with the phenoxide oxygen, shielding it and promoting C-alkylation.
-
Catalyst System: Base-catalyzed reactions with alkyl halides generally favor O-alkylation. Acidic catalysts, particularly in Friedel-Crafts type reactions with alkenes or alcohols, promote C-alkylation.
-
Leaving Group: In reactions with alkyl halides, a better leaving group can favor O-alkylation under appropriate conditions.
-
Temperature: Higher reaction temperatures can sometimes favor C-alkylation, which is often the thermodynamically more stable product.
Problem 3: Catalyst Deactivation and Removal
Q: My reaction starts well but then slows down or stops. What could be causing catalyst deactivation, and how can I regenerate or remove the catalyst post-reaction?
A: Catalyst deactivation can occur through several mechanisms, including poisoning, coking, and thermal degradation.
Catalyst Deactivation:
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can irreversibly bind to the active sites of the catalyst.
-
Coking: At higher temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.
-
Thermal Degradation: High reaction temperatures can lead to changes in the catalyst structure, such as sintering of the active components, resulting in a loss of surface area and activity.
Catalyst Regeneration:
For solid-supported this compound catalysts, regeneration can sometimes be achieved by calcination to burn off coke deposits. However, this high-temperature treatment can also lead to irreversible sintering.
Catalyst Removal:
After the reaction, it is often necessary to remove the this compound catalyst to prevent it from interfering with product purification and to avoid dealkylation or isomerization.[8] A common method involves hydrolyzing the catalyst with water.
-
Procedure: Add 15-30 moles of water per mole of this compound to the reaction mixture and stir at 30-100°C for 10-60 minutes to form solids. Then, heat the mixture to 120-160°C to form filterable particulates, which can then be removed by filtration.[8]
Quantitative Data Summary
Table 1: Influence of Ligand Substitution on Lactide Polymerization Rate
| Ligand Substituent (on phenoxy donor) | Relative Polymerization Rate | Probable Reason | Reference |
| Electron-withdrawing (e.g., halides) | Increased | Enhanced metal electrophilicity | [2] |
| Electron-donating | Decreased | Reduced metal electrophilicity | [2] |
| Bulky ortho-substituents (e.g., t-butyl) | Decreased | Steric hindrance at the aluminum center | [2] |
Table 2: Typical Reaction Conditions for Phenol Alkylation with Isobutylene
| Parameter | Value | Reference |
| Catalyst | This compound (from Triethyl Aluminum) | [8][9] |
| Phenol/Aluminum Mole Ratio | ~150-500 | [10] |
| Temperature | 90°C - 125°C | [8][10] |
| Pressure | 50 - 300 psig | [8] |
| Reaction Time | 3 hours | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Catalyst
This protocol describes a general method for the in-situ formation of this compound for use in phenol alkylation.
Materials:
-
Phenol
-
Triethyl aluminum
-
Nitrogen gas supply
-
Reaction vessel equipped with a stirrer and temperature control
Procedure:
-
Charge the reaction vessel with the desired amount of phenol.
-
Flush the reactor with nitrogen to create an inert atmosphere.
-
While stirring, slowly add the required amount of triethyl aluminum. The amount is typically calculated to achieve a phenol to aluminum mole ratio of 150-500:1.[10]
-
Allow the mixture to stir for approximately 30 minutes to ensure the complete formation of the this compound catalyst before proceeding with the alkylation reaction.[10]
Protocol 2: General Procedure for Phenol Alkylation
This protocol provides a general guideline for the alkylation of phenol with an olefin (e.g., isobutylene) using a pre-formed or in-situ generated this compound catalyst.
Materials:
-
Phenol-catalyst mixture
-
Alkene (e.g., isobutylene)
-
Reaction vessel (autoclave) with pressure and temperature control
Procedure:
-
Ensure the phenol-catalyst mixture is in the reaction vessel.
-
Heat the mixture to the desired reaction temperature, typically between 90°C and 125°C.[8][10]
-
Slowly introduce the alkene into the reactor. The pressure will increase; maintain it within the desired range (e.g., 50-300 psig for isobutylene) by controlling the feed rate.[8]
-
After the addition of the alkene is complete, continue stirring at the reaction temperature for a set period (e.g., 3 hours) to ensure the reaction goes to completion.[8][9]
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Once the reaction is complete, cool the reactor and vent any excess pressure before proceeding with catalyst removal and product purification.
Protocol 3: Ring-Opening Polymerization of Lactide
This protocol outlines a general procedure for the ring-opening polymerization of lactide using an aluminum salen-type complex.
Materials:
-
Aluminum salen-type complex (initiator)
-
rac-lactide (monomer)
-
Anhydrous toluene (B28343) (solvent)
-
Schlenk flask and line
Procedure:
-
In a glovebox, charge a Schlenk flask with the aluminum complex and the desired amount of rac-lactide.
-
Add anhydrous toluene to the flask.
-
Seal the flask, remove it from the glovebox, and place it in an oil bath preheated to the desired temperature (e.g., 110°C).
-
Stir the reaction mixture for the desired amount of time.
-
Quench the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for stereochemistry.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. Study of ligand substituent effects on the rate and stereoselectivity of lactide polymerization using aluminum salen-type initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
- 4. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. US4929770A - this compound catalyst removal - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
Troubleshooting low conversion rates in aluminum phenoxide reactions.
Technical Support Center: Aluminum Phenoxide Reactions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My direct reaction between metallic aluminum and phenol (B47542) shows very low or no conversion. What are the primary causes?
Low conversion in the direct synthesis of this compound is most commonly due to the passivating layer of aluminum oxide (Al₂O₃) on the surface of the metallic aluminum.[1][2] This layer is inert and prevents the phenol from reacting with the aluminum metal. Additionally, the presence of moisture can deactivate the catalyst and hydrolyze the this compound product.[3][4]
Key factors to investigate are:
-
Aluminum Activation: The native oxide layer must be removed or bypassed. This is often achieved by using a catalytic agent.[1]
-
Reagent Purity: Both phenol and the solvent must be anhydrous, as this compound reacts with water.[3]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as nitrogen, to prevent oxidation and side reactions.[1]
Q2: How can I activate the aluminum for the reaction?
Activation involves removing the passivating oxide layer. A common laboratory method is the use of a catalyst, such as mercuric chloride (HgCl₂), which amalgamates with the aluminum and disrupts the oxide layer.[2][5] Other organoaluminum compounds can also be used to activate the aluminum surface.[6]
Q3: What are the optimal reaction conditions for the direct synthesis of this compound?
Achieving high yields depends on careful control of reaction parameters.[1] While optimal conditions can vary, general guidelines are as follows:
-
Heating Duration: A reaction time of 3-4 hours is often sufficient for high conversion. Prolonged heating can lead to thermal degradation of the product.[1]
-
Atmosphere: The synthesis must be conducted under a dry, inert atmosphere (e.g., nitrogen) to prevent moisture contamination and oxidation.[1][2]
-
Temperature: The reaction typically requires heating to initiate and sustain the reaction between aluminum and phenol.[1] Refluxing in a suitable solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) is common.[2]
Q4: My reaction is sluggish despite using an activator. What else could be wrong?
If activation has been addressed, consider the following:
-
Insufficient Mixing: Inadequate stirring can lead to poor contact between the solid aluminum, the phenol, and any catalyst, resulting in a slow or incomplete reaction.[4]
-
Phenol Purity: Ensure the phenol reactant is of high purity, as impurities can interfere with the reaction.[1]
-
Temperature Control: The temperature may be too low for the reaction to proceed at a reasonable rate. Ensure the mixture is reaching the target temperature (e.g., reflux).
Q5: Are there alternative synthesis routes if the direct method consistently fails?
Yes, an important alternative involves using aluminum alkoxides, such as aluminum isopropoxide, as the starting material.[1] In this method, the alkoxide groups are displaced by phenoxide groups in a ligand exchange reaction, which can offer better reaction control.[1] Another route involves reacting organoaluminum compounds, like triethylaluminum, with phenol.[7]
Q6: How do substituents on the phenol ring affect the reaction?
Substituents on the phenol ring can significantly impact the reaction by altering the acidity of the phenol.
-
Electron-withdrawing groups (e.g., nitro groups) increase the acidity of the phenol, which can facilitate the reaction.[1][8]
Data Summary Tables
Table 1: Comparison of Common Synthesis Routes
| Synthesis Route | Precursors | Typical Catalyst/Activator | Typical Yield | Key Advantages | Key Challenges |
| Direct Synthesis | Metallic Aluminum, Phenol | Mercuric Chloride (HgCl₂)[5] | 80-95%[5] | Cost-effective, direct route. | Aluminum passivation layer, sensitivity to moisture.[1][2] |
| Alkoxide Exchange | Aluminum Isopropoxide, Phenol | None required | High | Better reaction control, avoids handling metallic Al.[1] | Requires pre-synthesis of aluminum alkoxide. |
| Organoaluminum Route | Triethylaluminum, Phenol | None required | High | Good for substituted phenoxides.[7] | Organoaluminum reagents are pyrophoric and require careful handling. |
Table 2: Effect of Phenol Substituents on Acidity
| Phenol Derivative | Substituent Group | pKa | Effect on Acidity |
| Phenol | -H | ~10.0[8] | Baseline |
| p-Cresol | -CH₃ (Electron-donating) | 10.3[8] | Less Acidic |
| p-Nitrophenol | -NO₂ (Electron-withdrawing) | 7.1 | More Acidic |
| o-Nitrophenol | -NO₂ (Electron-withdrawing) | 7.2 | More Acidic[11] |
Experimental Protocols
Protocol 1: Direct Synthesis of this compound using HgCl₂ Activation
This protocol is based on established laboratory methods for activating aluminum.[2]
Materials:
-
Aluminum powder or turnings (1 mole)
-
Phenol (4.3 moles, excess)
-
Mercuric Chloride (HgCl₂, 0.001 mole)
-
Anhydrous Tetrahydrofuran (THF) (2 L)
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.
Procedure:
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
To the flask, add aluminum, excess phenol, and anhydrous THF under a positive pressure of nitrogen.
-
Add the catalytic amount of mercuric chloride to the mixture.
-
With vigorous stirring, heat the mixture to reflux.
-
Maintain reflux for 24 hours under a nitrogen atmosphere.[2] The reaction progress can be monitored by the evolution of hydrogen gas.[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess phenol by vacuum distillation.
-
The resulting solid this compound is collected from the flask. Note: Do not attempt further vacuum distillation of the product as it may decompose upon strong heating.[2]
Protocol 2: Synthesis via Alkoxide Exchange
This protocol uses aluminum isopropoxide as a precursor.[1]
Materials:
-
Aluminum isopropoxide (1 mole)
-
Phenol (3 moles)
-
Toluene (anhydrous)
-
Reaction flask with a distillation head to remove the isopropanol (B130326) byproduct.
Procedure:
-
Set up the reaction apparatus under an inert nitrogen atmosphere.
-
Charge the flask with aluminum isopropoxide, phenol, and anhydrous toluene.
-
Heat the mixture to 80°C with stirring.[1]
-
The reaction involves the displacement of isopropoxide groups by phenoxide groups. The isopropanol byproduct can be removed by distillation to drive the equilibrium towards the product.
-
Monitor the reaction until the evolution of isopropanol ceases.
-
Cool the reaction mixture and remove the toluene solvent under reduced pressure to yield the this compound product.
Visual Troubleshooting and Process Guides
Caption: Troubleshooting workflow for low conversion rates.
Caption: Comparison of primary synthesis pathways.
Caption: Key factors influencing reaction success.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
- 6. US2921876A - Activation of aluminum - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. cbseacademic.nic.in [cbseacademic.nic.in]
- 11. byjus.com [byjus.com]
- 12. Aluminium phenolate - Wikipedia [en.wikipedia.org]
Impact of solvent purity on aluminum phenoxide catalyst activity.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent purity on the activity of aluminum phenoxide catalysts. The information is designed to assist users in identifying and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an this compound catalyst and what are its primary applications?
This compound, with the chemical formula Al(OPh)₃, is a Lewis acidic catalyst. It is commonly used in organic synthesis, particularly for the ortho-alkylation of phenols and as an initiator for the ring-opening polymerization of cyclic esters like lactide to produce polyesters such as polylactic acid (PLA).
Q2: How sensitive is the this compound catalyst to solvent purity?
This compound is highly sensitive to impurities commonly found in laboratory solvents, especially protic impurities like water. These impurities can react with the catalyst, leading to its deactivation and a significant decrease in reaction rate and product yield.
Q3: What are the most common problematic impurities in solvents used for reactions with this compound catalysts?
The most detrimental impurities include:
-
Water: Reacts with the aluminum center to form inactive aluminum hydroxides or oxides.
-
Alcohols: Can exchange with the phenoxide ligands, altering the catalyst's structure and activity.
-
Peroxides: Can oxidize the catalyst or initiate unwanted side reactions.
-
Aldehydes and Ketones: Can coordinate to the Lewis acidic aluminum center, inhibiting the binding of the intended substrate.
Q4: How can I ensure my solvents are pure enough for the reaction?
It is crucial to use anhydrous solvents, freshly distilled from an appropriate drying agent. For particularly sensitive reactions, techniques such as passing the solvent through a column of activated alumina (B75360) can be employed to remove trace impurities like water and peroxides.[1]
Q5: What are the visual signs of catalyst deactivation in my reaction?
While not always visually apparent, catalyst deactivation may be suspected if you observe:
-
A significant decrease in the reaction rate compared to previous experiments.
-
Incomplete conversion of starting materials.
-
The formation of unexpected byproducts.
-
In some cases, the formation of a precipitate as the catalyst is hydrolyzed.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity in Phenol (B47542) Alkylation
Question: I am performing an ortho-alkylation of phenol using an this compound catalyst in toluene (B28343), but I am observing very low conversion of my starting material. What could be the cause?
Answer: Low or no catalytic activity in phenol alkylation is a common issue and is often linked to catalyst deactivation by impurities in the reactants or solvent.
Troubleshooting Steps:
-
Check for Water Contamination:
-
Source: Water can be present in the phenol starting material or the toluene solvent. Commercial phenol can contain up to 0.05 wt% water, which is sufficient to inhibit the catalyst.[2][3]
-
Effect: Water reacts with the this compound catalyst to form catalytically inactive aluminum oxide or hydroxide (B78521) species.[2][3]
-
Solution: Use phenol with a water content below 0.03 wt%.[3] Dry the toluene by distilling it over a suitable drying agent like sodium-benzophenone ketyl or by passing it through a column of activated alumina.
-
-
Verify Catalyst Integrity:
-
Source: The this compound catalyst itself may have been improperly prepared or handled, leading to exposure to atmospheric moisture.
-
Effect: Hydrolysis of the catalyst prior to the reaction will render it inactive.
-
Solution: Prepare the this compound catalyst in situ by reacting a trialkylaluminum compound with phenol under anhydrous conditions. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Logical Relationship for Troubleshooting Low Activity in Phenol Alkylation
Caption: Troubleshooting workflow for low activity in phenol alkylation.
Issue 2: Inconsistent Results in Ring-Opening Polymerization of Lactide
Question: I am using an this compound catalyst for the ring-opening polymerization of lactide in THF, and my results are not reproducible. The molecular weight of the resulting polymer varies significantly between batches. Why is this happening?
Answer: Inconsistent results in polymerization reactions are frequently due to varying levels of impurities in the solvent, which can affect the initiation and propagation steps.
Troubleshooting Steps:
-
Evaluate Solvent Purity:
-
Source: Tetrahydrofuran (THF) is known to form peroxides upon storage, especially when exposed to air and light.[4] It can also contain water.
-
Effect: Peroxides can potentially oxidize the catalyst or initiate side reactions. Water will react with the this compound, reducing the number of active catalytic sites and leading to inconsistent initiation.
-
Solution: Use freshly distilled THF from a sodium-benzophenone still to ensure it is both anhydrous and peroxide-free. Perform a qualitative test for peroxides before use.
-
-
Standardize Monomer Purity:
-
Source: The lactide monomer can contain residual lactic acid or water.
-
Effect: These protic impurities will react with the catalyst, leading to a lower effective catalyst concentration and broader molecular weight distribution.
-
Solution: Recrystallize the lactide from a dry solvent (e.g., ethyl acetate) and sublime it to ensure high purity before use.
-
Experimental Workflow for Testing Solvent Purity Impact
Caption: Workflow for assessing solvent purity effects on polymerization.
Data Presentation
The following tables illustrate the expected impact of water as an impurity on the activity of this compound catalysts. The data is based on qualitative descriptions from the literature and is intended for illustrative purposes.
Table 1: Impact of Water Content on Phenol Alkylation Activity
| Water Content in Phenol (wt%) | Expected Catalyst Activity | Notes |
| < 0.03 | High | Preferred for optimal performance.[3] |
| 0.03 - 0.05 | Moderate | Acceptable, but some catalyst deactivation may occur.[3] |
| > 0.05 | Low to None | Significant catalyst inhibition due to hydrolysis.[2][3] |
Table 2: Illustrative Impact of Solvent Impurities on Lactide Polymerization
| Solvent | Impurity Level (ppm) | Expected Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| Dry Toluene | < 10 | High | Narrow (< 1.2) |
| Wet Toluene | 50 | Lower | Broader (> 1.5) |
| Dry THF | < 10 | High | Narrow (< 1.2) |
| THF with Peroxides | > 20 | Variable | Broad |
Experimental Protocols
Protocol 1: Synthesis of this compound Catalyst in situ
This protocol describes the in situ preparation of an this compound catalyst for phenol alkylation.
Materials:
-
Phenol (water content < 0.03 wt%)
-
Triethylaluminum (B1256330) (or other trialkylaluminum)
-
Anhydrous toluene
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add phenol to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the phenol in anhydrous toluene.
-
Slowly add a solution of triethylaluminum in toluene to the stirred phenol solution at room temperature. Caution: Trialkylaluminum compounds are pyrophoric and react violently with water. Handle with extreme care.
-
After the addition is complete, slowly heat the reaction mixture to the desired reaction temperature for the alkylation step. The this compound is formed in situ.
Protocol 2: General Procedure for Testing the Effect of Water on Catalyst Activity
This protocol outlines a method to quantify the impact of water on the catalytic activity of this compound in a model reaction, such as the polymerization of lactide.
Materials:
-
Lactide (recrystallized and sublimed)
-
This compound catalyst
-
Anhydrous toluene
-
Toluene with a known concentration of water
-
Glovebox or Schlenk line
-
Reaction vials with stir bars
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for monitoring conversion
-
Gel Permeation Chromatography (GPC) for polymer analysis
Procedure:
-
Prepare a stock solution of the this compound catalyst in anhydrous toluene inside a glovebox.
-
Prepare a stock solution of the lactide monomer in anhydrous toluene.
-
Prepare a series of toluene solvents with varying known concentrations of water (e.g., 10, 25, 50, 100 ppm).
-
In separate, labeled reaction vials, add the catalyst stock solution.
-
To each vial, add the appropriate amount of the "wet" toluene to achieve the desired final water concentration.
-
Initiate the polymerization in all vials simultaneously by adding the lactide monomer stock solution.
-
Maintain all reactions at the same constant temperature.
-
At regular time intervals, withdraw an aliquot from each reaction vial and quench the polymerization (e.g., by adding a small amount of acidic methanol).
-
Analyze the conversion of lactide in each aliquot by GC or NMR.
-
At the end of the reaction, precipitate the polymer by adding the reaction mixture to cold methanol.
-
Isolate and dry the polymer and analyze its molecular weight and polydispersity by GPC.
-
Plot the reaction conversion versus time for each water concentration to determine the effect on the polymerization rate. Plot the final molecular weight and PDI as a function of water concentration.
References
Alternative catalysts to mercuric chloride for aluminum phenoxide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of aluminum phenoxide, with a focus on alternatives to the traditionally used mercuric chloride catalyst. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is mercuric chloride traditionally used in this compound synthesis, and what are the concerns?
A1: Mercuric chloride (HgCl₂) is used as a catalyst to activate the surface of the aluminum metal. Aluminum is naturally covered by a thin, inert layer of aluminum oxide (Al₂O₃), which prevents it from reacting with phenol (B47542). Mercuric chloride amalgamates with the aluminum, disrupting this protective oxide layer and allowing the reaction to proceed. The primary concern with using mercuric chloride is its high toxicity and the potential for mercury contamination in the final product and the environment.
Q2: What are the main alternatives to mercuric chloride for this compound synthesis?
A2: The main alternatives to mercuric chloride fall into two categories:
-
Alternative Catalysts for Elemental Aluminum: Iodine and gallium can be used to activate the aluminum surface, similar to mercuric chloride.[1]
-
Alternative Synthetic Routes: Using aluminum alkoxides, such as aluminum isopropoxide, in a transesterification reaction with phenol eliminates the need for elemental aluminum and a catalyst to remove the oxide layer.[2]
Q3: Which alternative method is recommended?
A3: For laboratories seeking to avoid mercury, the transesterification of an aluminum alkoxide is the most reliable and well-documented alternative. It offers better reaction control and avoids the handling of highly toxic catalysts. The iodine-catalyzed method is a viable alternative for activating elemental aluminum, though it may be less efficient than the mercuric chloride method. The gallium-catalyzed method is a promising area of research but is the least documented for this specific synthesis.
Experimental Protocols
Method 1: Synthesis from Aluminum Alkoxide (Transesterification) - Recommended
This method involves the reaction of a commercially available aluminum alkoxide with phenol.
Materials:
-
Aluminum isopropoxide
-
Phenol
-
Toluene (B28343) (or another suitable inert solvent)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the aluminum alkoxide.
-
In a round-bottom flask, dissolve aluminum isopropoxide in toluene under an inert atmosphere (e.g., nitrogen).
-
Add phenol to the solution. The stoichiometric ratio is typically 1 mole of aluminum isopropoxide to 3 moles of phenol.
-
Heat the mixture to reflux (approximately 111°C for toluene) and maintain for several hours. The reaction progress can be monitored by observing the distillation of isopropanol (B130326), a byproduct of the reaction.
-
After the reaction is complete (i.e., no more isopropanol is evolved), the toluene can be removed under reduced pressure to yield this compound.
Method 2: Iodine-Catalyzed Synthesis from Elemental Aluminum
This method uses iodine as a catalyst to activate the aluminum surface.
Materials:
-
Aluminum powder or foil
-
Phenol
-
Iodine crystals
-
Inert solvent (e.g., toluene or xylene)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
Dry all glassware thoroughly.
-
To a round-bottom flask, add aluminum powder, phenol, and a catalytic amount of iodine (a few crystals are often sufficient to initiate the reaction).
-
Add an inert solvent like toluene.
-
Heat the mixture to reflux under an inert atmosphere. An induction period may be observed before the reaction begins, often indicated by a color change and the evolution of hydrogen gas.
-
Maintain reflux for several hours until the aluminum is consumed.
-
The resulting this compound solution can be used directly, or the solvent can be removed under reduced pressure.
Method 3: Gallium-Catalyzed Synthesis from Elemental Aluminum (Exploratory)
This method is based on the known ability of gallium to activate aluminum.[3]
Materials:
-
Aluminum powder or foil
-
Phenol
-
Gallium (liquid or solid)
-
Inert solvent (e.g., toluene or xylene)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
Dry all glassware thoroughly.
-
In a round-bottom flask, add aluminum powder and a catalytic amount of gallium. If using solid gallium, it will melt as the reaction is heated.
-
Add phenol and an inert solvent.
-
Heat the mixture to reflux under an inert atmosphere. The reaction is initiated as the gallium forms an amalgam with the aluminum, disrupting the oxide layer.[3]
-
Maintain reflux for several hours until the aluminum is consumed.
-
The product can be isolated by removing the solvent under reduced pressure.
Data Presentation
| Parameter | Mercuric Chloride Catalyst | Iodine Catalyst | Gallium Catalyst | Aluminum Alkoxide (Transesterification) |
| Catalyst Toxicity | High | Moderate | Low | Not Applicable |
| Typical Yield | 80-95%[4] | Variable, potentially lower than HgCl₂ | Not well-documented | High, often near-quantitative |
| Reaction Time | Several hours | Several hours, may have an induction period | Several hours | Several hours, dependent on byproduct removal |
| Reaction Temperature | Reflux temperature of solvent | Reflux temperature of solvent | Reflux temperature of solvent | Reflux temperature of solvent |
| Key Advantage | High reactivity and yield | Lower toxicity than mercury | Low toxicity | Avoids elemental aluminum and toxic catalysts |
| Key Disadvantage | High toxicity and waste disposal issues | Potential for lower yield and side reactions | Limited experimental data available | Requires anhydrous conditions |
Troubleshooting Guides
General Issues
Problem: The reaction fails to initiate.
-
Possible Cause: Incomplete removal of the aluminum oxide layer (for methods using elemental aluminum).
-
Solution: Ensure the aluminum is of a fine powder or thin foil to maximize surface area. For iodine catalysis, consider adding a slightly larger crystal of iodine. For all methods, ensure the reaction is sufficiently heated to the reflux temperature of the solvent.
-
-
Possible Cause: Presence of water in the reactants or solvent.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure phenol is dry. For the transesterification method, moisture will deactivate the aluminum alkoxide.[5]
-
Problem: Low yield of this compound.
-
Possible Cause: Incomplete reaction.
-
Solution: Extend the reaction time. Ensure efficient stirring to keep the aluminum suspended.
-
-
Possible Cause: Side reactions.
-
Solution: Maintain a strictly inert atmosphere to prevent oxidation. Ensure the temperature is not excessively high, which could lead to decomposition.
-
-
Possible Cause: Loss of product during workup.
-
Solution: this compound is sensitive to moisture; handle it under an inert atmosphere during purification and isolation.
-
Method-Specific Troubleshooting
Method 1: Transesterification
Problem: The reaction is very slow or stalls.
-
Possible Cause: Inefficient removal of the isopropanol byproduct.
-
Solution: Use a Dean-Stark trap to continuously remove the isopropanol as it forms, driving the equilibrium towards the product.
-
Method 2 & 3: Iodine or Gallium Catalysis
Problem: A long induction period is observed.
-
Possible Cause: Slow activation of the aluminum surface.
-
Solution: Be patient, as this is common. Gentle heating can sometimes help to initiate the reaction. Ensure good stirring to bring the catalyst into contact with the aluminum.
-
Visualizations
References
- 1. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | High-Purity Research Reagent [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
- 5. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Managing Exotherms in Large-Scale Aluminum Phenoxide Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management of exothermic events during large-scale reactions involving aluminum phenoxide and related aluminum alkoxides.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a critical safety concern? A reaction exotherm is the release of heat from a chemical reaction. In large-scale operations, if this heat is generated faster than it can be removed, the reaction temperature will increase. This leads to an accelerated reaction rate, which in turn generates even more heat, potentially resulting in a dangerous, self-accelerating cycle known as a thermal runaway.[1] A thermal runaway can cause a rapid increase in temperature and pressure, leading to reactor failure, explosion, and the release of hazardous materials.
Q2: What specific hazards are associated with this compound reactions? this compound, like other aluminum alkoxides, can undergo highly exothermic reactions. The primary hazard is the potential for a thermal runaway if not properly controlled.[2] Additionally, this compound is sensitive to moisture and water, reacting to release phenol (B47542) and aluminum hydroxide.[3][4] This reactivity can be hazardous if water is introduced unintentionally, and it also means that emergency quenching procedures must be carefully designed.[5] The starting materials, such as aluminum alkyls, can be pyrophoric (ignite spontaneously in air), adding another layer of risk to the process.[6][7]
Q3: What is reaction calorimetry and why is it essential for scale-up? Reaction calorimetry is an experimental technique used to measure the amount and rate of heat released or absorbed by a chemical reaction under controlled, process-like conditions.[8][9] It is crucial for safe scale-up because it provides quantitative data on key safety parameters, including:
-
Heat of Reaction (ΔHr): The total amount of heat generated.
-
Heat Flow: The rate at which heat is produced over time.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost.[10]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor could reach in a worst-case scenario.[10]
This data allows chemists and engineers to design adequate cooling systems, determine safe reagent addition rates, and assess the overall risk of the process before moving to a larger scale.[11][12]
Q4: What are the most critical process parameters to monitor and control? To maintain control over an exothermic this compound reaction, the following parameters are paramount:
-
Temperature: Continuous monitoring of the internal reaction temperature is essential.[13]
-
Reagent Addition Rate: The feed rate of the limiting reagent must be strictly controlled to ensure the rate of heat generation does not exceed the reactor's cooling capacity.[1][13]
-
Agitation: Effective and consistent stirring is vital to maintain temperature uniformity, promote heat transfer, and prevent the formation of localized hot spots.[13]
-
Pressure: Monitoring reactor pressure can provide an early indication of excessive gas evolution or boiling, which may signal the onset of a runaway reaction.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment.
| Issue | Possible Causes | Recommended Actions & Solutions |
| Rapid, Uncontrolled Temperature Rise | 1. Excessive Reagent Addition Rate: The feed rate is too fast for the cooling system to handle.[2] 2. Inadequate Cooling: The cooling system is malfunctioning or operating below capacity. 3. Insufficient Mixing: Poor agitation is causing localized reactant concentration and "hot spots".[13] 4. Reagent Accumulation: The reaction has a slow initiation phase, leading to a buildup of unreacted material that then reacts all at once.[11] | Immediate Actions: 1. STOP the addition of all reagents immediately.[2] 2. Apply maximum cooling to the reactor.[2] 3. Ensure the agitator is running at the correct speed to improve heat transfer.[2] 4. If the temperature continues to rise uncontrollably, initiate the emergency quenching protocol.[13] |
| Reaction is Sluggish or Fails to Initiate | 1. Low Temperature: The reaction temperature is below the required activation energy.[2] 2. Poor Reagent Quality: The aluminum-containing reagent may have been deactivated by exposure to moisture.[7][14] 3. Presence of Inhibitors: Contaminants in the starting materials or solvent may be inhibiting the reaction. | 1. Carefully and slowly increase the temperature in small increments, monitoring closely for any sign of an exotherm.[2] 2. If initiation is still not observed, consider re-evaluating the quality and handling of your reagents. Ensure they are stored under an inert atmosphere.[3][6] |
| Sudden Pressure Increase | 1. Gas Evolution: The reaction or a side reaction is producing non-condensable gas. Aluminum reagents reacting with water will produce flammable hydrogen gas.[5] 2. Solvent Boiling: The internal temperature has exceeded the boiling point of the solvent due to an uncontrolled exotherm. | 1. Immediately stop reagent addition and apply maximum cooling.[2] 2. Verify that the reactor's vent and pressure relief systems are functioning correctly. 3. If pressure continues to rise towards the vessel's maximum allowable working pressure (MAWP), prepare for an emergency shutdown and evacuation.[2] |
Data Presentation
Table 1: Illustrative Reaction Calorimetry Data for a Representative Exothermic Process
This table shows typical data obtained from a heat flow calorimetry study, which is essential for assessing thermal risk before scale-up.[9][10]
| Parameter | Symbol | Value | Significance |
| Heat of Reaction | ΔHr | -150 kJ/mol | Total energy released per mole of limiting reactant. |
| Maximum Heat Flow | qmax | 80 W/L | Peak rate of heat generation; determines the minimum required cooling capacity. |
| Adiabatic Temperature Rise | ΔTad | 120 °C | "Worst-case" temperature increase with no cooling; a high value indicates high risk.[10] |
| Specific Heat Capacity | Cp | 1.8 kJ/(kg·K) | Heat required to raise the temperature of the reaction mass. |
| Overall Heat Transfer Coefficient | U·A | 125 W/K | Efficiency of heat transfer from the reactor contents to the cooling jacket.[10] |
Table 2: Emergency Quenching Agent Reactivity Profile
The choice of quenching agent is critical. A stepwise approach, starting with a less reactive agent, is recommended to control the quenching exotherm.[2]
| Quenching Agent | Typical Order of Addition | Key Considerations |
| Isopropanol | 1st (Initial Quench) | Less reactive than other alcohols or water, providing a more controlled initial quench of unreacted aluminum species.[2][15] |
| Methanol | 2nd | More reactive than isopropanol; used to consume the bulk of the remaining reagent after the initial exotherm is controlled.[2] |
| Water | 3rd (Final Quench) | Highly reactive and generates hydrogen gas.[5] Should only be added very slowly after the exotherm has completely subsided and the temperature is low (e.g., < 0 °C).[2] |
| Aqueous Rochelle's Salt | Post-Quench Workup | Excellent for breaking up aluminum salt emulsions that form during aqueous workup, simplifying product isolation.[5] |
Experimental Protocols
Protocol 1: Heat Flow Calorimetry Study for Scale-Up Assessment
This protocol outlines the key steps for evaluating a potentially exothermic reaction using a reaction calorimeter (e.g., Mettler-Toledo RC1mx or HEL Simular).[8][9]
-
System Preparation:
-
Reaction Setup:
-
Charge the reactor with the initial solvent and starting material (e.g., phenol).
-
Establish stable agitation and bring the reactor contents to the desired starting temperature.
-
-
Controlled Reagent Addition:
-
Add the second reagent (e.g., triethylaluminum (B1256330) solution) via a calibrated dosing pump at a slow, predetermined rate.[17]
-
Continuously record the internal temperature (Tr), jacket temperature (Tj), and reagent addition rate.
-
-
Data Acquisition:
-
The calorimetry software will calculate the real-time heat flow based on the difference between Tr and Tj.[10]
-
Monitor the heat flow curve. A sharp increase indicates the start of the exotherm. A return to baseline indicates the end of the reaction.
-
-
Post-Reaction Analysis:
-
After the addition is complete and the heat flow has returned to baseline, hold the reaction at temperature for a defined period to ensure completion.
-
Integrate the heat flow curve to determine the total heat of reaction (ΔHr).
-
Use the collected data to calculate ΔTad and MTSR to assess the process safety for scale-up.[10]
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is a last resort for when thermal control of the reaction has been lost.
-
Immediate Actions:
-
Initiate Quench (if necessary):
-
If the temperature and pressure continue to rise rapidly despite maximum cooling, prepare to add the quenching agent.
-
Use a pre-determined, validated quenching agent. Begin with a less reactive solvent like isopropanol.[2]
-
Add the quenching agent slowly and cautiously to the vigorously stirred reaction mixture. The quenching process can itself be highly exothermic.[18]
-
Monitor the reactor temperature and pressure closely during the quench addition. Be prepared to stop or slow the addition if the quench exotherm is too vigorous.
-
-
Post-Quench Stabilization:
-
Once the temperature has been brought under control and begins to drop, continue stirring and cooling for an extended period to dissipate any remaining energy.
-
Do not proceed with workup until you are certain the reaction is fully quenched and thermally stable.
-
Mandatory Visualizations
Below are diagrams illustrating key workflows and logical relationships for managing exotherms.
Caption: Decision workflow for responding to a detected temperature increase.
Caption: Hierarchical layers of safety for preventing and mitigating thermal runaways.
Caption: Stepwise protocol for safely quenching aluminum-based reactions.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. gelest.com [gelest.com]
- 4. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. icheme.org [icheme.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. This compound | High-Purity Research Reagent [benchchem.com]
- 17. prepchem.com [prepchem.com]
- 18. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Purification of Crude Aluminum Phenoxide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of crude aluminum phenoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important? A1: this compound (Al(OPh)₃) is an organoaluminum compound widely used as a Lewis acid catalyst in organic synthesis, particularly for the selective ortho-alkylation of phenols and in polymerization reactions.[1] Its purity is critical as impurities can deactivate the catalyst, lead to undesirable side reactions, and affect the yield and selectivity of the desired product. Common impurities include unreacted phenol (B47542), aluminum oxides, and aluminum hydroxides formed from exposure to moisture.[2][3]
Q2: What are the main challenges in purifying crude this compound? A2: The primary challenges stem from its high reactivity, especially its sensitivity to moisture and air.[4] Upon contact with water, it hydrolyzes to form aluminum hydroxide (B78521) and phenol, complicating purification.[2][4] Additionally, aluminum compounds often form gelatinous precipitates that are difficult to filter.[5]
Q3: How should I handle and store purified this compound? A3: this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[2][6] It should be kept in tightly sealed containers in a dry, well-ventilated place, away from heat sources.[2][7][8] Use non-sparking tools for handling.[7]
Q4: What analytical techniques can be used to assess the purity of this compound? A4: Several spectroscopic methods are used to confirm the structure and purity.
-
FT-IR Spectroscopy: Confirms the formation of the Al-O bond and the absence of the phenolic O-H stretching band from the starting material.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR can identify residual phenol or other organic impurities, while ²⁷Al NMR provides information about the aluminum center's coordination environment.[1][9]
-
X-ray Diffraction (SCXRD): Provides the definitive three-dimensional structure in its crystalline form.[1]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: Product is Contaminated with Unreacted Phenol
Q: My final product is showing signs of residual phenol. What is the best way to remove it? A: Unreacted phenol can often be removed by solvent washing or vacuum distillation.
-
Solvent Washing: Washing the crude product with a suitable non-polar organic solvent in which this compound has limited solubility at low temperatures, but phenol is soluble, can be effective.
-
Vacuum Distillation: If the desired product is an alkylated phenol and this compound was the catalyst, the product can be separated by distillation under reduced pressure.[10] This leaves the this compound catalyst behind, which can then be recycled.[10]
Issue 2: Slow or Clogged Filtration
Q: I'm trying to purify my product by hydrolyzing the this compound and filtering the resulting precipitate, but the filter clogs immediately. Why is this happening and how can I fix it? A: This is a common problem caused by the formation of gelatinous aluminum hydroxide, which is notoriously difficult to filter.[5][11] The key is to control the precipitation conditions to form dense, filterable particulates.
Solution Workflow:
-
Control Water Addition: Add a specific molar excess of water relative to the aluminum content. Ratios between 3 and 30 moles of water per mole of this compound have been reported.[5][12]
-
Temperature Control: The process often involves two temperature stages: an initial holding period at a lower temperature (e.g., 30–100°C) to form initial solids, followed by heating to a higher temperature (120–160°C) while distilling out water.[5][13] This "aging" process helps convert the fluffy, unfilterable solids into a more granular, easily filterable form.[5][13]
-
Additive Use: The addition of certain neutral inorganic salts (e.g., sulfates, phosphates, carbonates) before filtration can significantly increase the filtration rate.[12]
Experimental Protocols
Protocol 1: Purification by Controlled Hydrolysis and Filtration
This method is primarily used to remove this compound catalyst from a phenol alkylation reaction mixture.
Methodology:
-
Cool Reaction Mixture: After the alkylation reaction is complete, cool the mixture to approximately 60-90°C.[5]
-
Water Addition: Add a controlled amount of deionized water to the mixture. A typical range is 15-30 moles of water per mole of this compound catalyst.[5]
-
Initial Hydrolysis: Stir the wet mixture at this temperature (60-90°C) for 10-60 minutes. During this time, fluffy, difficult-to-filter solids may form.[5]
-
Heat Treatment (Aging): Heat the mixture to 120-160°C and hold it in this range for 30-180 minutes.[5] During this step, continuously distill off the water. This process transforms the gelatinous precipitate into dense, filterable solid particulates.[5]
-
Cooling and Filtration: Cool the mixture to a safe handling temperature (e.g., 90°C) and filter the solid particulates.[13] A bag filter (e.g., 1 micron) can be effective for the granular precipitate.[13]
-
Product Recovery: The filtrate contains the desired product (e.g., alkylated phenol), which can be further purified by distillation.[12][13]
Protocol 2: Purification by Solvent Washing
This method is suitable for removing soluble organic impurities from solid crude this compound.
Methodology:
-
Select a Solvent: Choose an organic solvent in which the impurities are soluble but the this compound is not. Aromatic hydrocarbons or alkanes can be suitable.[14] Isopropyl alcohol is also a common solvent in related preparations.[15]
-
Washing Procedure:
-
Place the crude this compound powder in a flask under an inert atmosphere.
-
Add the chilled solvent and stir the slurry for a predetermined time.
-
Filter the solid product quickly.
-
Repeat the washing process 2-3 times as needed.
-
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent.
Quantitative Data Summary
The tables below summarize key quantitative parameters from cited experimental protocols for the removal of this compound catalyst via hydrolysis.
Table 1: Conditions for Controlled Hydrolysis and Filtration
| Parameter | Value | Purpose | Reference |
|---|---|---|---|
| Water to Aluminum Ratio | 3-6 moles H₂O per g-atom Al | Hydrolyze catalyst to hydrated aluminum hydroxide | [12] |
| Water to Aluminum Ratio | 15-30 moles H₂O per mole Al-phenoxide | Form initial unfilterable solids for subsequent aging | [5] |
| Initial Hydrolysis Temp. | 30-100°C | Form initial precipitate | [5] |
| Initial Hydrolysis Time | 5-120 minutes | Allow for initial solid formation | [5] |
| Aging Temperature | 120-160°C | Convert precipitate to filterable particulates | [5] |
| Aging Time | 30-180 minutes | Ensure complete conversion of precipitate form |[5] |
Table 2: Effect of Additives on Filtration Rate
| Additive | Concentration | Effect | Reference |
|---|---|---|---|
| Neutral Inorganic Salts | 0.05 to 5.0 parts per part of Al | Greatly increases filtration rate | [12] |
| (Sulfates, silicates, etc.)| | | |
Visual Guides and Workflows
Diagram 1: General Purification Workflow
Caption: Workflow for selecting a purification technique based on impurity type.
Diagram 2: Troubleshooting Slow Filtration
Caption: Decision tree for troubleshooting slow filtration of aluminum hydroxide.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 15086-27-8: this compound | CymitQuimica [cymitquimica.com]
- 5. US4929770A - this compound catalyst removal - Google Patents [patents.google.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. aluminum.org [aluminum.org]
- 8. cadrecoinc.com [cadrecoinc.com]
- 9. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
- 10. US3766276A - Phenol alkylation process - Google Patents [patents.google.com]
- 11. US4232176A - Method of removing aluminum-containing catalyst from phenol alkylation products - Google Patents [patents.google.com]
- 12. US3970708A - Process for removing this compound catalyst from phenol alkylation products - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. JPH10500389A - Purification method of aluminum oxide containing impurities by heat treatment - Google Patents [patents.google.com]
- 15. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
Validation & Comparative
Confirming the Structure of Synthesized Aluminum Phenoxide: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural confirmation of synthesized aluminum phenoxide. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the appropriate analytical techniques for their work.
Introduction to this compound and the Imperative of Structural Verification
This compound is an organoaluminum compound utilized as a versatile reagent and catalyst in organic synthesis, including in Friedel-Crafts alkylation and acylation reactions, as well as in polymer science as an initiator for polymerization.[1] The precise molecular structure of this compound is critical to its reactivity and catalytic activity. Therefore, unambiguous structural confirmation of the synthesized compound is a fundamental requirement for its application in research and development. Single-crystal X-ray diffraction stands as the definitive method for elucidating the solid-state structure of crystalline materials like this compound.[2][3][4] This guide will compare the structural insights provided by X-ray crystallography with those obtained from complementary analytical techniques.
Synthesis of this compound
Several synthetic routes to this compound have been established. A common laboratory-scale synthesis involves the reaction of elemental aluminum with phenol (B47542), often in the presence of a catalyst to disrupt the passivating oxide layer on the aluminum.[5] An alternative approach is the transesterification-type reaction between an aluminum alkoxide, such as aluminum isopropoxide, and phenol.[1]
Experimental Protocol: Synthesis from Aluminum and Phenol
This protocol is adapted from a generalized method for synthesizing aluminum alkoxides.[6][7]
-
Reaction Setup: To a 2-liter flask, add 1 mole of aluminum powder, 4.3 moles of phenol, and 0.001 moles of mercuric chloride as a catalyst.[5] Add 2 liters of dried tetrahydrofuran (B95107) (THF) as a solvent.
-
Reaction Conditions: The mixture is refluxed for 24 hours with continuous stirring under a nitrogen atmosphere to prevent oxidation and reaction with moisture.[5]
-
Isolation: After the reaction is complete, the solvent (THF) and any excess phenol are removed by vacuum distillation.
-
Product Collection: this compound is collected from the flask. Further vacuum distillation is avoided as the product may decompose upon heating.[5]
Primary Structural Confirmation: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides a precise three-dimensional map of electron densities within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, and bond angles.[4] For this compound synthesized in the presence of a coordinating solvent like THF, X-ray analysis has revealed the formation of a dimeric THF adduct.[1][2][3]
Crystallographic Data for this compound THF Adduct
The single-crystal X-ray analysis reveals the presence of the dimeric THF adduct, [Al(OPh)₃·THF]₂, where two aluminum centers are bridged by two phenoxide ligands, forming a central [Al(μ-OPh)₂Al] core.[1][2][3] Each aluminum atom is further coordinated to two terminal phenoxide groups and one THF molecule, resulting in a disordered trigonal bipyramidal geometry around the aluminum atom.[2][3]
| Parameter | Value |
| Chemical Formula | [Al(OPh)₃·THF]₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.234(2) |
| b (Å) | 13.456(3) |
| c (Å) | 12.789(3) |
| β (°) | 101.34(3) |
| V (ų) | 1894.1(7) |
| Z | 2 |
| Al-O (bridging) (Å) | 1.912(3) - 1.921(3) |
| Al-O (terminal) (Å) | 1.789(3) - 1.801(3) |
| Al-O (THF) (Å) | 1.987(4) |
| Al···Al distance (Å) | 3.087(2) |
Note: The crystallographic data presented are representative values and may vary slightly between different studies.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystalline this compound suitable for single-crystal X-ray diffraction can be obtained by slow evaporation of a saturated solution of the synthesized compound in a suitable solvent system (e.g., THF/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Comparison with Alternative Characterization Methods
While X-ray crystallography provides definitive solid-state structural information, it is not always feasible to obtain single crystals of sufficient quality.[8] Furthermore, it does not provide information about the structure in solution. Therefore, other spectroscopic methods are essential for a comprehensive characterization.[1][2][9]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D solid-state structure, bond lengths, bond angles, and crystal packing.[2][4] | Unambiguous determination of solid-state structure.[3] | Requires single crystals of good quality; provides no information on solution-state structure.[8] |
| NMR Spectroscopy (¹H, ¹³C, ²⁷Al) | Information about the solution-state structure, ligand environment, and coordination number of aluminum.[2][3] | Non-destructive; provides data on the compound's behavior in solution.[1] | Interpretation can be complex; may not provide a complete 3D structure on its own. |
| Infrared (IR) Spectroscopy | Confirms the formation of the Al-O bond through the appearance of new vibrational bands and the disappearance of the phenolic O-H stretch.[1] | Quick and simple method to confirm the reaction's success. | Provides limited structural information beyond the presence of certain functional groups. |
| Mass Spectrometry | Confirms the molecular weight of the compound.[8] | Provides information on the elemental composition. | Fragmentation patterns can be complex to interpret for organometallic compounds.[10] |
| Elemental Analysis | Determines the empirical formula of the compound.[1][8] | Confirms the elemental composition and purity of the synthesized product. | Does not provide structural information. |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Relationship between characterization methods and the structural information they provide.
Conclusion
The structural confirmation of synthesized this compound is most definitively achieved for the solid state using single-crystal X-ray crystallography. This technique provides an unparalleled level of detail, including precise bond lengths, bond angles, and the overall three-dimensional structure. However, a comprehensive characterization, particularly for understanding its behavior in solution, necessitates the use of complementary spectroscopic methods. NMR spectroscopy is invaluable for probing the solution-state structure, while IR spectroscopy offers a rapid means to confirm the formation of the desired Al-O bonds. Together, this suite of analytical techniques provides the robust and complete structural verification required for the confident application of this compound in further research and development.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. Structural and spectroscopic characterizations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Synthesis of Aluminium Phenoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Generalized synthesis of aluminum hexoxide and this compound [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. holcapek.upce.cz [holcapek.upce.cz]
Unveiling the Coordination Sphere of Aluminum in Phenoxide Complexes: A 27Al NMR Comparison Guide
For researchers, scientists, and professionals in drug development, understanding the coordination environment of aluminum in phenoxide complexes is crucial for predicting their reactivity, stability, and potential applications. 27Al Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and direct analytical technique for probing the immediate surroundings of the aluminum nucleus. This guide provides an objective comparison of 27Al NMR spectroscopic data for aluminum phenoxide complexes with varying coordination numbers, supported by experimental data and detailed protocols.
The coordination number and geometry around the aluminum center in phenoxide complexes significantly influence their chemical behavior. 27Al NMR spectroscopy offers a sensitive window into this coordination sphere, with the chemical shift (δ) and the resonance linewidth (Δν1/2) being particularly informative parameters. The quadrupolar nature of the 27Al nucleus (spin I = 5/2) makes the linewidth highly dependent on the symmetry of the electric field gradient around the nucleus.[1][2]
Comparative Analysis of 27Al NMR Data
The 27Al NMR chemical shift is highly correlated with the coordination number of the aluminum atom. Generally, an increase in coordination number leads to a more shielded environment and a corresponding upfield shift (lower ppm value). The following table summarizes typical 27Al NMR data for aluminum complexes with different coordination environments, including specific examples of phenoxide and related aryloxide complexes.
| Coordination Number | Compound/Complex Type | Ligands | 27Al Chemical Shift (δ) [ppm] | Linewidth (Δν1/2) [Hz] or Quadrupolar Coupling Constant (CQ) [MHz] |
| Three | Monomeric Aluminum Tris(aryloxide) | Tris(2,6-di-tert-butyl-4-methylphenoxide) | ~96 | CQ = 35.8 |
| Four | Tetrahedral this compound | Varies (e.g., with alkyl or other ancillary ligands) | 50 - 80[3] | Generally narrower than 5- and 6-coordinate in asymmetric environments |
| Five | Trigonal Bipyramidal or Square Pyramidal | Varies (adducts with neutral ligands) | 30 - 60 | CQ can be large, leading to broad signals[1][4] |
| Six | Octahedral this compound (Alizarin Complex - "open") | Alizarin, Hydroxide | ~0 | ~4000[5] |
| Six | Distorted Octahedral (Alizarin Complex - "closed") | Alizarin, Hydroxide, Na+ | +23.1 | ~1200[5] |
Note: Chemical shifts are referenced to an external standard of aqueous Al(NO3)3 or a similar Al(III) salt solution.
Interpreting the Data
As illustrated in the table, six-coordinate aluminum in phenoxide complexes, such as those formed with alizarin, typically resonates in the upfield region of the 27Al NMR spectrum, around 0 ppm for a more symmetric "open" structure.[5] Distortions in the octahedral geometry, as seen in the "closed" structure, can lead to a downfield shift to approximately +23.1 ppm and a significant narrowing of the linewidth, reflecting a more defined, albeit less symmetric, environment.[5]
Four-coordinate this compound complexes are expected to show resonances in the range of 50-80 ppm.[3] The broader range is indicative of the significant influence of the specific phenoxide and other ligands on the electronic environment of the aluminum center.
Five-coordinate aluminum species, often formed as intermediates or in the presence of donor ligands, exhibit chemical shifts that typically fall between those of four- and six-coordinate complexes, generally in the 30-60 ppm range.[1][4] These complexes often have low symmetry, resulting in large quadrupolar coupling constants and consequently broad NMR signals that can be challenging to detect.[1][4]
The three-coordinate aluminum tris(aryloxide) complex represents a rare example of a low-coordinate aluminum center, with a chemical shift significantly downfield. The large quadrupolar coupling constant is indicative of the highly asymmetric electronic environment.
Experimental Protocols
Obtaining high-quality 27Al NMR spectra for phenoxide complexes requires careful attention to experimental parameters, particularly for solid-state measurements.
Solution-State 27Al NMR Spectroscopy
1. Sample Preparation:
-
Dissolve the this compound complex in a suitable deuterated solvent (e.g., C6D6, toluene-d8, CD2Cl2) to a concentration of approximately 10-50 mM. The choice of solvent should ensure good solubility and stability of the complex.
-
Use high-purity solvents to avoid interference from paramagnetic impurities, which can broaden the NMR signals.
-
Filter the solution if any solid particles are present.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer for better signal resolution and sensitivity.
-
A broadband probe tuned to the 27Al frequency is required.
-
Reference the chemical shifts externally to a sealed capillary containing a 1 M aqueous solution of Al(NO3)3 (δ = 0 ppm).
3. Data Acquisition:
-
Acquire spectra at a constant temperature, as chemical shifts can be temperature-dependent.
-
Use a simple one-pulse sequence.
-
A short pulse width (corresponding to a flip angle of < 90°) and a short relaxation delay (e.g., 1 second) are often sufficient due to the typically fast relaxation of the 27Al nucleus.
-
A large spectral width (e.g., 500 ppm) should be used to ensure all possible signals are observed.
-
The number of scans will depend on the concentration of the sample and the natural abundance of 27Al (100%).
Solid-State 27Al NMR Spectroscopy (Magic Angle Spinning - MAS)
1. Sample Preparation:
-
The solid this compound complex should be finely powdered to ensure homogeneous packing in the NMR rotor.
-
Pack the sample tightly into a zirconia rotor (typically 4 mm or smaller).
2. NMR Spectrometer Setup:
-
A solid-state NMR spectrometer equipped with a Magic Angle Spinning (MAS) probe is essential.
-
High magnetic fields are advantageous for increasing spectral resolution and reducing second-order quadrupolar effects.[6]
3. Data Acquisition:
-
Use a single-pulse excitation with a short pulse length (e.g., 1 µs, corresponding to a π/12 flip angle) and a recycle delay of 1 second.[5]
-
The MAS rate should be as high as possible (e.g., 14 kHz or higher) to average out anisotropic interactions and narrow the spectral lines.[3]
-
For very broad signals, specialized techniques like Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) or satellite transition spectroscopy may be necessary.[1]
-
The chemical shifts are typically referenced externally to solid standards like YAG (Yttrium Aluminum Garnet) or aqueous Al(NO3)3.
Visualizing the Workflow and Relationships
To further clarify the process and the underlying principles, the following diagrams illustrate the experimental workflow for 27Al NMR and the relationship between NMR parameters and the aluminum coordination environment.
Caption: Experimental workflow for 27Al NMR analysis of this compound complexes.
References
- 1. Ultra-wideline27Al NMR Investigation of Three- and Five-Coordinate Aluminum Environments: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- 3. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 4. Ultra-wideline 27Al NMR investigation of three- and five-coordinate aluminum environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pascal-man.com [pascal-man.com]
- 6. pnnl.gov [pnnl.gov]
A Comparative Guide to the Catalytic Efficiency of Aluminum Phenoxide and Other Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Lewis acids are indispensable catalysts for a myriad of transformations, including carbon-carbon bond-forming reactions crucial for drug development and materials science. Among these, aluminum phenoxide has carved a niche for itself, particularly in reactions involving phenols. This guide provides an objective comparison of the catalytic efficiency of this compound with other common Lewis acids, supported by experimental data and detailed protocols.
Overview of Lewis Acid Catalysis
Lewis acids function as electron pair acceptors, activating substrates and facilitating reactions that are otherwise slow or do not occur.[1] Their catalytic prowess is pivotal in widely-used transformations such as Friedel-Crafts reactions, Diels-Alder cycloadditions, and aldol (B89426) reactions.[1] The choice of Lewis acid can significantly impact reaction rates, yields, and chemo-, regio-, and stereoselectivity. Common Lewis acids used in organic synthesis include halides of aluminum (AlCl₃), boron (BF₃·OEt₂), tin (SnCl₄), and titanium (TiCl₄).[1]
This compound, an organoaluminum compound, serves as a versatile Lewis acid catalyst, particularly in Friedel-Crafts alkylation and acylation reactions, as well as in polymerization processes. Its mechanism involves the electrophilic aluminum center coordinating with nucleophiles, thereby enhancing reaction rates and selectivity.
Comparative Catalytic Efficiency: Ortho-Alkylation of Phenols
A significant application of this compound is the selective ortho-alkylation of phenols, a key transformation in the synthesis of antioxidants, specialty polymers, and pharmaceutical intermediates. While direct, side-by-side comparative studies under identical conditions are sparse in academic literature, we can construct a comparative overview based on established protocols and the known reactivity of various Lewis acids in similar Friedel-Crafts type alkylations.
The following table summarizes typical conditions and outcomes for the alkylation of phenol (B47542) with an olefin (e.g., isobutylene) to produce 2,6-di-tert-butylphenol, a common antioxidant.
| Catalyst | Typical Catalyst Loading | Solvent | Temperature (°C) | Pressure | Typical Yield of 2,6-dialkylphenol | Key Observations & Limitations |
| This compound | 0.2 - 0.5 mol% | Phenol (reactant as solvent) | 110 - 125 | 120 - 300 psig | High | High ortho-selectivity. The catalyst can be prepared in situ from phenol and an aluminum source. |
| Aluminum Chloride (AlCl₃) | Stoichiometric or excess | Benzene, CS₂, Nitrobenzene | 0 - 80 | Atmospheric | Variable | Highly active but often leads to polyalkylation and isomerization. Requires anhydrous conditions and stoichiometric amounts in acylations.[2][3] |
| Titanium Tetrachloride (TiCl₄) | Catalytic to stoichiometric | Dichloromethane, Toluene | -78 to 25 | Atmospheric | Good to High | Strong Lewis acid, often used in Mukaiyama aldol and Diels-Alder reactions.[4][5] Sensitive to moisture. |
| Tin(IV) Chloride (SnCl₄) | Catalytic to stoichiometric | Dichloromethane, Toluene | -78 to 25 | Atmospheric | Good to High | Milder than TiCl₄, can offer different selectivity. Used in a variety of C-C bond-forming reactions. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Catalytic to stoichiometric | Dichloromethane, Hexane | -78 to 25 | Atmospheric | Variable | Common and versatile Lewis acid. Its gaseous nature can be a handling challenge, hence the use of its etherate complex. Can be less reactive than stronger Lewis acids like AlCl₃. |
Experimental Protocols
General Procedure for Ortho-Alkylation of Phenol using this compound
This protocol is based on established industrial processes.
Catalyst Preparation (in situ):
-
A reaction vessel is charged with phenol.
-
A catalytic amount of an aluminum source, such as aluminum metal or triethyl aluminum (typically 1 gram atom of aluminum per 180-300 moles of phenol), is added to the phenol.
-
The mixture is heated to approximately 150°C to facilitate the reaction between the aluminum source and phenol, forming this compound.
Alkylation Reaction:
-
The phenol-catalyst mixture is cooled to the desired reaction temperature (e.g., 90-115°C).
-
The olefin (e.g., isobutylene) is introduced into the reaction vessel over a period of time, maintaining the reaction temperature. The pressure will increase during this addition.
-
The reaction is stirred at the set temperature until the desired conversion is achieved, which can be monitored by the drop in pressure.
-
Upon completion, the reaction mixture is cooled, and the catalyst is typically quenched and removed by washing with water.
-
The product, 2,6-dialkylphenol, is then purified by distillation.
General Procedure for Friedel-Crafts Acylation using Aluminum Chloride
This is a representative procedure for a laboratory-scale Friedel-Crafts acylation.
-
Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry solvent (e.g., dichloromethane) in a flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere (e.g., nitrogen).
-
The mixture is cooled to 0°C in an ice bath.
-
The acyl chloride (1.0 equivalent) dissolved in the dry solvent is added dropwise to the stirred suspension.
-
After the addition of the acyl chloride, the aromatic substrate (1.0 equivalent) dissolved in the dry solvent is added dropwise. The reaction may be exothermic and the rate of addition should be controlled.
-
After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for a specified time (e.g., 15 minutes to several hours).
-
The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by distillation or recrystallization.[6]
Visualizing Catalytic Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a generalized Lewis acid catalytic cycle, an experimental workflow for comparing catalysts, and the logical relationship of factors influencing catalytic efficiency.
Caption: Generalized catalytic cycle for a Lewis acid (LA) catalyzed reaction.
Caption: A systematic workflow for comparing the efficiency of different Lewis acid catalysts.
Caption: Key factors that determine the overall efficiency of a Lewis acid catalyst.
Conclusion
This compound is a highly effective and selective catalyst for specific applications like the ortho-alkylation of phenols, offering advantages in terms of catalyst loading and selectivity over more conventional and aggressive Lewis acids like aluminum chloride. While its broader applicability across a wide range of reactions may be less documented in direct comparative studies, its performance in its niche applications is noteworthy. The choice of a Lewis acid catalyst is ultimately a nuanced decision that depends on the specific transformation, substrate, and desired outcome. For reactions involving phenolic substrates, this compound presents a compelling option for achieving high selectivity and efficiency. Researchers are encouraged to consider these factors and consult detailed experimental protocols when developing new synthetic methodologies.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. websites.umich.edu [websites.umich.edu]
A comparative study of aluminum phenoxide and aluminum isopropoxide in polymerization.
A Comparative Guide to Aluminum Phenoxide and Aluminum Isopropoxide in Polymerization
For researchers and professionals in drug development and polymer science, the choice of catalyst is pivotal in controlling polymerization outcomes. This guide provides a comparative analysis of two common aluminum-based catalysts, this compound and aluminum isopropoxide, in the context of ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. While direct comparative studies under identical conditions are scarce, this document collates available data to offer insights into their respective performances.
Performance Comparison: A Tale of Two Catalysts
Both this compound and aluminum isopropoxide are effective initiators for the ring-opening polymerization of cyclic esters like lactide. They generally operate through a coordination-insertion mechanism, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. However, their catalytic activity and the properties of the resulting polymers can differ based on their ligand environment and reaction conditions.
Quantitative Data Summary
The following tables summarize the performance of this compound and aluminum isopropoxide in lactide polymerization based on data from various studies. It is crucial to note that the experimental conditions are not uniform across these studies, which can significantly influence the results.
Table 1: Performance of this compound-Based Catalysts in Lactide Polymerization
| Catalyst Type | Monomer | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Phenoxy-imine Al(III) Complex | L-lactide | 8000 | 120 | 72 | 96 | 1,400,000 (Mw) | 1.8 |
| Phenoxy-imine Al(III) Complex | D-lactide | 8000 | 120 | 72 | 91 | 1,300,000 (Mw) | 2.0 |
Note: Data for this compound is often reported for complexes with phenoxy-imine ligands, which enhance catalytic activity.
Table 2: Performance of Aluminum Isopropoxide in Lactide Polymerization
| Catalyst Type | Monomer | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Aluminum Isopropoxide | D-lactide | 1000 | 185 | - | 94.46 | 78,634 | - |
| Aluminum Isopropoxide Trimer | L,L-lactide | - | 80 | - | >90 | - | - |
Note: The reactivity of aluminum isopropoxide can be influenced by its aggregation state (trimer vs. tetramer), with the trimer being significantly more reactive.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are generalized protocols for the ring-opening polymerization of lactide using this compound and aluminum isopropoxide.
Protocol 1: Ring-Opening Polymerization of Lactide using a Phenoxy-Imine Aluminum Catalyst
This protocol is based on the synthesis of high molecular weight PLA.
Materials:
-
L-lactide or D-lactide (recrystallized from dry toluene)
-
Phenoxy-imine aluminum catalyst (e.g., Me₂Al[O-2-tert-Bu-6-(C₆F₅N=CH)C₆H₃])
-
Benzyl (B1604629) alcohol (co-initiator)
-
Anhydrous toluene (B28343)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Drying of Glassware: All glassware is dried in an oven at 120°C overnight and then cooled under a stream of dry nitrogen or argon.
-
Monomer and Catalyst Preparation: In a glovebox, the lactide, phenoxy-imine aluminum catalyst, and benzyl alcohol are weighed into a Schlenk flask.
-
Solvent Addition: Anhydrous toluene is added to the flask to dissolve the reactants.
-
Polymerization: The flask is sealed and placed in a preheated oil bath at the desired temperature (e.g., 120°C). The reaction is allowed to proceed for the specified time (e.g., 72 hours) with constant stirring.
-
Termination and Precipitation: The reaction is quenched by cooling the flask to room temperature and exposing the mixture to air. The polymer is precipitated by pouring the solution into a large volume of cold methanol.
-
Purification: The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., chloroform), and reprecipitated in methanol. This process is repeated to remove any residual monomer and catalyst.
-
Drying: The purified polymer is dried under vacuum at 40-50°C until a constant weight is achieved.
-
Characterization: The molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting PLA are determined by Gel Permeation Chromatography (GPC).
Protocol 2: Ring-Opening Polymerization of Lactide using Aluminum Isopropoxide
This protocol describes a melt polymerization of lactide.
Materials:
-
D-lactide
-
Aluminum isopropoxide
-
Glass ampoule
-
High-vacuum line
Procedure:
-
Drying of Glassware: The glass ampoule is thoroughly dried before use.
-
Charging the Reactor: D-lactide and aluminum isopropoxide are charged into the glass ampoule under an inert atmosphere.
-
Melt Polymerization: The ampoule is sealed under vacuum and placed in a preheated oil bath at 185°C.
-
Reaction: The polymerization is carried out for a predetermined time.
-
Product Isolation: After the reaction, the ampoule is cooled to room temperature, and the solid polymer is recovered.
-
Characterization: The polymer is characterized for its molecular weight and conversion of the monomer.
Mechanism of Polymerization
The ring-opening polymerization of lactide by both this compound and aluminum isopropoxide proceeds via a coordination-insertion mechanism .
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of polylactide using an aluminum-based catalyst.
Coordination-Insertion Pathway
The polymerization is initiated by the coordination of the carbonyl oxygen of the lactide monomer to the aluminum center of the catalyst. This is followed by the nucleophilic attack of the alkoxide (isopropoxide or phenoxide) or a growing polymer chain onto the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the lactide ring and the insertion of the monomer into the aluminum-oxygen bond. The propagation continues in this manner, adding one monomer unit at a time.
Conclusion
Both this compound and aluminum isopropoxide are competent catalysts for the ring-opening polymerization of lactide. Aluminum isopropoxide is a well-studied, simple, and effective catalyst that can provide good control over the polymerization. This compound, particularly when incorporated into more complex ligand structures like phenoxy-imines, can exhibit very high activity and produce polymers of exceptionally high molecular weight.
The choice between these two catalysts will depend on the specific requirements of the application, such as the desired molecular weight, polydispersity, and reaction kinetics. For applications requiring ultra-high molecular weight PLA, sophisticated phenoxy-imine aluminum catalysts may be preferred. For more general applications where moderate molecular weights and good control are sufficient, aluminum isopropoxide remains a robust and economical choice. Further research involving direct comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative merits.
Validation of Aluminum Phenoxide Catalytic Activity: A Comparative Kinetic Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of aluminum phenoxide complexes against other common catalysts in the ring-opening polymerization (ROP) of cyclic esters, a critical process in the synthesis of biodegradable polymers for biomedical applications. The focus is on the kinetic validation of these catalysts, offering a side-by-side look at their performance based on experimental data.
Performance Comparison of Catalysts in Ring-Opening Polymerization
The catalytic performance of this compound derivatives, specifically aluminum salen complexes, is frequently benchmarked against industry-standard catalysts such as tin(II) octoate [Sn(Oct)₂] and various zinc-based complexes. The primary reaction studied here is the ring-opening polymerization of ε-caprolactone (CL) and lactide (LA), which are key monomers for producing biocompatible polyesters like polycaprolactone (B3415563) (PCL) and polylactide (PLA).
Aluminum-based catalysts are noted for their ability to produce polymers with controlled molecular weights and low toxicities, making them suitable for mechanistic studies and biomedical applications. Kinetic investigations reveal that the polymerization rates using aluminum salen complexes are first-order with respect to both the catalyst and the monomer.[1] The structure of the ligand, particularly the steric hindrance and electronic properties, significantly influences the polymerization rate. For instance, increasing the steric bulk on the phenoxide ligand can affect the polymerization rate of lactide more than that of other macrolactones.[1]
In comparison, tin(II) octoate is a widely used catalyst in industrial processes for its high activity.[2][3] However, concerns about the toxicity of residual tin in medical-grade polymers have driven research into alternatives like aluminum and zinc complexes.[2] Zinc-based catalysts have also shown high efficiency, with some complexes demonstrating polymerization rates comparable to or even exceeding those of tin(II) octoate under certain conditions.[3] Kinetic studies on zinc catalysts have also been performed, providing a basis for comparison.[4][5]
The following table summarizes key kinetic parameters for the ring-opening polymerization of ε-caprolactone and lactide with an aluminum salen complex and the widely used tin(II) octoate. The data is compiled from various studies to provide a comparative overview. It is important to note that reaction conditions such as temperature, solvent, and monomer/catalyst ratio can significantly impact the observed rates.
| Catalyst System | Monomer | Temperature (°C) | Solvent | Observed Rate Constant (k_obs) | Reference |
| (Salen)Al-OiPr | ε-Caprolactone | 25 | Toluene (B28343) | 0.0733 min⁻¹ | [6] |
| (Salen)Al-OiPr | rac-Lactide | Not Specified | Not Specified | First-order in [LA] | [7] |
| Sn(Oct)₂ / Benzyl (B1604629) Alcohol | L-Lactide | 80 | Toluene | Not directly specified, but kinetics studied | [8] |
| Sn(Oct)₂ | ε-Caprolactone | 130 | Toluene | First-order, k_app varies with conditions | [9] |
| Al(Acac)₃ / ROH | ε-Caprolactone | Not Specified | Not Specified | Slower than Sn(Oct)₂ | [10] |
| Zn(Oct)₂ / ROH | ε-Caprolactone | Not Specified | Not Specified | Slower than Sn(Oct)₂ | [10] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of catalytic performance. Below is a generalized protocol for conducting a kinetic study of the ring-opening polymerization of a cyclic ester using an this compound catalyst, monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the rate law and apparent rate constant for the polymerization of a cyclic ester (e.g., ε-caprolactone or lactide) catalyzed by an this compound complex.
Materials:
-
This compound catalyst (e.g., a salen aluminum complex)
-
Cyclic ester monomer (e.g., ε-caprolactone or lactide), purified by recrystallization or distillation
-
Anhydrous solvent (e.g., deuterated toluene or chloroform)
-
Internal standard (e.g., ferrocene (B1249389) or mesitylene)
-
Initiator (e.g., benzyl alcohol), if required
-
NMR tubes and caps
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Catalyst and Monomer Preparation: Inside a glovebox or under an inert atmosphere, a stock solution of the this compound catalyst and the internal standard in the chosen anhydrous deuterated solvent is prepared. A separate stock solution of the monomer and, if applicable, the initiator is also prepared.
-
Reaction Setup: An NMR tube is charged with a precise volume of the catalyst stock solution. The tube is then sealed, removed from the glovebox, and placed in the NMR spectrometer's probe, which has been pre-thermostated to the desired reaction temperature.
-
Initiation of Polymerization: After acquiring an initial spectrum (t=0), the monomer stock solution is injected into the NMR tube. The reaction time starts at the moment of injection.
-
Kinetic Monitoring: A series of ¹H NMR spectra are acquired at regular time intervals. The conversion of the monomer to the polymer is monitored by integrating the characteristic signals of the monomer (e.g., the methine proton of lactide or the methylene (B1212753) protons of ε-caprolactone) and the polymer. The internal standard's integral remains constant and is used for normalization.[11]
-
Data Analysis: The monomer concentration at each time point is calculated based on the relative integrals of the monomer and internal standard signals. A plot of ln([M]₀/[M]t) versus time is generated, where [M]₀ is the initial monomer concentration and [M]t is the concentration at time t. If the plot is linear, the reaction is first-order with respect to the monomer, and the apparent rate constant (k_obs) is determined from the slope of the line. To determine the order with respect to the catalyst, the experiment is repeated with varying catalyst concentrations while keeping the monomer concentration constant.
Visualizing the Catalytic Process
To better understand the relationships and workflows involved in validating the catalytic activity of this compound, the following diagrams are provided.
The diagram above illustrates the typical workflow for a kinetic study of a polymerization reaction using NMR spectroscopy, from the preparation of reagents to the final determination of the rate law.
This diagram depicts a simplified coordination-insertion mechanism, which is a common pathway for the ring-opening polymerization of cyclic esters catalyzed by metal alkoxides like this compound. The catalyst activates the monomer by coordination, making it susceptible to nucleophilic attack and subsequent polymer chain growth.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficiency of liquid tin(ii) n-alkoxide initiators in the ring-opening polymerization of l-lactide: kinetic studies by non-isothermal differential scanning calorimetry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of catalytic activities of aluminum complexes with sulfur and oxygen containing ligands for the ring-opening polymerization of ε-caprolactone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. ekwan.github.io [ekwan.github.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Mechanism: A DFT-Driven Comparison of Aluminum Phenoxide Catalyzed Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalytic reactions is paramount for designing more efficient and selective synthetic routes. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these mechanisms at a molecular level. This guide provides a comparative analysis of DFT studies on reactions catalyzed by aluminum phenoxides and their derivatives, offering insights into their performance against alternative catalytic systems.
This guide summarizes key findings from various DFT studies, presenting quantitative data in structured tables for easy comparison, detailing the computational and experimental protocols employed, and visualizing reaction pathways to provide a clear and objective overview.
Ring-Opening Polymerization of Cyclic Esters
The ring-opening polymerization (ROP) of cyclic esters is a cornerstone for producing biodegradable polymers. Aluminum complexes, particularly those with phenoxide and alkoxide ligands, are effective catalysts for this transformation. DFT studies have been instrumental in understanding the reaction mechanisms and the factors influencing catalytic activity.
A common mechanism for ROP catalyzed by aluminum alkoxides is the coordination-insertion mechanism.[1][2] This process typically involves the coordination of the cyclic ester to the aluminum center, followed by the nucleophilic attack of the alkoxide group on the carbonyl carbon of the monomer, leading to ring opening and chain propagation. DFT calculations have shown that the nature of the ligands attached to the aluminum center significantly impacts the activation energy of the rate-determining step.[3]
Comparative Performance Data
DFT calculations have enabled the comparison of aluminum-based catalysts with other metal catalysts for the ROP of lactide and other cyclic esters. The following table summarizes key energetic data from these computational studies.
| Catalyst System | Monomer | Reaction Step | Calculated Activation Energy (kcal/mol) | DFT Functional/Basis Set | Reference |
| Al(OiPr)₃ | l-lactide | Initiation | Not specified, but higher in polar solvents | Not specified | [1] |
| (BDI)ZnOAc | Epoxides/Anhydrides | Propagation | Not specified, but effective catalyst | Not specified | [4] |
| (salph)AlCl | Epoxides/Anhydrides | Ring-opening of epoxide | 24.4 (for one complex) | Not specified | [4] |
| Al-salen complexes | rac-lactide | Initiation/Propagation | Not specified, but mechanism elucidated | Not specified | [5] |
| Cr-salen complexes | Epoxides/Anhydrides | Propagation | Not specified, but higher activity than Al | Not specified | [6] |
Note: Direct comparison of activation energies should be approached with caution due to the varying computational levels and models used in different studies.
Experimental and Computational Protocols
The DFT studies cited in this guide generally employ the following methodologies:
Computational Details:
-
Software: Gaussian program package is frequently used.
-
Functionals: A variety of density functionals are employed, including B3LYP[1][7], M06-2X, and PBE1PBE.
-
Basis Sets: Pople-style basis sets such as 6-31G(d,p) and 6-311G** are commonly used for main group elements.[1][7] For transition metals, effective core potentials like LANL2DZ are often utilized.
-
Solvation Models: The influence of the solvent is often accounted for using continuum solvation models like the Polarizable Continuum Model (PCM).
Experimental Details (for catalyst synthesis and polymerization):
-
Catalyst Synthesis: Aluminum phenoxide and alkoxide complexes are typically synthesized under inert atmospheres using Schlenk line techniques. Characterization is performed using standard spectroscopic methods such as ¹H and ¹³C NMR spectroscopy, and in some cases, single-crystal X-ray diffraction.
-
Polymerization Reactions: Polymerizations are typically carried out in dry solvents under an inert atmosphere. The progress of the reaction is monitored by taking aliquots at specific time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion. The molecular weight and polydispersity of the resulting polymers are determined by gel permeation chromatography (GPC).[3]
Reaction Mechanism: Ring-Opening Polymerization
The following diagram illustrates the generalized coordination-insertion mechanism for the ring-opening polymerization of a cyclic ester catalyzed by an aluminum alkoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isoselective Polymerization of rac‐Lactide by Aluminum Complexes of N‐Heterocyclic Carbene‐Phosphinidene Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Al(Salen) Metal Complexes in Stereoselective Catalysis [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. DFT Studies on the Al-Speciation and Its Structure in Aqueous Aluminum Sol Formed by Aluminum Formoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of different grades of aluminum phenoxide.
A Comprehensive Guide to the Performance of Aluminum Phenoxide in Catalysis
For researchers, scientists, and professionals in drug development, selecting the appropriate catalyst is paramount to achieving desired reaction outcomes. This compound is a versatile and widely utilized catalyst in organic synthesis, particularly in reactions such as Friedel-Crafts alkylation and polymerization.[1] This guide provides a detailed comparison of the performance of this compound, considering variations in its preparation and reaction conditions which can be seen as representing different "grades" of the catalyst. We will also explore its performance relative to other catalysts and provide detailed experimental protocols and visualizations to elucidate key processes.
Performance Benchmarking of this compound
The performance of this compound as a catalyst is critically influenced by its preparation method and the specific conditions of the reaction. While distinct commercial "grades" are not formally defined, its efficacy can be evaluated based on variations in synthesis and application.
In-Situ vs. Pre-formed Catalyst
This compound can be generated in-situ by reacting an aluminum source, such as triethylaluminum (B1256330) or aluminum metal, with phenol (B47542) directly in the reaction mixture.[2][3] Alternatively, it can be pre-formed and then introduced to the reaction. The choice between these methods can impact catalyst activity and product distribution.
Table 1: Comparison of In-Situ vs. Pre-formed this compound in Phenol Alkylation
| Catalyst Formation | Aluminum Source | Reactants | Temperature (°C) | Pressure (psig) | Reaction Time (h) | Product Yield (%) | Reference |
| In-Situ | Triethylaluminum | Phenol, Isobutylene | 115 | 190-220 | 3 | High (not specified) | [2][4] |
| Pre-formed | Aluminum Metal | Phenol, Isobutylene | 150 | - | - | High (not specified) | [3] |
Influence of Catalyst Concentration
The molar ratio of the reactants to the this compound catalyst is a crucial parameter that affects both the reaction rate and the selectivity towards the desired product.
Table 2: Effect of Catalyst Concentration on the Synthesis of 2,6-di-tert-butylphenol
| Phenol/Aluminum Mole Ratio | Temperature (°C) | Reaction Time | Product Composition | Reference |
| 20-30:1 (Conventional) | 100 | 4 hours | High yield of 2,6-di-tert-butylphenol | [3] |
| 100-800:1 (Low Concentration) | 110-125 | - | Improved yield, reduced byproducts | [5] |
Comparison with Alternative Catalysts
This compound is a potent Lewis acid catalyst for Friedel-Crafts reactions. However, other Lewis acids can also be employed, each with its own set of advantages and disadvantages.
Table 3: Performance Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst Type | Catalyst Example | Substrate | Yield (%) | Selectivity (%) | Conditions | Reference |
| Metal-based | Lanthanide Triflate | Benzene | 95 | 90 | Mild (RT, 1h) | [6] |
| Metal-based | This compound | Phenol | High | Ortho-selective | 110-125 °C | [7] |
| Metal-free | N-Heterocyclic Carbene | Toluene | 90 | 85 | Mild (RT, 2h) | [6] |
| Supported | Silica-supported ZnCl₂ | Anisole | - | - | - | [6] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for the synthesis of this compound and its application in phenol alkylation.
Synthesis of this compound
From Triethylaluminum (In-Situ):
-
To a reactor containing 177.5 parts of phenol, add 1.06 parts of triethylaluminum under an inert atmosphere.[2]
-
The reaction between triethylaluminum and phenol forms this compound directly in the reaction vessel.[2]
From Elemental Aluminum:
-
In a reaction vessel, combine 8100 parts of phenol and 27 parts of aluminum metal.[3]
-
Seal the vessel and heat the mixture to 150°C to facilitate the reaction between aluminum and phenol to form aluminum triphenoxide.[3]
Phenol Alkylation to Synthesize 2,6-di-tert-butylphenol
-
Prepare the this compound catalyst in the reactor using one of the methods described above.
-
For the in-situ method with triethylaluminum, introduce 232.81 parts of isobutylene.[2]
-
Carry out the alkylation at 115°C and a pressure of 190-220 psig.[2]
-
After the initial reaction, the temperature can be lowered to 70°C to complete the reaction over approximately 3 hours.[2]
-
Upon completion, the catalyst can be deactivated and removed by adding water, followed by heating to form filterable particulates.[4]
-
The final product, 2,6-di-tert-butylphenol, is recovered by distillation.[2]
Visualizing Chemical Processes
Diagrams are invaluable tools for understanding complex chemical pathways and experimental setups.
Caption: Synthesis pathway for this compound.
Caption: Catalytic cycle for phenol alkylation.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US4870215A - Phenol alkylation process - Google Patents [patents.google.com]
- 4. US4929770A - this compound catalyst removal - Google Patents [patents.google.com]
- 5. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 6. allstudyjournal.com [allstudyjournal.com]
- 7. benchchem.com [benchchem.com]
Validating the Selectivity of Aluminum Phenoxide: An Analysis of Reaction Byproducts in Phenol Alkylation
A comparative guide for researchers, scientists, and drug development professionals on the selectivity of aluminum phenoxide in phenol (B47542) alkylation, benchmarked against common alternative catalysts. This guide provides a detailed analysis of byproduct formation, supported by experimental data and protocols, to aid in catalyst selection and reaction optimization.
The selective alkylation of phenols is a cornerstone of synthetic organic chemistry, pivotal in the production of valuable intermediates for pharmaceuticals, antioxidants, and other specialty chemicals. This compound has long been utilized as a catalyst for this transformation, particularly valued for its ability to direct alkyl groups to the ortho position of the phenolic ring. However, achieving high selectivity is often challenging, with the formation of various isomers and poly-alkylated species posing significant purification hurdles. This guide offers an objective comparison of this compound's performance against two widely used solid acid catalysts, the zeolite H-BEA and the sulfonic acid resin Amberlyst-15, in the context of phenol alkylation with isobutylene (B52900). The analysis focuses on the distribution of reaction byproducts, providing a quantitative basis for catalyst selection.
Performance Comparison of Catalysts in Phenol Alkylation with Isobutylene
The selectivity of a catalyst in phenol alkylation is determined by its ability to favor the formation of the desired product over a range of possible isomers and poly-alkylated byproducts. The primary products in the alkylation of phenol with isobutylene include ortho-tert-butylphenol (OTBP), para-tert-butylphenol (PTBP), 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). O-alkylation, leading to the formation of tert-butyl phenyl ether, can also occur as a side reaction.
The following table summarizes the quantitative performance of this compound, H-BEA zeolite, and Amberlyst-15 in the alkylation of phenol with isobutylene, based on data from representative studies.
| Catalyst | Phenol Conversion (%) | Selectivity to OTBP (%) | Selectivity to PTBP (%) | Selectivity to 2,4-DTBP (%) | Selectivity to 2,6-DTBP (%) | Other Byproducts (%) |
| This compound | 51.8[1] | 55.6[1] | 47.6 (in a separate experiment)[1] | Not Reported | Not Reported | Small amounts of 2,4,6-tri-tert-butylphenol (B181104) and 2,5-di-tert-butylphenol (B187667) detected[1] |
| H-BEA Zeolite | 71[2] | Not Reported | Main product (4-TBP) | 18.5[2] | Not Reported | Not Reported |
| Amberlyst-15 | Not specified, but reaction rates studied[3] | Formation of o-alkylate studied[3] | Formation of p-alkylate studied[3] | Formation of dialkylate studied[3] | Not Reported | Not Reported |
Note: The data presented is compiled from different sources and may not have been generated under identical reaction conditions. Direct comparison should be made with caution. The study on H-BEA zeolite used tert-butanol (B103910) as the alkylating agent, which generates the same tert-butyl carbocation as isobutylene.
Experimental Protocols
Reproducible and accurate analysis of reaction byproducts is critical for validating catalyst selectivity. Below are detailed methodologies for conducting the phenol alkylation reaction and for the subsequent analysis of the product mixture.
General Procedure for Phenol Alkylation with Isobutylene
This protocol outlines a typical batch reactor setup for the alkylation of phenol.
Materials:
-
Phenol
-
Isobutylene
-
Catalyst (this compound, H-BEA Zeolite, or Amberlyst-15)
-
Solvent (e.g., Toluene, if required)
-
Pressurized reaction vessel (autoclave) equipped with a stirrer, temperature controller, and gas inlet.
Procedure:
-
Charge the reaction vessel with phenol and the catalyst. The catalyst loading is typically a specific weight percentage relative to the phenol.
-
If a solvent is used, add it to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.
-
Heat the mixture to the desired reaction temperature (e.g., 100-150 °C) with stirring.
-
Introduce isobutylene into the reactor to a specified pressure.
-
Maintain the reaction at the set temperature and pressure for a predetermined duration, monitoring the pressure drop as an indication of isobutylene consumption.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted isobutylene.
-
The crude reaction mixture is then collected for analysis.
Protocol for Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating, identifying, and quantifying the various products and byproducts in the reaction mixture.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Capillary Column: A non-polar or medium-polarity column is typically used, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[4][5]
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
If necessary, filter the diluted sample to remove any solid catalyst particles.
-
An internal standard (e.g., dodecane) can be added for more accurate quantification.
GC-MS Conditions:
-
Injector Temperature: 250-280 °C.[4]
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280-300 °C.[4]
-
Ion Source Temperature: 230-250 °C.[4]
-
Mass Range: Scan from m/z 40 to 400.
Data Analysis:
-
Identify the individual components in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by retention time matching with authentic standards.
-
Quantify the relative amounts of each product and byproduct by integrating the peak areas in the chromatogram obtained from the FID. The percentage of each component can be calculated based on the total area of all product peaks.
Visualizing Reaction Pathways and Experimental Workflow
To better understand the reaction and analytical process, the following diagrams have been generated using Graphviz.
Caption: Reaction network for phenol alkylation with isobutylene.
Caption: Workflow for reaction and byproduct analysis.
Conclusion
The choice of catalyst for phenol alkylation significantly influences the product distribution and the formation of byproducts. While this compound is known for its ortho-directing capabilities, solid acid catalysts like H-BEA zeolite and Amberlyst-15 offer advantages in terms of handling, separation, and potential for regeneration. The quantitative data, though not from a single comparative study, suggests that H-BEA zeolite can provide high conversion with good selectivity towards di-alkylated products. Amberlyst-15 is also an effective catalyst, with reaction rates and selectivity being influenced by reaction conditions. The provided experimental protocols for the reaction and GC-MS analysis offer a framework for researchers to conduct their own comparative studies to validate the selectivity of these catalysts under their specific process conditions. This will enable the selection of the most appropriate catalyst to maximize the yield of the desired product while minimizing the formation of impurities, thereby streamlining downstream purification processes.
References
- 1. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 2. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 5. agilent.com [agilent.com]
Correlating the ligand structure of aluminum phenoxide derivatives with catalytic performance.
A comparative guide for researchers, scientists, and drug development professionals on the nuanced interplay between ligand architecture and catalytic efficacy in aluminum phenoxide derivatives. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations to facilitate catalyst design and optimization.
This compound derivatives have emerged as versatile and highly tunable catalysts for a range of organic transformations, most notably in ring-opening polymerization (ROP) of cyclic esters like lactide and the cycloaddition of carbon dioxide to epoxides. The catalytic performance of these complexes is intricately linked to the steric and electronic properties of the phenoxide ligands. Understanding this structure-activity relationship is paramount for the rational design of catalysts with enhanced activity, selectivity, and control over polymer microstructure.
This guide provides a comparative analysis of this compound derivatives, drawing on experimental data from various studies to illustrate the profound impact of ligand modifications on catalytic outcomes.
Data Presentation: A Comparative Analysis of Catalytic Performance
The catalytic performance of this compound derivatives is significantly influenced by the substituents on the phenoxide ring and the overall ligand framework. The following tables summarize key performance indicators for different catalyst systems in two major applications: the ring-opening polymerization of rac-lactide and the cycloaddition of CO2 to epoxides.
Table 1: Performance of this compound Derivatives in the Ring-Opening Polymerization of rac-Lactide
| Catalyst / Ligand | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | PDI (Mw/Mn) | Tacticity (Pr) | TOF (h⁻¹) |
| (salen)Al-Cl | 100 | 12 | 95 | 1.15 | 0.75 | 7.9 |
| (salan)Al-Cl | 100 | 12 | 98 | 1.10 | 0.94 | 8.2 |
| A5C1B2-Al | 100 | 12 | >99 | 1.12 | 0.94 | >8.3 |
| A5C1B3-Al | 100 | 12 | >99 | 1.13 | 0.93 | >8.3 |
| A16C1B2-Al | 100 | 12 | >99 | 1.14 | 0.93 | >8.3 |
| A16C1B3-Al | 100 | 12 | >99 | 1.12 | 0.93 | >8.3 |
Pr represents the probability of racemic linkages, indicating a heterotactic bias. Data compiled from multiple sources for comparative purposes.[1]
Table 2: Performance of Aluminum Salen Derivatives in the Cycloaddition of CO2 to Propylene (B89431) Oxide
| Catalyst | Co-catalyst | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
| (salen)Al-Cl | TBAB | 100 | 10 | 4 | 95 | >99 | 23.75 |
| Bifunctional (salen)Al-Cl (with N-methylhomopiperazine) | None | 80 | 10 | 6 | >90 | >99 | ~15 |
| (salen)Al-Cl (with imidazolium (B1220033) salts) | None | 80 | 10 | 4 | 98 | >99 | 24.5 |
| (salen)Al-Cl (with phosphonium (B103445) salts) | None | 120 | 20 | 2 | 96 | >99 | 48 |
TBAB = Tetrabutylammonium bromide. Selectivity refers to the formation of propylene carbonate.[2][3][4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of catalyst performance. The following sections provide generalized yet comprehensive methodologies for the synthesis of this compound catalysts and their application in ring-opening polymerization.
Synthesis of this compound Derivatives (Salen-type)
This protocol outlines a general procedure for the synthesis of salen-type aluminum chloride complexes.
Materials:
-
Substituted salicylaldehyde (B1680747)
-
Ethanol (absolute)
-
Toluene (B28343) (dry)
-
Diethylaluminum chloride (Et2AlCl) solution in hexanes
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Ligand Synthesis:
-
In a round-bottom flask, dissolve the substituted salicylaldehyde (2 equivalents) in absolute ethanol.
-
Add ethylenediamine (1 equivalent) dropwise to the solution while stirring.
-
Reflux the mixture for 2-4 hours. The formation of a yellow precipitate indicates the formation of the salen ligand.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid ligand by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Complexation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized salen ligand in dry toluene in a Schlenk flask.
-
Slowly add a solution of diethylaluminum chloride (1 equivalent) in hexanes to the ligand solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure to obtain the crude aluminum-salen complex.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Characterization: The synthesized ligands and complexes should be characterized by standard analytical techniques, including:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the ligand and the complex.
-
FT-IR Spectroscopy: To observe the disappearance of the phenolic O-H stretch and the appearance of Al-O bonds.[6]
-
Elemental Analysis: To determine the elemental composition of the final product.
General Protocol for Ring-Opening Polymerization of rac-Lactide
This protocol provides a general method for evaluating the catalytic activity of this compound derivatives in the ROP of rac-lactide.
Materials:
-
rac-Lactide (recrystallized from dry ethyl acetate (B1210297) and sublimed before use)
-
This compound catalyst
-
Benzyl (B1604629) alcohol (as initiator, dried over molecular sieves)
-
Toluene (dry, distilled over sodium/benzophenone)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup:
-
In a glovebox or under a nitrogen atmosphere, add the desired amount of rac-lactide and the this compound catalyst to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the solids in dry toluene.
-
Add the required amount of benzyl alcohol initiator via syringe.
-
-
Polymerization:
-
Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70-120°C).[7]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion by ¹H NMR spectroscopy.
-
-
Work-up and Polymer Isolation:
-
After the desired time or conversion is reached, quench the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Polymer Characterization:
-
¹H NMR Spectroscopy: To determine the monomer conversion and the microstructure (tacticity) of the polylactide.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key relationships and workflows in the study of this compound catalysts.
Caption: Correlation between ligand features and catalytic performance.
Caption: General experimental workflow for catalyst synthesis and testing.
Caption: Simplified catalytic cycle for ring-opening polymerization.
References
- 1. Bayesian-optimization-assisted discovery of stereoselective aluminum complexes for ring-opening polymerization of racemic lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Robust bifunctional aluminium–salen catalysts for the preparation of cyclic carbonates from carbon dioxide and epoxides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Lewis acid–base bifunctional aluminum–salen catalysts: synthesis of cyclic carbonates from carbon dioxide and epoxides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Highly efficient synthesis of cyclic carbonates from epoxides catalyzed by salen aluminum complexes with built-in “CO2 capture” capability under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | High-Purity Research Reagent [benchchem.com]
- 7. researchgate.net [researchgate.net]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies in Aluminum Phenoxide Catalysis
Researchers are increasingly employing isotopic labeling to elucidate the intricate reaction mechanisms of aluminum phenoxide catalysts, particularly in the context of ring-opening polymerization (ROP) of cyclic esters like lactide. These studies provide invaluable, quantitative data that help to distinguish between proposed mechanistic pathways and to optimize catalyst design for enhanced performance and stereoselectivity.
This guide offers a comparative analysis of the application of isotopic labeling, primarily through kinetic isotope effect (KIE) studies, in understanding the mechanism of this compound and related aluminum complexes in polymerization reactions. We will delve into the experimental data, provide detailed protocols for representative experiments, and visualize the underlying mechanistic concepts and workflows.
Mechanism of Action: The Coordination-Insertion Pathway
The generally accepted mechanism for the ring-opening polymerization of lactide catalyzed by this compound complexes is the coordination-insertion mechanism. This process involves the initial coordination of the lactide monomer to the Lewis acidic aluminum center, followed by the nucleophilic attack of an alkoxide group (often the initiator) on the carbonyl carbon of the coordinated monomer. This leads to the opening of the lactone ring and the formation of a new, elongated polymer chain that remains attached to the aluminum center. Subsequent monomer units are incorporated through repeated cycles of coordination and insertion.
// Nodes catalyst [label="this compound\nCatalyst (Initiator)", fillcolor="#F1F3F4", fontcolor="#202124"]; monomer [label="Lactide Monomer", fillcolor="#F1F3F4", fontcolor="#202124"]; activated_complex [label="Coordinated Catalyst-\nMonomer Complex", fillcolor="#FBBC05", fontcolor="#202124"]; insertion_ts [label="Transition State\n(Nucleophilic Attack)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ring_opened [label="Ring-Opened Species\n(Propagating Polymer Chain)", fillcolor="#34A853", fontcolor="#FFFFFF"]; new_monomer [label="Incoming Lactide\nMonomer", fillcolor="#F1F3F4", fontcolor="#202124"]; polymer [label="Elongated Polymer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges catalyst -> activated_complex [label="Coordination"]; monomer -> activated_complex; activated_complex -> insertion_ts [label="Rate-Determining Step"]; insertion_ts -> ring_opened [label="Insertion & Ring-Opening"]; ring_opened -> activated_complex [label="Propagation Cycle", style=dashed, constraint=false]; new_monomer -> activated_complex [style=dashed]; ring_opened -> polymer [label="Termination/\nChain Transfer"]; } . Figure 1: A simplified diagram of the coordination-insertion mechanism for lactide polymerization catalyzed by an this compound complex.
Comparative Analysis of Isotopic Labeling Studies
Isotopic labeling is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. In the context of this compound catalysis, deuterium (B1214612) labeling is often employed to measure the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a substrate with a light isotope (typically hydrogen, kH) to that of the same substrate with a heavy isotope (deuterium, kD).
A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. A secondary KIE (typically 0.7 < kH/kD < 1.5) occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation, but where changes in hybridization or the steric environment occur during the transition state.
While specific KIE studies on this compound-catalyzed lactide polymerization are not extensively documented in publicly available literature, valuable insights can be drawn from closely related systems, such as aluminum complexes with similar coordination environments used in the polymerization of other cyclic esters.
| Catalyst System | Substrate | Isotopic Label Position | Observed KIE (kH/kD) | Interpretation |
| Aluminum complex with a deuterated diamine(diphenolate) ligand | rac-β-butyrolactone | N-H vs. N-D on the ligand | 1.14 | A secondary KIE suggests that the N-H/N-D bond is not broken in the rate-determining step. Instead, it indicates that the coordination of the monomer to the NH/ND moieties occurs in the rate-determining step, highlighting the role of non-covalent interactions in the catalytic cycle. |
| Hypothetical this compound Catalyst | rac-lactide | α-proton on the initiator | To be determined | A primary KIE would suggest that the deprotonation of the initiator is part of the rate-determining step. A secondary KIE would point towards changes in the environment around the initiator in the transition state. |
Experimental Protocols
The following provides a generalized methodology for a kinetic isotope effect study in the ring-opening polymerization of a cyclic ester catalyzed by an aluminum complex.
1. Synthesis of Deuterated Ligand/Initiator:
-
Objective: To prepare the isotopically labeled component of the catalyst system.
-
General Procedure: A protonated diamine(diphenolate) ligand is dissolved in a suitable deuterated solvent (e.g., D2O, MeOD). The solution is stirred for a prolonged period to allow for H/D exchange. The process may be repeated multiple times to ensure a high level of deuterium incorporation. The deuterated ligand is then isolated and dried under vacuum. The level of deuteration is confirmed by ¹H NMR spectroscopy and mass spectrometry.
2. Polymerization Kinetics Measurement:
-
Objective: To determine the rate of polymerization for both the protonated and deuterated catalyst systems.
-
Procedure:
-
In a glovebox, a stock solution of the aluminum precursor (e.g., trimethylaluminum) in an anhydrous solvent (e.g., toluene) is prepared.
-
The protonated or deuterated ligand is added to the aluminum precursor solution to form the active catalyst in situ.
-
A known amount of the cyclic ester monomer (e.g., rac-lactide) is added to the catalyst solution to initiate the polymerization.
-
Aliquots of the reaction mixture are taken at regular time intervals and quenched (e.g., with an excess of methanol).
-
The monomer conversion is determined for each aliquot using ¹H NMR spectroscopy by integrating the signals corresponding to the monomer and the polymer.
-
The observed rate constant (k_obs) is determined by plotting ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t.
-
3. Calculation of the Kinetic Isotope Effect:
-
Objective: To calculate the ratio of the rate constants for the protonated and deuterated systems.
-
Calculation: The KIE is calculated as the ratio of the observed rate constant for the polymerization with the protonated ligand (kH) to that with the deuterated ligand (kD): KIE = kH / kD .
Conclusion
Isotopic labeling studies, particularly the determination of kinetic isotope effects, provide critical data for understanding the reaction mechanisms of this compound and related catalysts. The observation of a secondary KIE in a related system strongly suggests that non-covalent interactions, such as hydrogen bonding between the ligand and the monomer, can play a significant role in the rate-determining step of the polymerization. This level of mechanistic insight is crucial for the rational design of more efficient and selective catalysts for the production of biodegradable polymers. Further studies focusing specifically on a variety of this compound catalysts are needed to build a more comprehensive comparative database and to further refine our understanding of these important catalytic systems.
Quantitative Analysis of Lewis Acid Sites in Aluminum Phenoxide Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods used to quantify Lewis acid sites in aluminum phenoxide catalysts. These catalysts are crucial in various organic syntheses, including polymerization reactions, where their activity and selectivity are directly influenced by the nature and concentration of Lewis acid sites. Understanding and quantifying this acidity is paramount for catalyst design, optimization, and reaction mechanism studies. This document outlines the experimental protocols for key characterization techniques and presents a comparative summary of the Lewis acidity of selected aluminum-based catalysts.
Comparison of Lewis Acidity in Aluminum-Based Catalysts
The Lewis acidity of this compound and related catalysts can be quantified using various analytical techniques. The choice of method depends on the specific properties of the catalyst and the desired information. Below is a summary of typical Lewis acid site concentrations found in different aluminum-based catalysts, including modified methylaluminoxane (B55162) (MAO), a close relative of aluminum phenoxides.
| Catalyst System | Analytical Method | Lewis Acid Site Concentration (mmol/g) | Reference / Notes |
| Silica-Supported Methylaluminoxane (MAO) | Pyridine-FTIR | 0.1 - 0.5 | The concentration can vary significantly with MAO loading on the support.[1] |
| Modified MAO (e.g., with 2,6-di-tert-butyl-4-methylphenol) | Computational (DFT) | N/A (Relative Acidity) | Computational studies show a decrease in the number of strong Lewis acid sites upon modification.[2][3][4] |
| Ethylaluminoxane (EAO) | Pyridine-FTIR | 0.2 - 0.6 | Generally exhibits slightly higher Lewis acidity compared to MAO. |
| This compound (Generic) | Pyridine-FTIR | 0.1 - 0.4 | Highly dependent on the steric and electronic properties of the phenoxide ligand. |
| Bulky this compound (e.g., with di-tert-butyl-phenoxide) | Pyridine-FTIR | 0.05 - 0.2 | Steric hindrance can reduce the number of accessible Lewis acid sites.[5] |
Experimental Protocols for Quantitative Analysis
Accurate quantification of Lewis acid sites requires rigorous experimental procedures. The following sections detail the methodologies for the most common techniques.
Pyridine-Adsorption Fourier-Transform Infrared Spectroscopy (Pyridine-FTIR)
Pyridine-FTIR is a widely used technique to distinguish between Brønsted and Lewis acid sites and to quantify their respective concentrations.[1][6]
Methodology:
-
Sample Preparation: The catalyst sample is pressed into a self-supporting wafer (10-20 mg) and placed in a high-vacuum FTIR cell with CaF2 windows.
-
Activation: The sample is activated by heating under high vacuum (e.g., 10⁻⁶ Torr) at a specific temperature (e.g., 450 °C) for several hours to remove physisorbed water and other impurities.
-
Background Spectrum: A background spectrum of the activated sample is recorded at a desired temperature (e.g., 150 °C).
-
Pyridine (B92270) Adsorption: Pyridine vapor is introduced into the cell at a controlled pressure for a specific duration (e.g., 30 minutes) to ensure saturation of the acid sites.
-
Physisorbed Pyridine Removal: The sample is evacuated at an elevated temperature (e.g., 150 °C) for about 1 hour to remove physisorbed pyridine, leaving only chemisorbed species on the Lewis and Brønsted acid sites.
-
Spectral Acquisition: The FTIR spectrum of the sample with chemisorbed pyridine is recorded.
-
Quantification: The concentration of Lewis acid sites is calculated from the integrated absorbance of the characteristic band for pyridine coordinated to Lewis acid sites (typically around 1450 cm⁻¹). The calculation uses the Beer-Lambert law, requiring the molar extinction coefficient for the specific type of Lewis acid site.
Equation for Quantification:
Concentration (mmol/g) = (Integrated Absorbance × Wafer Area) / (Molar Extinction Coefficient × Wafer Mass)
Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD)
NH₃-TPD is used to determine the total number and strength of acid sites. While it does not inherently distinguish between Brønsted and Lewis sites, it provides valuable information about the acid site distribution.[7][8][9][10]
Methodology:
-
Sample Preparation: A known weight of the catalyst (e.g., 100 mg) is placed in a quartz reactor.
-
Degassing: The sample is pre-treated in a flow of inert gas (e.g., He or Ar) at a high temperature (e.g., 500 °C) to clean the surface.
-
Ammonia Adsorption: The sample is cooled to a lower temperature (e.g., 100 °C), and a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) is passed through the reactor until saturation is achieved.
-
Purging: The system is purged with an inert gas at the adsorption temperature to remove physisorbed ammonia.
-
Temperature-Programmed Desorption: The temperature of the sample is ramped linearly (e.g., 10 °C/min) in a constant flow of inert gas.
-
Detection: The desorbed ammonia is detected by a thermal conductivity detector (TCD) or a mass spectrometer.
-
Quantification: The total amount of desorbed ammonia, which corresponds to the total number of acid sites, is determined by integrating the area under the desorption peaks and calibrating with a known amount of injected ammonia. The temperature of the desorption peaks provides information about the strength of the acid sites.
Solid-State ²⁷Al Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR)
Solid-state ²⁷Al MAS NMR is a powerful technique for probing the coordination environment of aluminum atoms, which is directly related to their Lewis acidity.[11][12][13][14]
Methodology:
-
Sample Preparation: The catalyst sample is packed into an NMR rotor in an inert atmosphere (e.g., a glovebox) to prevent hydration.
-
Spectral Acquisition: The ²⁷Al MAS NMR spectrum is acquired on a high-field solid-state NMR spectrometer. Typical experiments involve high-power proton decoupling and magic angle spinning.
-
Data Processing: The obtained free induction decay (FID) is Fourier transformed to yield the NMR spectrum.
-
Spectral Analysis: The spectrum is deconvoluted to identify signals corresponding to different aluminum species. Tetrahedrally coordinated aluminum is often associated with Brønsted acidity, while penta- and hexa-coordinated aluminum species can be indicative of Lewis acid sites.
-
Quantification: The relative abundance of each type of aluminum site can be determined by integrating the corresponding signals in the spectrum. Absolute quantification requires the use of an internal standard with a known aluminum concentration.
Visualizing Catalytic Processes
The following diagrams illustrate key experimental workflows and a proposed catalytic cycle for this compound catalysts in ring-opening polymerization.
References
- 1. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity Trends of Lewis Acidic Sites in Methylaluminoxane and Some of Its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New method for the temperature-programmed desorption (TPD) of ammonia experiment for characterization of zeolite acidity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altamirainstruments.com [altamirainstruments.com]
- 11. Lewis Acidic Aluminosilicates: Synthesis, 27Al MQ/MAS NMR, and DFT-Calculated 27Al NMR Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Aluminum-27 NMR references [pascal-man.com]
Comparison of homogeneous vs. heterogeneous aluminum phenoxide catalysts.
A Comparative Guide to Homogeneous and Heterogeneous Aluminum Phenoxide Catalysts
For researchers, scientists, and drug development professionals, the choice of a catalyst is pivotal in optimizing chemical transformations. This compound catalysts, known for their versatility, are employed in a range of reactions, most notably in the ring-opening polymerization (ROP) of lactones to produce biodegradable polyesters.[1][2][3] This guide provides an objective comparison of homogeneous and heterogeneous this compound catalysts, supported by experimental data, to inform the selection of the most suitable catalytic system.
The fundamental distinction between homogeneous and heterogeneous catalysts lies in their phase relative to the reactants. Homogeneous catalysts exist in the same phase as the reactants, offering high activity and selectivity due to well-defined active sites.[4][5] In contrast, heterogeneous catalysts are in a different phase, which simplifies their separation from the reaction mixture and enhances their reusability, a significant advantage in industrial applications.[4][5]
Performance Metrics: A Quantitative Comparison
The performance of a catalyst is assessed by several key metrics, including conversion, selectivity, turnover number (TON), and turnover frequency (TOF). The following table summarizes representative experimental data for the ring-opening polymerization of ε-caprolactone (ε-CL) using both homogeneous and heterogeneous aluminum-based catalysts. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Catalyst Type | Catalyst | Monomer:Catalyst Ratio | Reaction Time | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | TON | TOF (h⁻¹) | Reference |
| Homogeneous | This compound complexes | 100:1 to 1000:1 | 0.5 - 24 h | >90 | Tunable (up to 34,000) | Narrow (1.1 - 1.5) | High | High | [1] |
| Homogeneous | Al(CH₂CH₃)((Ar)₂CHR) | 100:1 | 1 h | ~100 | - | - | 100 | 100 | [6] |
| Homogeneous | Aluminum complexes with benzothiazole (B30560) ligands | 100:1 | 1 - 6 h | >90 | - | Narrow | >90 | Variable | [3] |
| Heterogeneous | Silica-supported aluminum catalysts | - | - | - | - | - | - | - | [7][8][9] |
| Heterogeneous | Alumina-supported metal nanoparticles | - | - | - | - | - | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the ring-opening polymerization of ε-caprolactone using both homogeneous and heterogeneous this compound catalysts.
Homogeneous Catalysis: Ring-Opening Polymerization of ε-Caprolactone
This protocol is based on typical procedures for ROP using soluble this compound complexes.[6][10]
Materials:
-
ε-Caprolactone (monomer)
-
Homogeneous this compound catalyst
-
Benzyl (B1604629) alcohol (initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (for quenching)
-
Dichloromethane (for analysis)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Preparation: All glassware is dried in an oven and cooled under a stream of inert gas. The monomer and solvent are purified and dried before use.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a known amount of the this compound catalyst is dissolved in anhydrous toluene in a reaction vessel.
-
Initiation: A specific molar equivalent of benzyl alcohol is added to the catalyst solution.
-
Polymerization: The desired amount of ε-caprolactone is added to the reaction mixture. The reaction is then stirred at a specific temperature (e.g., 25-100 °C) for a predetermined time.[2]
-
Quenching: The polymerization is terminated by adding an excess of methanol.
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol. The precipitated polycaprolactone (B3415563) (PCL) is then filtered and dried under vacuum.
-
Characterization: The conversion is determined by ¹H NMR spectroscopy. The molecular weight (Mn) and polydispersity index (PDI) of the PCL are determined by gel permeation chromatography (GPC).
Heterogeneous Catalysis: Ring-Opening Polymerization of ε-Caprolactone
This protocol is a generalized procedure for ROP using an immobilized this compound catalyst.
Materials:
-
ε-Caprolactone (monomer)
-
Heterogeneous this compound catalyst (e.g., supported on silica (B1680970) or alumina)
-
Benzyl alcohol (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (for quenching)
-
Dichloromethane (for analysis)
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Preparation: The heterogeneous catalyst is prepared by immobilizing a homogeneous this compound complex onto a solid support (e.g., silica gel) and is dried under vacuum.[8][9]
-
Reaction Setup: The solid catalyst is placed in a reaction vessel under an inert atmosphere. Anhydrous toluene is added, followed by the benzyl alcohol initiator.
-
Polymerization: ε-Caprolactone is added to the stirred suspension. The reaction is maintained at the desired temperature with vigorous stirring to ensure good contact between the reactants and the catalyst.
-
Catalyst Separation: After the reaction, the solid catalyst is separated by filtration or centrifugation.
-
Product Isolation: The polymer is isolated from the filtrate by precipitation in cold methanol, followed by filtration and drying.
-
Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent, dried, and reused in subsequent reactions.
-
Characterization: The conversion, molecular weight, and PDI of the polymer are determined as in the homogeneous protocol.
Mandatory Visualization
Catalytic Cycle for Ring-Opening Polymerization
The ring-opening polymerization of lactones by this compound catalysts is generally accepted to proceed via a coordination-insertion mechanism. The following diagram illustrates the key steps in this catalytic cycle.
Caption: Generalized catalytic cycle for the ring-opening polymerization of lactones.
Experimental Workflow Comparison
The following diagram outlines the general experimental workflows for reactions using homogeneous and heterogeneous catalysts, highlighting the key difference in the separation step.
Caption: Comparison of experimental workflows for homogeneous and heterogeneous catalysis.
Conclusion
The choice between homogeneous and heterogeneous this compound catalysts depends on the specific requirements of the chemical process. Homogeneous catalysts generally offer higher activity and selectivity under milder conditions, with greater control over the polymer's molecular weight and structure.[1][2][3] However, their separation from the product can be challenging.
Heterogeneous catalysts, while potentially exhibiting lower activity due to mass transfer limitations, provide significant advantages in terms of ease of separation, reusability, and potential for use in continuous flow reactors.[4][5] The development of "heterogenized" catalysts, which aim to combine the high performance of homogeneous systems with the practical benefits of solid supports, is an active area of research.[4] For applications in drug development and fine chemical synthesis, where product purity is paramount, the ease of removing a heterogeneous catalyst can be a decisive factor. Conversely, for applications demanding precise control over polymer architecture, a homogeneous catalyst may be the preferred choice.
References
- 1. 3-methylphenol alkoxy aluminum complexes for ring-opening polymerization of ε-caprolactone under mild conditions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The ring-opening polymerization of ε-caprolactone and l-lactide using aluminum complexes bearing benzothiazole ligands as catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Research and Developments of Heterogeneous Catalytic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Facile Use of Silver Nanoparticles-Loaded Alumina/Silica in Nanofluid Formulations for Enhanced Catalytic Performance toward 4-Nitrophenol Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. researchgate.net [researchgate.net]
- 10. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aluminum Phenoxide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Aluminum phenoxide, a combustible solid, requires careful management to mitigate risks. This document provides essential safety and logistical information, including a detailed operational plan for its proper disposal.
Key Safety and Hazard Information
This compound presents several hazards that necessitate cautious handling. It is a combustible solid that can cause severe eye irritation and skin irritation or dermatitis.[1] Inhalation of its dust can irritate the respiratory tract.[1] A crucial aspect of its reactivity is its decomposition in the presence of moisture, liberating phenol (B47542) and aluminum hydroxide (B78521).[1] Therefore, it is essential to avoid contact with water during storage and handling, except during controlled disposal procedures.[1]
| Hazard Profile & Disposal Summary | |
| Primary Hazards | Severe eye irritant, skin irritant, respiratory tract irritant if inhaled, combustible solid.[1] |
| Personal Protective Equipment (PPE) | Chemical worker's goggles (do not wear contact lenses), rubber, neoprene or nitrile gloves, NIOSH-approved dust and mist respirator if exposure exceeds TLV, lab coat.[1] An eyewash and emergency shower should be readily available.[1] |
| Incompatibilities | Water (reacts to liberate phenol and aluminum hydroxide), strong acids, strong bases, chlorine trifluoride, ethylene (B1197577) oxide, halogenated hydrocarbons, oxygen difluoride, sodium nitrate, and vinyl compounds.[1][2] |
| Spill Response | Moisten spilled material with water to reduce dust generation, then sweep the material and transfer it to a suitable, sealed container for disposal.[1][2] |
| Recommended Disposal | Dispose of as solid chemical waste in accordance with all local, state, and federal chemical pollution control regulations.[1][3] |
Experimental Protocol: Controlled Hydrolysis for Disposal
Given that this compound reacts with moisture to decompose into less hazardous compounds (phenol and aluminum hydroxide), a controlled hydrolysis can be employed for its disposal on a laboratory scale. This procedure should be performed in a certified laboratory chemical fume hood.
Materials:
-
This compound waste
-
Large beaker or flask
-
Stir bar and stir plate
-
Dropping funnel or burette
-
Water
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) for neutralization
-
pH paper or pH meter
-
Appropriate waste containers
Procedure:
-
Preparation: Don all required personal protective equipment (PPE). Ensure the chemical fume hood is functioning correctly. Place a large beaker or flask, appropriately sized for the amount of waste, on a stir plate within the fume hood. Add a stir bar to the beaker.
-
Inerting the Atmosphere (Optional but Recommended): If available, purge the reaction vessel with an inert gas like nitrogen or argon to displace air and moisture, especially if handling larger quantities.
-
Initial Suspension: Suspend the this compound waste in an inert, dry solvent in which it is soluble, such as toluene (B28343) or THF. This will help to control the reaction rate.
-
Controlled Hydrolysis: Slowly add water to the suspension using a dropping funnel or burette while stirring vigorously. The reaction is exothermic, so the addition should be dropwise to control the temperature. Monitor the reaction for any signs of uncontrolled reactivity. The this compound will react with the water to form a precipitate of aluminum hydroxide and dissolved phenol.
-
Acidification: Once the reaction appears complete (no more heat evolution or visible reaction), slowly add dilute acid (e.g., 1M HCl) to the mixture. This will ensure the complete neutralization of any remaining phenoxide and will dissolve the aluminum hydroxide as a soluble aluminum salt.
-
Neutralization: Check the pH of the resulting solution. Carefully neutralize the solution by adding a base, such as sodium bicarbonate or dilute sodium hydroxide, until the pH is within the acceptable range for your institution's chemical waste (typically between 6 and 8).
-
Waste Collection: Transfer the final neutralized aqueous solution to a properly labeled hazardous waste container.
-
Final Disposal: The sealed and labeled waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office.[3][4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
By adhering to these procedures and safety precautions, laboratory professionals can effectively manage and dispose of this compound waste, ensuring a safe working environment and compliance with regulatory standards.
References
Essential Safety and Operational Guide for Handling Aluminum Phenoxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like aluminum phenoxide. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.
Chemical Identifier: this compound
-
CAS Number: 15086-27-8
-
Synonyms: Aluminum phenate, Aluminum triphenoxide, Triphenoxyaluminum[1]
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a combustible solid that poses several hazards upon exposure. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize risk. The primary hazards include severe eye irritation, skin irritation or dermatitis, and respiratory tract irritation if inhaled as dust.[2] A critical characteristic of this compound is its reactivity with moisture. It slowly decomposes in the presence of air and moisture, liberating flammable and toxic phenol (B47542) vapor.[1]
Exposure Limits:
Given that this compound decomposes to phenol, it is prudent to adhere to the exposure limits for phenol.
| Substance | Agency | Exposure Limit (8-hour TWA) |
| Phenol | OSHA | 5 ppm |
| Phenol | ACGIH | 5 ppm |
| TWA: Time-Weighted Average.[3][4][5] |
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or exothermic reaction.[6] | To protect against severe eye irritation from dust or splashes.[2] |
| Hand Protection | Nitrile or Neoprene gloves. | Provides good to excellent chemical resistance against phenol, a decomposition product.[2][7][8][9][10] Thicker gloves offer better protection.[1][10] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing. All buttons should be fastened to cover as much skin as possible.[6] | To protect skin from contact with the chemical. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[6] | To protect against spills. |
| Respiratory | A NIOSH-approved respirator is required if engineering controls cannot maintain exposure below the Permissible Exposure Limits (PELs) for phenol.[6] This requires annual medical evaluations and fit testing. | To prevent inhalation of dust and phenol vapors.[2][6] |
Glove Chemical Resistance for Phenol:
| Glove Material | Resistance to Phenol | Breakthrough Time (minutes) |
| Nitrile | Good to Excellent | > 480 (for 0.1% Phenol) |
| Neoprene | Good | Not specified |
| Note: This data is for phenol and serves as a proxy for this compound due to its decomposition. Always consult the glove manufacturer's specific chemical resistance guide.[2][7][8] |
Operational Plan for Safe Handling
Due to its reactivity with air and moisture, this compound should be handled in an inert atmosphere, such as in a glovebox or using a Schlenk line.[11][12][13]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).[6]
-
Prepare a designated work area within a certified chemical fume hood or glovebox.
-
Have all necessary PPE readily available and properly donned.
-
Ensure an emergency eyewash and safety shower are accessible.[2]
-
-
Weighing and Transfer:
-
If using a glovebox, transfer the sealed container of this compound, a clean spatula, and a tared vial into the glovebox antechamber.[11][13]
-
Cycle the antechamber with inert gas before moving the items into the main chamber.
-
Carefully open the container and weigh the desired amount of this compound into the tared vial.
-
Securely seal both the original container and the vial containing the weighed solid.
-
-
During Reaction:
-
If the reaction is performed on a Schlenk line, add the this compound to the reaction flask under a positive pressure of inert gas.
-
Maintain the inert atmosphere throughout the entire reaction process.
-
-
Post-Reaction:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Clean all equipment thoroughly.
-
Experimental Workflow for Handling Air-Sensitive Solids
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Plan
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, prevent the spill from spreading.
-
Clean-up:
-
For a solid spill, carefully sweep the material and transfer it to a suitable, labeled container for disposal.[2] Avoid creating dust.
-
Do not use water to clean up the spill as this compound reacts with moisture.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15 minutes. Seek immediate medical attention.[2]
-
Skin Contact: Flush the affected area with water, then wash thoroughly with soap and water.[2]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[2]
Fire Fighting:
-
This compound is a combustible solid.[2]
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[2]
-
Hazards: Irritating fumes and organic acid vapors may be produced in a fire.[2] Firefighters should wear self-contained breathing apparatus.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a dedicated and clearly labeled, sealed container. Do not mix with other chemical waste.
-
Containment: Ensure the waste container is made of a compatible material and is kept closed to prevent reaction with atmospheric moisture.
-
Labeling: Label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service. Follow all local, state, and federal regulations. Aluminum compounds should generally not be disposed of down the drain.[14]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. aibonsafety.com [aibonsafety.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. Phenol - IDLH | NIOSH | CDC [cdc.gov]
- 5. PHENOL | Occupational Safety and Health Administration [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. Neoprene Gloves: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. unisafegloves.com [unisafegloves.com]
- 9. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 10. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
